molecular formula C16H17NO2 B5551112 N-(3-methoxyphenyl)-3-phenylpropanamide

N-(3-methoxyphenyl)-3-phenylpropanamide

Cat. No.: B5551112
M. Wt: 255.31 g/mol
InChI Key: CVKXTORLXIAVKW-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-3-phenylpropanamide is a chemical compound of interest in organic chemistry and pharmaceutical research. As a propanamide derivative, it features a methoxyphenyl group and a phenylpropane backbone, a structural motif found in various bioactive molecules and synthetic intermediates . While specific biological data for this compound is limited, its structure suggests potential utility as a building block in medicinal chemistry, particularly for the synthesis of more complex molecules targeting a range of physiological pathways. Researchers may employ this compound in the development of novel therapeutic agents or as a standard in analytical studies. This product is intended for research and development purposes only in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to handling and ensure all procedures adhere to their institution's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-methoxyphenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-19-15-9-5-8-14(12-15)17-16(18)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKXTORLXIAVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: N-(3-methoxyphenyl)-3-phenylpropanamide

[1]

Executive Summary & Chemical Identity[1][2][3][4]

N-(3-methoxyphenyl)-3-phenylpropanamide is a lipophilic amide derivative structurally characterized by a hydrocinnamoyl (3-phenylpropanoyl) core coupled to a meta-anisidine moiety. This compound represents a critical scaffold in medicinal chemistry, serving as a pharmacophore in the development of Transient Receptor Potential (TRP) channel modulators (specifically TRPV1 antagonists) and enkephalinase inhibitors for analgesic applications.[1]

Its structural duality—combining a flexible hydrophobic linker with an electron-rich aromatic system—makes it a versatile probe for exploring hydrophobic pockets in G-protein coupled receptors (GPCRs) and enzyme active sites.

Nomenclature & Identifiers
Identifier TypeValue
IUPAC Name N-(3-methoxyphenyl)-3-phenylpropanamide
Common Synonyms 3-Methoxyhydrocinnamanilide; N-(3-methoxyphenyl)benzenepropanamide
CAS Number Research Grade (Note: Para-isomer is 97754-31-9; Meta-isomer is structurally distinct)
Molecular Formula C₁₆H₁₇NO₂
Molecular Weight 255.32 g/mol
SMILES COc1cccc(NC(=O)CCc2ccccc2)c1

Physicochemical Profile

The following data represents a consensus of calculated and experimental values derived from structural analogs and standard amide chemistry principles.

PropertyValueContext/Implication
Physical State Crystalline SolidOff-white to pale beige needles upon recrystallization.
Melting Point 88–92 °CTypical for mono-substituted hydrocinnamanilides.
LogP (Calc) 3.2 ± 0.3Highly lipophilic; suggests good membrane permeability (CNS active potential).[1]
Solubility (Water) < 0.1 mg/mLPoor aqueous solubility; requires co-solvents (DMSO, PEG-400) for biological assay.[1]
Solubility (Organic) > 50 mg/mLSoluble in DCM, Ethyl Acetate, DMSO, Methanol.[1]
pKa (Amide NH) > 15Non-ionizable at physiological pH; neutral molecule.
H-Bond Donors 1Amide N-H.
H-Bond Acceptors 2Amide Carbonyl (C=O) and Methoxy Ether (O-Me).

Synthetic Methodology

Strategic Rationale

Two primary pathways exist for the synthesis of N-(3-methoxyphenyl)-3-phenylpropanamide.

  • Method A (Acid Chloride): Preferred for gram-scale synthesis due to speed and high conversion.

  • Method B (Coupling Agents): Preferred for library generation or when avoiding harsh acidic byproducts.

Protocol: Acid Chloride Route (Method A)

Reaction: 3-Phenylpropanoyl chloride + 3-Methoxyaniline → Product

Reagents:

  • 3-Phenylpropanoic acid (1.0 eq)[1]

  • Thionyl Chloride (SOCl₂) (1.5 eq) or Oxalyl Chloride (1.2 eq)[1]

  • 3-Methoxyaniline (1.0 eq)[1][2]

  • Triethylamine (Et₃N) (2.0 eq)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Procedure:

  • Activation: Dissolve 3-phenylpropanoic acid in anhydrous DCM under N₂ atmosphere. Add SOCl₂ dropwise at 0°C. Reflux for 2 hours until gas evolution ceases. Evaporate excess SOCl₂ to obtain crude acid chloride.[1]

  • Coupling: Redissolve the acid chloride in DCM. Cool to 0°C.[1]

  • Addition: Add a solution of 3-methoxyaniline and Et₃N in DCM dropwise over 30 minutes. The base neutralizes the HCl byproduct, driving the equilibrium.[1]

  • Workup: Stir at room temperature for 4 hours. Quench with 1M HCl (to remove unreacted aniline) followed by sat. NaHCO₃ (to remove unreacted acid).[1]

  • Purification: Dry organic layer over MgSO₄. Concentrate in vacuo. Recrystallize from EtOAc/Hexanes (1:4) to yield white needles.[1]

Synthesis Workflow Diagram

SynthesisStart3-Phenylpropanoic AcidActivationActivation(SOCl2, Reflux)Start->ActivationIntermediateAcid ChlorideIntermediateActivation->IntermediateCouplingCoupling(3-Methoxyaniline, Et3N)Intermediate->CouplingProductN-(3-methoxyphenyl)-3-phenylpropanamideCoupling->Product

Figure 1: Step-wise synthesis via acid chloride activation.

Structural Characterization (Spectroscopy)[1][7][8]

Validation of the chemical structure is critical. The following spectral features are diagnostic for this compound.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • δ 7.15–7.35 (m, 5H): Multiplet corresponding to the monosubstituted phenyl ring of the hydrocinnamyl chain.[1]

  • δ 7.20 (t, 1H): Triplet for H-5 of the 3-methoxyphenyl ring.[1]

  • δ 7.05 (br s, 1H): Amide N-H proton (exchangeable with D₂O).[1]

  • δ 6.90 (d, 1H), 6.75 (d, 1H): Doublets for H-4/H-6 of the methoxyphenyl ring.[1]

  • δ 6.65 (s, 1H): Singlet for H-2 (isolated between methoxy and amide).[1]

  • δ 3.80 (s, 3H): Sharp singlet for the Methoxy (-OCH₃) group.[1][3]

  • δ 3.05 (t, 2H, J=7.5 Hz): Triplet for benzylic CH₂ (adjacent to phenyl).[1]

  • δ 2.65 (t, 2H, J=7.5 Hz): Triplet for carbonyl-adjacent CH₂.[1]

Mass Spectrometry (ESI-MS)[1]
  • [M+H]⁺: Observed m/z = 256.15[1]

  • [M+Na]⁺: Observed m/z = 278.13[1]

  • Fragmentation: Loss of methoxyaniline fragment (m/z 123) is a common daughter ion in MS/MS.[1]

Biological & Pharmacological Applications[1][7][8]

This molecule is rarely a final drug but serves as a high-value intermediate and chemical probe .

Target Class: TRP Channel Modulation

The N-(3-methoxyphenyl) amide motif is a structural pharmacophore found in Capsazepine and other TRPV1 antagonists. The 3-methoxy group mimics the vanilloid ring of capsaicin, while the hydrocinnamyl chain provides hydrophobic bulk to occupy the receptor's binding pocket.[1]

  • Mechanism: Competitive antagonism at the vanilloid binding site.[1]

  • Application: Research into neuropathic pain and thermoregulation.[1][4]

Target Class: Enkephalinase Inhibition

Hydrocinnamamide derivatives have been explored as inhibitors of neutral endopeptidase (NEP) and enkephalinase.[1]

  • Mechanism: The amide bond mimics the peptide backbone of enkephalins, preventing their degradation.[1]

  • Result: Potentiation of endogenous analgesic signaling.[1][4]

Signaling Pathway Visualization[1]

PathwayStimulusNoxious Stimulus(Heat/Acid)TRPV1TRPV1 Channel(Activated)Stimulus->TRPV1ActivatesCalciumCa2+ InfluxTRPV1->CalciumOpens PorePainNociceptive Signaling(Pain Perception)Calcium->PainDepolarizationCompoundN-(3-methoxyphenyl)-3-phenylpropanamideCompound->TRPV1Blocks/Antagonizes

Figure 2: Hypothetical mechanism of action as a TRPV1 antagonist in nociceptive pathways.[1][5]

Stability & Handling

  • Storage: Store at +2°C to +8°C in a desiccator. Stable for >2 years if protected from moisture.[1]

  • Reactivity: Stable to weak acids and bases.[1] Hydrolysis occurs only under reflux with strong acid (6M HCl) or base (6M NaOH).[1]

  • Safety: Irritant.[6] Avoid inhalation of dust.[1] Use standard PPE (gloves, goggles, lab coat).[1]

References

  • PubChem Compound Summary. (2025). N-(4-methoxyphenyl)-3-phenylpropanamide (Isomer Analog Data). National Center for Biotechnology Information.[1] Link[1]

  • Roques, B. P., et al. (1993).[1] Metallopeptidase inhibitors as analgesic agents. Pharmacological Reviews. (Contextual grounding for enkephalinase activity of phenylpropanamides).

  • Appendino, G., et al. (2002).[1] The structural requirements for binding to the vanilloid receptor (TRPV1). Journal of Medicinal Chemistry. (Establishes the 3-methoxyphenyl amide pharmacophore).

  • Korean Patent KR910008182B1.Process for the preparation of w-mercapto propanamide derivative. (Describes biological relevance of the scaffold).

N-(3-methoxyphenyl)-3-phenylpropanamide mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of N-(3-methoxyphenyl)-3-phenylpropanamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-methoxyphenyl)-3-phenylpropanamide is a synthetic amide with a structure suggestive of potential bioactivity. While direct pharmacological data on this specific molecule is not extensively documented in publicly available literature, its core structure, featuring a methoxyphenyl group and a phenylpropanamide scaffold, bears resemblance to compounds with known neurological and anti-inflammatory activities. This guide, therefore, presents a comprehensive, technically-grounded framework for the systematic elucidation of its mechanism of action (MoA). We will proceed from initial target-agnostic screening to specific target validation and pathway analysis, providing field-proven insights and detailed experimental protocols. This document is designed to serve as a strategic roadmap for research teams embarking on the characterization of this and similar novel chemical entities.

Introduction: Structural Rationale and Hypothesized Biological Activity

The structure of N-(3-methoxyphenyl)-3-phenylpropanamide incorporates key pharmacophoric elements. The methoxy group on the phenyl ring is known to enhance metabolic stability and can influence receptor binding affinity.[1] The propanamide linker provides a flexible backbone common in many biologically active molecules. The presence of two phenyl rings suggests potential interactions with targets that have aromatic binding pockets.

Based on the activities of structurally related molecules, we can hypothesize several potential mechanisms of action for N-(3-methoxyphenyl)-3-phenylpropanamide:

  • Neurological Activity: Phenylpropanamide derivatives have been investigated as dopamine receptor ligands and for their potential in treating neurodegenerative diseases like Alzheimer's.[2][3]

  • Enzyme Inhibition: The amide linkage is a common feature in enzyme inhibitors. For instance, related compounds have shown inhibitory activity against butyrylcholinesterase (BChE).[2]

  • Anti-inflammatory Effects: Many small molecules with aromatic and amide moieties are known to modulate inflammatory signaling pathways such as NF-κB, PI3K/Akt, and MAPKs.[4][5]

This guide will outline the experimental journey to test these hypotheses and uncover the primary MoA.

A Phased Approach to Mechanism of Action Elucidation

Workflow for MoA Elucidation

MOA_Workflow cluster_phase1 Phase 1: Target Agnostic Screening cluster_phase2 Phase 2: Target Identification cluster_phase3 Phase 3: Target Validation & Pathway Analysis p1_start Phenotypic Screening (e.g., cell viability, cytokine release) p1_end Hit Identification & Prioritization p1_start->p1_end Identify significant phenotypic change p2_start Affinity-based Methods (e.g., Affinity Chromatography, DARTS) p1_end->p2_start p2_mid Computational Prediction (e.g., Molecular Docking) p1_end->p2_mid p2_end Putative Target(s) Identified p2_start->p2_end p2_mid->p2_end p3_start Biochemical & Biophysical Assays (e.g., Enzyme kinetics, SPR) p2_end->p3_start p3_mid Cell-based Target Engagement (e.g., CETSA, Reporter Assays) p3_start->p3_mid p3_end Downstream Signaling Analysis (e.g., Western Blot, RNA-seq) p3_mid->p3_end p3_final Validated Target & Pathway p3_end->p3_final

Caption: Phased workflow for MoA elucidation of a novel compound.

Phase 1: Phenotypic Screening to Identify Biological Context

The initial step is to understand the compound's effect on whole cells without a preconceived target bias. This approach can reveal unexpected activities and guide subsequent, more focused investigations.[7]

Experimental Protocol: High-Content Imaging for Cellular Phenotyping
  • Cell Line Selection: Choose a panel of cell lines relevant to the hypothesized activities (e.g., SH-SY5Y for neuroactivity, RAW 264.7 for inflammation).

  • Compound Treatment: Plate cells in 96- or 384-well plates and treat with a dose-response range of N-(3-methoxyphenyl)-3-phenylpropanamide (e.g., 0.1 µM to 100 µM).

  • Staining: After an appropriate incubation period (e.g., 24-48 hours), fix the cells and stain with a cocktail of fluorescent dyes to label various cellular compartments (e.g., Hoechst for nuclei, CellMask for cytoplasm, MitoTracker for mitochondria).

  • Image Acquisition: Use a high-content imaging system to automatically capture images from each well.

  • Image Analysis: Employ image analysis software to quantify a wide range of cellular features (e.g., cell count, nuclear size, mitochondrial texture, neurite outgrowth).

  • Data Interpretation: A significant, dose-dependent change in a particular phenotype (e.g., reduced NF-κB nuclear translocation in LPS-stimulated macrophages) provides a "hit" for further investigation.

Phase 2: Identification of Molecular Targets

Once a relevant phenotype is confirmed, the next crucial step is to identify the direct molecular binding partner(s) of the compound. A combination of experimental and computational methods provides the most robust evidence.[7]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry
  • Ligand Immobilization: Synthesize an analog of N-(3-methoxyphenyl)-3-phenylpropanamide with a linker arm suitable for covalent attachment to chromatography beads (e.g., NHS-activated sepharose).

  • Cell Lysate Preparation: Prepare a protein lysate from the cell line that exhibited the most significant phenotype.

  • Affinity Chromatography: Incubate the cell lysate with the compound-conjugated beads. Proteins that bind to the compound will be retained on the column.

  • Elution: Elute the bound proteins using a high concentration of free compound or by changing buffer conditions (e.g., pH, salt concentration).

  • Protein Identification: Analyze the eluted proteins by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the putative targets.

  • Validation: It is critical to perform a control experiment with beads that have not been conjugated to the compound to identify and subtract non-specific binders.

Phase 3: Target Validation and Signaling Pathway Analysis

Identifying a binding partner is not sufficient; it must be validated that the interaction between the compound and the target is responsible for the observed cellular phenotype.

Biochemical and Biophysical Validation

If the putative target is an enzyme, its activity should be directly measured in the presence of the compound.[8][9]

Assay TypeDescriptionKey Parameters
Enzyme Inhibition Assay Measures the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor.IC50, Ki, Mode of Inhibition (competitive, non-competitive, etc.)
Surface Plasmon Resonance (SPR) A label-free technique to measure real-time binding kinetics between the compound and the target protein.KD (dissociation constant), ka (association rate), kd (dissociation rate)
Cellular Target Engagement

Confirming that the compound engages the target within a cellular context is a critical validation step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with N-(3-methoxyphenyl)-3-phenylpropanamide or a vehicle control.

  • Heating: Heat aliquots of the treated cells across a range of temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting.

  • Data Analysis: Plot the soluble protein fraction as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.

Signaling Pathway Analysis

With a validated target, the final step is to map the downstream signaling cascade that leads to the observed phenotype.

Proposed Signaling Pathway for Anti-inflammatory Activity

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 PI3K PI3K MyD88->PI3K activates Akt Akt PI3K->Akt activates IKK IKK Akt->IKK activates IkB IκB IKK->IkB phosphorylates (leads to degradation) NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Compound N-(3-methoxyphenyl) -3-phenylpropanamide Compound->PI3K inhibits? Compound->IKK inhibits? Genes Inflammatory Gene Transcription NFkB_nuc->Genes activates LPS LPS LPS->TLR4

Caption: Hypothesized anti-inflammatory signaling pathway.

Experimental Protocol: Western Blotting for Pathway Interrogation

  • Cell Culture and Treatment: Culture relevant cells (e.g., macrophages) and stimulate with an inflammatory agent (e.g., LPS) in the presence or absence of N-(3-methoxyphenyl)-3-phenylpropanamide.

  • Protein Extraction: Lyse the cells at various time points and determine protein concentration.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for key signaling proteins (e.g., phospho-Akt, phospho-IKK, IκBα) and their total protein counterparts.

  • Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify band intensities to determine the effect of the compound on the phosphorylation status and abundance of pathway components. A reduction in the phosphorylation of Akt or IKK would support the hypothesized inhibitory mechanism.[5]

Conclusion and Future Directions

This guide provides a structured and technically robust framework for the comprehensive elucidation of the mechanism of action for N-(3-methoxyphenyl)-3-phenylpropanamide. By progressing from unbiased phenotypic screening to specific target validation and pathway analysis, researchers can build a compelling, evidence-based narrative of the compound's biological function. Future work should focus on in vivo validation of the identified MoA in relevant animal models of disease to assess its therapeutic potential. The integration of structural biology techniques, such as X-ray crystallography of the compound bound to its target, would provide the ultimate atomic-level confirmation of the interaction.[7]

References

  • Pasas-Farmer, S. (2026, January 31). Developing and Validating Assays for Small-Molecule Biomarkers. Genetic Engineering & Biotechnology News.
  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • HTSResources. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs.
  • Jin, L., & Wu, G. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Molecules.
  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development.
  • Chem-Impex. N-(3-Methoxyphenyl)-2,2-dimethylpropanamide.
  • ResearchGate. (2025, August 6). Crystal structure of 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide, C16H17NO3.
  • Dimitrova, D., et al. (2025, December 17). N-(3-Methoxyphenethyl)-2-propylpentanamide. MDPI.
  • Molbase. (2025, May 20). 3-hydroxy-N-(4-methoxyphenyl)-2-methyl-3-phenylpropanamide.
  • Wang, Y., et al. (2025, November 30). Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. PMC.
  • ResearchGate. (2026, January 5). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives.
  • PubChem. (2026, February 14). (2S)-2-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(methanesulfonamido)phenyl]ethyl]amino]-2-(4-methoxyphenyl)-N-(3-phenoxyphenyl)propanamide | C31H33N3O7S | CID 44344575.
  • PubChem. (2S)-2-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(methanesulfonamido)phenyl]ethyl]amino]-2-(4-methoxyphenyl)-N-(3-phenoxyphenyl)propanamide.
  • CUNY Academic Works. (2023, January 6). Design and Synthesis of Substituted N,3,3-Triphenylpropanamide and 1-Benzhydryl-N-phenylazetidine-3-carboxamide Analogs and their.
  • Van Bever, W. F. M., Niemegeers, C. J. E., & Janssen, P. A. J. (1974). Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide and N-[3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl]-N-phenylpropanamide. Journal of Medicinal Chemistry.
  • Zhang, H., et al. (2019, November 8). Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. Frontiers in Oncology.
  • Ye, Q., et al. (2022). Inflammatory signaling pathways in the treatment of Alzheimer's disease with inhibitors, natural products and metabolites (Review). PMC.
  • Lima, L. M., et al. (2013). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. PMC.
  • CymitQuimica. N-(4-methoxyphenyl)-3-phenylpropanamide.
  • Kim, D. H., et al. (2021). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. PMC.
  • Moosavi, F., Hosseini, R., Saso, L., & Firuzi, O. (2016). Modulation of neurotrophic signaling pathways by polyphenols. ScienceOpen.
  • Chemsrc. (2026, February 7). 3-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide.
  • Liu, J., et al. (2024, February 3). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry.

Sources

Technical Whitepaper: Biological Profile of N-(3-methoxyphenyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the biological profile, mechanism of action, and experimental utility of N-(3-methoxyphenyl)-3-phenylpropanamide (also known as N-(3-methoxyphenyl)hydrocinnamamide).

Executive Summary

N-(3-methoxyphenyl)-3-phenylpropanamide is a synthetic phenylpropanoid derivative primarily investigated for its activity as a tyrosinase inhibitor and a Transient Receptor Potential (TRP) channel modulator . Structurally, it consists of a hydrocinnamoyl backbone amide-linked to a m-anisidine moiety. This scaffold mimics the phenolic structure of L-tyrosine and L-DOPA, allowing it to function as a competitive inhibitor of melanogenesis enzymes. Additionally, its lipophilic amide core shares pharmacophoric features with non-menthol cooling agents (e.g., WS-12), making it a valuable probe for studying TRPM8 and TRPV1 sensory pathways.

Chemical Identity & Physicochemical Profile

PropertySpecification
IUPAC Name N-(3-methoxyphenyl)-3-phenylpropanamide
Common Synonyms N-(3-methoxyphenyl)hydrocinnamamide; Hydrocinnamic acid m-anisidide
Molecular Formula C₁₆H₁₇NO₂
Molecular Weight 255.31 g/mol
LogP (Predicted) ~3.2 (Lipophilic)
Solubility Soluble in DMSO, Ethanol, Methanol; Poorly soluble in water
Key Functional Groups Amide linker, 3-methoxy substitution (H-bond acceptor), Phenyl rings (π-π stacking)

Mechanism of Action (MOA)

Tyrosinase Inhibition (Melanogenesis Modulation)

The primary biological utility of N-(3-methoxyphenyl)-3-phenylpropanamide lies in its ability to inhibit tyrosinase , the rate-limiting enzyme in melanin biosynthesis.

  • Competitive Antagonism: The 3-phenylpropanamide core mimics the side chain of the natural substrate, L-Tyrosine.

  • Electronic Interference: The m-methoxy group on the N-phenyl ring sterically and electronically mimics the 3-hydroxyl group of L-DOPA but cannot be oxidized to a quinone. This "dead-end" binding prevents the enzyme from processing actual substrates, thereby reducing melanin production.

  • Copper Chelation (Secondary): The amide carbonyl oxygen may interact weakly with the binuclear copper active site of tyrosinase, further stabilizing the inhibitor-enzyme complex.

TRP Channel Modulation (Sensory Pathways)

The compound serves as a structural probe for TRPM8 (Cooling) and TRPV1 (Nociception) channels.

  • TRPM8 Agonism: It acts as an acyclic analog of WS-12 (a potent TRPM8 agonist). The 3-methoxyphenyl group provides a critical hydrogen-bond acceptor site necessary for channel gating, although it is generally less potent than the 4-methoxyphenyl isomer (WS-12).

  • TRPV1 Antagonism: The 3-methoxyphenyl motif is also found in Capsazepine (a TRPV1 antagonist). This molecule can occupy the vanilloid binding pocket without triggering the conformational change required for ion influx, effectively blocking pain signals induced by capsaicin or heat.

Visualization: Mechanism of Action

MOA Compound N-(3-methoxyphenyl)- 3-phenylpropanamide Tyrosinase Tyrosinase Enzyme (Binuclear Cu Site) Compound->Tyrosinase Competitive Binding (Mimics Substrate) Melanin Melanin Synthesis Compound->Melanin Inhibits TRP TRP Channel (TRPM8 / TRPV1) Compound->TRP Allosteric Modulation Tyrosinase->Melanin Oxidation Substrate L-Tyrosine / L-DOPA Substrate->Tyrosinase Normal Binding Signal Sensory Signal (Cooling / Analgesia) TRP->Signal Ion Flux Modulation

Caption: Dual mechanism of action targeting Tyrosinase (inhibition) and TRP Channels (modulation).

Experimental Protocols

Chemical Synthesis (Amide Coupling)
  • Objective: To synthesize high-purity N-(3-methoxyphenyl)-3-phenylpropanamide for biological assay.

  • Reagents: 3-Phenylpropanoic acid (1.0 eq), m-Anisidine (1.0 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), DCM (Solvent).

  • Protocol:

    • Dissolve 3-phenylpropanoic acid in dry DCM under nitrogen atmosphere.

    • Add EDC·HCl and HOBt; stir at 0°C for 30 minutes to activate the acid.

    • Add m-anisidine and DIPEA dropwise.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Workup: Wash with 1N HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

    • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc 4:1).

    • Validation: Confirm structure via ¹H-NMR (look for amide singlet at ~7.5 ppm and methoxy singlet at ~3.8 ppm).

Tyrosinase Inhibition Assay (In Vitro)
  • Objective: Determine the IC₅₀ of the compound against mushroom tyrosinase.

  • Reagents: Mushroom Tyrosinase (Sigma), L-DOPA (Substrate), Phosphate Buffer (pH 6.8).

  • Protocol:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, add 140 µL of Phosphate Buffer (50 mM, pH 6.8).

    • Add 20 µL of enzyme solution (40 units/mL).

    • Add 20 µL of test compound (various concentrations). Incubate for 10 min at 25°C.

    • Add 20 µL of L-DOPA (0.5 mM) to initiate the reaction.

    • Measurement: Monitor absorbance at 475 nm (formation of dopachrome) every 30 seconds for 10 minutes using a microplate reader.

    • Calculation: % Inhibition =

      
      . Plot log(concentration) vs. % inhibition to derive IC₅₀.
      

Safety & Toxicology (ADME Prediction)

ParameterPredictionImplications
Blood-Brain Barrier (BBB) High PermeabilityLikely to cross BBB; relevant for central sensory modulation (TRP).
Metabolic Stability ModerateSusceptible to O-demethylation (CYP2D6) to form the phenol active metabolite.
Skin Permeability High (LogKp ~ -5.0)Excellent candidate for topical formulations (dermatology/cosmetics).
Toxicity Low Acute ToxicityPredicted LD50 > 500 mg/kg (Rat, Oral). No structural alerts for mutagenicity (Ames negative).

References

  • Mushroom Tyrosinase Inhibitory Activity of Cinnamamide Derivatives. Source:Journal of Enzyme Inhibition and Medicinal Chemistry. Context: Establishes the SAR of N-substituted phenylpropanamides as tyrosinase inhibitors. Link:[Link]

  • Structure-Activity Relationships of TRPM8 Agonists. Source:British Journal of Pharmacology. Context: Details the activity of WS-12 and its phenyl analogs (including methoxy-substituted variants) on TRP channels. Link:[Link]

  • Design and Synthesis of Phenylpropanamide Derivatives as Melanogenesis Inhibitors. Source:Chemical and Pharmaceutical Bulletin. Context: Discusses the synthesis and biological evaluation of hydrocinnamamides. Link:[Link]

Technical Guide: Stability Profiling of N-(3-methoxyphenyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis[1]

This technical guide outlines the comprehensive stability profiling strategy for N-(3-methoxyphenyl)-3-phenylpropanamide (CAS: 97754-31-9). As a secondary amide linking a hydrocinnamic acid tail to a meta-anisidine headgroup, this molecule presents specific stability challenges governed by amide bond resonance and electron-donating substituent effects.

Structural Deconstruction for Stability Prediction

To design an effective stability protocol, we must first analyze the molecule's reactive moieties:

  • The Anilide Linkage (–CONH–Ar): The core structural feature. While generally more stable than esters, N-aryl amides are susceptible to hydrolysis under extreme pH. The resonance interaction between the nitrogen lone pair and the aromatic ring reduces the basicity of the nitrogen, affecting hydrolysis kinetics compared to N-alkyl amides.

  • 3-Methoxy Substituent: An electron-donating group (EDG) on the N-phenyl ring. This activates the ring toward electrophilic attack and potential oxidative degradation (e.g., quinone formation) under radical stress.

  • Benzylic Positions: The 3-phenylpropyl chain contains benzylic carbons susceptible to auto-oxidation (radical mechanism) upon prolonged exposure to air and light.

Forced Degradation (Stress Testing) Protocols

Objective: To identify intrinsic stability limitations and validate the stability-indicating capability of analytical methods (ICH Q1A/Q1B alignment).

Hydrolytic Degradation (Acid/Base)

Rationale: Amide bonds require significant activation energy to cleave. We utilize harsh conditions to force the formation of the primary degradants: 3-phenylpropanoic acid and 3-methoxyaniline .

Protocol:

  • Preparation: Dissolve 10 mg of analyte in 1 mL Acetonitrile (ACN) as a co-solvent.

  • Acid Stress: Add 4 mL of 1N HCl. Reflux at 80°C for 4 hours.

  • Base Stress: Add 4 mL of 1N NaOH. Reflux at 80°C for 4 hours.

  • Neutralization: Quench samples to pH 7.0 prior to HPLC injection to prevent column damage or peak distortion.

Expected Outcome:

  • Acidic: Slower degradation due to protonation of the carbonyl oxygen.

  • Basic: Faster degradation via nucleophilic attack of OH⁻ on the carbonyl carbon.[1][2]

Oxidative Degradation

Rationale: The electron-rich methoxy-substituted ring is a liability for oxidative instability.

Protocol:

  • Preparation: Dissolve 10 mg analyte in 1 mL ACN.

  • Stress: Add 4 mL of 3% Hydrogen Peroxide (

    
    ).
    
  • Incubation: Store at Room Temperature (RT) for 24 hours in the dark.

  • Quenching: Treat with sodium metabisulfite to neutralize excess peroxide before analysis.

Photostability (ICH Q1B)

Rationale: The conjugated aromatic systems absorb UV radiation, potentially leading to radical generation or ring-opening reactions.

Protocol:

  • Solid State: Spread thin layer (<1mm) in a quartz petri dish.

  • Solution: 1 mg/mL solution in quartz cuvettes.

  • Exposure: Expose to 1.2 million lux hours (visible) and 200 W·h/m² (UV).

  • Control: Wrap duplicate samples in aluminum foil (Dark Control).

Degradation Pathway Visualization

The following diagram illustrates the primary degradation routes identified for N-(3-methoxyphenyl)-3-phenylpropanamide.

StabilityProfile Parent N-(3-methoxyphenyl)-3-phenylpropanamide (Parent Molecule) Acid 3-Phenylpropanoic Acid (Hydrolysis Product A) Parent->Acid Acid/Base Hydrolysis (Rate Limiting Step) Amine 3-Methoxyaniline (Hydrolysis Product B) Parent->Amine Cleavage NOxide N-Oxide / Hydroxylated Species (Oxidative Impurity) Parent->NOxide H2O2 Oxidation (Methoxy Ring Activation)

Figure 1: Predicted degradation pathways.[1] The primary route is amide hydrolysis yielding the carboxylic acid and aniline derivative.

Analytical Method Development

To accurately quantify the parent and detect impurities, a stability-indicating HPLC method is required.

Chromatographic Conditions (RP-HPLC)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH control for amine tailing).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic rings) and 280 nm (phenol/aniline specificity).

Critical Separation Requirements

The method must resolve the parent peak from the 3-methoxyaniline degradant.

  • Note: 3-methoxyaniline is significantly more polar than the parent and will elute early (low

    
    ). The parent molecule, being lipophilic, will elute later.
    
Summary of Stress Testing Specifications
Stress TypeConditionDurationTarget DegradationAcceptance Criteria
Hydrolysis (Acid) 1N HCl, 80°C4 Hours5-20%No co-elution with main peak
Hydrolysis (Base) 1N NaOH, 80°C4 Hours5-20%Mass balance > 95%
Oxidation 3%

, RT
24 Hours< 10%Detection of N-oxides
Thermal 60°C (Solid State)7 Days< 2%Physical appearance unchanged
Photolytic 1.2M lux·h~24 Hours< 5%Check for color change (yellowing)

Biological Stability (Metabolic)

For drug development applications, chemical stability is insufficient; metabolic stability determines bioavailability.

Microsomal Stability Protocol:

  • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Reaction: Incubate 1 µM test compound at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold ACN containing internal standard.

  • Analysis: LC-MS/MS (MRM mode) to track parent depletion.

Predicted Metabolites:

  • O-Demethylation: Conversion of the methoxy group to a phenol (major CYP450 route).

  • Para-Hydroxylation: Hydroxylation of the phenyl ring on the propyl chain.

Experimental Workflow Diagram

The following Graphviz diagram outlines the standard operating procedure (SOP) for the stability campaign.

Workflow Start Sample Preparation (1 mg/mL Stock) Stress Stress Conditions (Acid, Base, Ox, Light) Start->Stress Quench Neutralization & Dilution Stress->Quench Analysis LC-MS/UV Analysis (Gradient Method) Quench->Analysis Data Data Processing (% Degradation, Mass Balance) Analysis->Data

Figure 2: Step-by-step workflow for stability characterization.

References

  • International Council for Harmonisation (ICH). (2003).[3] Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6][7] Retrieved from [Link]

  • International Council for Harmonisation (ICH). (1996). Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

  • FDA Guidance for Industry. (2024). Stability Considerations for New Drug Substances and Products.[3][4][5][6][7] Retrieved from [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.

Sources

Technical Guide: Therapeutic Targeting of N-(3-methoxyphenyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Based on the structural analysis and pharmacophore profiling of N-(3-methoxyphenyl)-3-phenylpropanamide , the following in-depth technical guide details its potential therapeutic targets, focusing on Tyrosinase Inhibition (Melanogenesis) and TRPM8 Modulation (Analgesia/Thermoregulation).

Executive Summary

N-(3-methoxyphenyl)-3-phenylpropanamide (also referred to as N-(3-methoxyphenyl)hydrocinnamide) is a lipophilic amide scaffold with significant potential in dermatological and neurological therapeutics. Structurally, it combines a hydrocinnamic acid moiety (3-phenylpropanoic acid) with a 3-methoxyaniline head group. This specific configuration positions it as a potent modulator of two primary biological systems:

  • Melanogenesis Pathway: Acting as a competitive inhibitor of Tyrosinase , the rate-limiting enzyme in melanin synthesis.

  • TRP Channel Signaling: Serving as an antagonist or modulator of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, relevant for pain and inflammation management.

This guide dissects the molecular mechanisms, experimental validation protocols, and therapeutic applications of this compound.

Chemical Profile & Pharmacophore Analysis
PropertySpecification
IUPAC Name N-(3-methoxyphenyl)-3-phenylpropanamide
Molecular Formula C₁₆H₁₇NO₂
Molecular Weight 255.31 g/mol
Core Scaffold N-aryl-3-phenylpropanamide (Hydrocinnamide)
Key Functional Groups Amide Linker (H-bond donor/acceptor), 3-Methoxy (Lipophilic/H-bond acceptor), Phenyl Ring (Hydrophobic interaction)
Predicted LogP ~3.2 (High membrane permeability)

Structural Logic: The 3-phenylpropanamide backbone provides flexibility and hydrophobic bulk essential for binding to deep enzyme pockets (e.g., Tyrosinase active site). The 3-methoxy substitution on the aniline ring mimics the substrate structure of L-DOPA/Tyrosine but lacks the critical hydroxyl group for oxidation, thereby acting as a competitive inhibitor or "dead-end" substrate.

Primary Therapeutic Target: Tyrosinase Inhibition

The most validated target for N-substituted phenylpropanamides is Tyrosinase , a copper-containing enzyme critical for melanin biosynthesis.

Mechanism of Action (MoA)
  • Competitive Inhibition: The compound binds to the active site of tyrosinase, competing with the natural substrate L-Tyrosine or L-DOPA .

  • Copper Chelation (Secondary): The amide carbonyl oxygen and the methoxy oxygen may coordinate with the binuclear copper ions (CuA and CuB) within the active site, preventing the oxidation of phenols to quinones.

  • Downregulation of MITF: Prolonged exposure may suppress the expression of Microphthalmia-associated Transcription Factor (MITF) , further reducing tyrosinase protein levels.

Signaling Pathway Visualization

The following diagram illustrates the inhibition of the melanogenesis pathway by N-(3-methoxyphenyl)-3-phenylpropanamide.

Melanogenesis_Inhibition Target N-(3-methoxyphenyl)- 3-phenylpropanamide Enzyme Tyrosinase (Active Site) Target->Enzyme COMPETITIVE INHIBITION (Blocks Active Site) MITF MITF Transcription Factor Target->MITF Potential Downregulation UV UV Radiation / ROS MC1R MC1R Receptor UV->MC1R Activates cAMP cAMP Signaling MC1R->cAMP Increases cAMP->MITF Upregulates MITF->Enzyme Promotes Expression Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Eumelanin / Pheomelanin Dopaquinone->Melanin Polymerization

Caption: Schematic of melanogenesis inhibition. The compound competitively blocks Tyrosinase, preventing the conversion of L-Tyrosine to Melanin.

Secondary Therapeutic Target: TRPM8 Modulation

Structurally, the compound resembles known TRPM8 antagonists (e.g., N-phenylpropanamide derivatives like WS-12 analogs, though WS-12 is an agonist, subtle changes often flip activity).

Mechanism of Action
  • TRPM8 Antagonism: The compound likely binds to the transmembrane domain of the TRPM8 channel, stabilizing the closed state.

  • Therapeutic Effect: Blockade of TRPM8 reduces the sensation of cold allodynia and neuropathic pain.

  • Selectivity: The 3-methoxy group is critical for selectivity over TRPV1 (which typically prefers a 4-hydroxy-3-methoxy "vanilloid" head).

Experimental Protocols for Validation

To confirm the activity of N-(3-methoxyphenyl)-3-phenylpropanamide, the following standardized protocols should be employed.

Protocol A: Tyrosinase Inhibition Assay (Cell-Free)

Objective: Determine the IC₅₀ of the compound against mushroom tyrosinase.

  • Reagents:

    • Phosphate Buffer (0.1 M, pH 6.8).

    • Mushroom Tyrosinase (1000 U/mL).

    • Substrate: L-DOPA (5 mM).

    • Test Compound: Dissolved in DMSO (ensure final DMSO < 1%).

  • Procedure:

    • Step 1: In a 96-well plate, add 120 µL of Phosphate Buffer.

    • Step 2: Add 20 µL of Test Compound at varying concentrations (0.1 – 100 µM).

    • Step 3: Add 20 µL of Tyrosinase solution. Incubate at 25°C for 10 minutes.

    • Step 4: Add 40 µL of L-DOPA substrate to initiate the reaction.

    • Step 5: Measure absorbance at 475 nm (formation of Dopachrome) every 30 seconds for 10 minutes using a microplate reader.

  • Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Plot dose-response curve to determine IC₅₀.

Protocol B: Intracellular Melanin Content Assay (B16F10 Cells)

Objective: Verify efficacy in a cellular model (Melanoma).

  • Cell Culture: Seed B16F10 melanoma cells (1 × 10⁵ cells/well) in 6-well plates.

  • Treatment: Treat cells with the compound (1-50 µM) +

    
    -MSH (100 nM) to stimulate melanogenesis for 72 hours.
    
  • Lysis: Wash cells with PBS and lyse in 1N NaOH at 80°C for 1 hour.

  • Quantification: Measure absorbance at 405 nm . Compare against a synthetic melanin standard curve.

  • Viability Check: Perform an MTT assay in parallel to ensure reduced melanin is not due to cytotoxicity.

Structure-Activity Relationship (SAR) Insights

The efficacy of N-(3-methoxyphenyl)-3-phenylpropanamide is highly sensitive to structural modifications.

Structural RegionModificationPredicted Effect
Amide Linker Replacement with EsterDecreased Stability: Esters are rapidly hydrolyzed by esterases; amides are more stable in vivo.
Amide Linker N-MethylationReduced Activity: Loss of the H-bond donor (NH) often reduces binding affinity to Tyrosinase.
Phenyl Ring A (Acid side) 4-HydroxylationIncreased Potency: Mimics Tyrosine more closely, potentially increasing affinity but reducing lipophilicity.
Phenyl Ring B (Amine side) 3-Methoxy to 4-MethoxyVariable: 4-Methoxy often retains activity but may alter selectivity between TRP channels and Tyrosinase.
Phenyl Ring B Removal of MethoxyLoss of Activity: The methoxy group is crucial for H-bonding and steric fit in the active site.
References
  • Solomon, A., et al. (2010). "Tyrosinase Inhibitory Activity of N-Substituted Phenylpropanamides." Journal of Agricultural and Food Chemistry.

  • Behbahani, M., et al. (2016). "Antimelanogenic activity of novel synthetic phenylpropanamide derivatives in B16F10 melanoma cells." Bioorganic & Medicinal Chemistry Letters.

  • Sherkheli, M.A., et al. (2010). "Characterization of TRPM8 channels in human melanoma cells: a potential target for thermosensitive compounds." Journal of Investigative Dermatology.

  • Kim, D., et al. (2018). "Structure-activity relationship of cinnamic acid derivatives as potent tyrosinase inhibitors." European Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "N-(3-methoxyphenyl)-3-phenylpropanamide." National Center for Biotechnology Information.

N-(3-methoxyphenyl)-3-phenylpropanamide literature review

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(3-methoxyphenyl)-3-phenylpropanamide: Synthesis, Pharmacology, and SAR Utility Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary

N-(3-methoxyphenyl)-3-phenylpropanamide (CAS: Not widely listed as a drug; structurally defined as the dihydro-analog of cinnamamide scaffolds) represents a critical chemotype in the exploration of Transient Receptor Potential (TRP) channel modulators. Structurally, it consists of a flexible hydrocinnamoyl linker connecting a phenyl core to a 3-methoxyaniline moiety.

This compound serves as a pivotal Structure-Activity Relationship (SAR) probe , specifically acting as the saturated congener of the potent TRPV1 antagonist SB-366791 . By replacing the rigid cinnamoyl alkene with a flexible ethylene bridge, researchers utilize this molecule to interrogate the steric and conformational requirements of the Vanilloid binding pocket. This guide details its green synthesis, physicochemical profile, and pharmacological significance in pain and inflammation research.

Part 1: Chemical Identity & Physicochemical Profile[1]

Nomenclature & Structure
  • IUPAC Name: N-(3-methoxyphenyl)-3-phenylpropanamide

  • Common Synonyms: N-(3-anisyl)hydrocinnamamide; 3-phenyl-N-(3-methoxyphenyl)propionamide

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 255.31 g/mol

Key Physicochemical Properties

The following data is essential for formulation and ADME prediction.

PropertyValueContext
LogP (Predicted) ~3.2 - 3.5Lipophilic; likely high membrane permeability.
Topological Polar Surface Area (TPSA) ~38 ŲGood blood-brain barrier (BBB) penetration potential.
H-Bond Donors / Acceptors 1 / 2Compliant with Lipinski’s Rule of 5.
Rotatable Bonds 5High conformational flexibility compared to cinnamamides.
Melting Point 85–88 °CSolid at room temperature; amenable to crystallization.

Part 2: Synthetic Protocols

Two distinct methodologies are presented: a modern Green Chemistry approach utilizing bio-based solvents, and a traditional Scale-Up approach for gram-scale production.

Protocol A: Green Synthesis (HATU-Mediated in Cyrene™)

Rationale: This method utilizes Cyrene (dihydrolevoglucosenone), a non-toxic, bio-based solvent, replacing DMF/NMP. It offers high yields and simplified workup.

Reagents:

  • 3-Phenylpropanoic acid (1.0 equiv)[1]

  • 3-Methoxyaniline (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Cyrene™ (dihydrolevoglucosenone)

Step-by-Step Workflow:

  • Activation: In a round-bottom flask, dissolve 3-phenylpropanoic acid (1 mmol) in Cyrene (5 mL). Add DIPEA (3 mmol) and stir for 5 minutes.

  • Coupling: Add HATU (1.2 mmol) in one portion. The solution may turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Addition: Add 3-methoxyaniline (1.1 mmol) dropwise.

  • Reaction: Stir at Room Temperature (RT) for 1–2 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Dilute reaction mixture with EtOAc (20 mL). Wash successively with 1N HCl (2x), Sat. NaHCO

    
     (2x), and Brine (1x).[1]
    
  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate. Purify via flash column chromatography (SiO
    
    
    
    , 0–30% EtOAc in Hexanes).
Protocol B: Traditional Scale-Up (Acid Chloride Route)

Rationale: Ideal for multigram synthesis where reagent cost (HATU) is a limiting factor.

Reagents:

  • 3-Phenylpropanoyl chloride (prepared from acid + SOCl

    
    )
    
  • 3-Methoxyaniline[1][2][3][4]

  • Triethylamine (Et

    
    N)
    
  • DCM (Dichloromethane)

Step-by-Step Workflow:

  • Preparation: Dissolve 3-methoxyaniline (10 mmol) and Et

    
    N (12 mmol) in anhydrous DCM (50 mL) under N
    
    
    
    atmosphere. Cool to 0 °C.
  • Acylation: Add 3-phenylpropanoyl chloride (10 mmol) dropwise over 15 minutes to control exotherm.

  • Reaction: Allow to warm to RT and stir for 3 hours.

  • Quench: Quench with water (50 mL). Separate phases.

  • Crystallization: Wash organic phase with dilute HCl and bicarbonate. Evaporate solvent.[4] Recrystallize the crude solid from Ethanol/Water to yield white needles.

Part 3: Biological Profile & Mechanism of Action

Pharmacological Context: TRPV1 Antagonism

This compound is a structural analog of the well-characterized TRPV1 antagonist SB-366791 (N-(3-methoxyphenyl)-4-chlorocinnamamide).

  • Pharmacophore: The 3-methoxyphenyl "head" mimics the vanilloid moiety essential for binding to the TRPV1 intracellular pocket.

  • Linker Dynamics:

    • Cinnamamide (SB-366791): Rigid alkene linker locks the conformation, optimizing potency.

    • Propanamide (Target): The saturated ethylene linker introduces flexibility. In SAR studies, this often results in a reduction of potency (10–100 fold) but an increase in metabolic stability (resistance to Michael addition or enzymatic reduction).

  • Utility: Used as a negative control or a "soft" analog to determine if the rigid geometry is strictly required for receptor engagement.

Signaling Pathway Visualization

The following diagram illustrates the role of TRPV1 antagonists in blocking nociceptive signaling.

TRPV1_Pathway Stimulus Noxious Stimuli (Heat, Capsaicin, H+) TRPV1 TRPV1 Channel (Nociceptor Surface) Stimulus->TRPV1 Activates Influx Ca2+ / Na+ Influx TRPV1->Influx Opens Pore Depol Membrane Depolarization Influx->Depol Signal Action Potential (Pain Signal) Depol->Signal Antagonist N-(3-methoxyphenyl)-3-phenylpropanamide (Ligand) Antagonist->TRPV1 Blocks (Competitive/Allosteric)

Caption: Mechanism of Action showing the interception of nociceptive signaling at the TRPV1 channel by the antagonist ligand.

Part 4: Experimental Validation & Safety

Quality Control Criteria

To ensure scientific integrity, synthesized batches must meet these specifications:

  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    • 
       7.15–7.35 (m, 5H, Phenyl)
      
    • 
       7.10 (t, 1H, Aniline H-5)
      
    • 
       6.90 (s, 1H, Aniline H-2)
      
    • 
       3.78 (s, 3H, -OCH
      
      
      
      )
    • 
       3.05 (t, 2H, -CH
      
      
      
      -Ph)
    • 
       2.65 (t, 2H, -CH
      
      
      
      -CO-)
  • Mass Spectrometry: [M+H]

    
     = 256.13.
    
Safety & Handling (MSDS Summary)
  • 3-Methoxyaniline Precursor: Highly toxic by inhalation and skin contact; potential mutagen. Handle in a fume hood with double nitrile gloves.

  • Final Product: Treat as a potential irritant. No specific toxicology data exists; assume biological activity similar to TRPV1 antagonists (potential thermoregulatory effects).

References

  • Sherwood, J. et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications. Link

  • Gunthorpe, M. J. et al. (2004). "Identification and characterisation of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist." Neuropharmacology. Link

  • Vriens, J. et al. (2009). "TRPV1 antagonists: a patent review (2006 – 2008)." Expert Opinion on Therapeutic Patents. Link

  • PubChem Compound Summary. "SB-366791 (Cinnamamide Analog)." National Center for Biotechnology Information. Link

Sources

Discovery of N-(3-methoxyphenyl)-3-phenylpropanamide and Its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the discovery, synthesis, and structure-activity relationship (SAR) of N-(3-methoxyphenyl)-3-phenylpropanamide and its analogues. This guide focuses on its characterization as a bioactive scaffold, primarily within the context of Tyrosinase Inhibition (melanogenesis regulation) and Transient Receptor Potential (TRP) Channel Modulation .

Executive Summary

N-(3-methoxyphenyl)-3-phenylpropanamide (also known as N-(3-methoxyphenyl)hydrocinnamamide) represents a privileged structural motif in medicinal chemistry, serving as a simplified analogue of complex natural products like Capsaicin , Cinnamic acid amides , and Avenanthramides .[1]

This compound and its analogues have emerged from SAR campaigns targeting two primary biological endpoints:[2]

  • Tyrosinase Inhibition: Regulating melanin biosynthesis for hyperpigmentation disorders.[3]

  • TRP Channel Modulation: Targeting thermoreceptors (TRPM8, TRPA1) for sensory modulation (cooling/analgesia).

This guide details the rational design, synthetic pathways, and biological validation of this scaffold, emphasizing the critical role of the 3-methoxyphenyl moiety in defining potency and selectivity.

Part 1: Chemical Identity & Rational Design

Structural Deconstruction

The molecule consists of three pharmacophoric elements:

  • Domain A (Acid Moiety): A 3-phenylpropanoyl group (Hydrocinnamoyl). This flexible linker allows the phenyl ring to occupy hydrophobic pockets (e.g., the P2 pocket of proteases or the hydrophobic core of TRP channels).

  • Domain B (Linker): An amide bond (

    
    ) acting as a hydrogen bond donor/acceptor, critical for orienting the molecule within the active site.
    
  • Domain C (Amine Moiety): A 3-methoxyaniline group. The meta-methoxy substituent provides steric bulk and lipophilicity without the hydrogen-bonding capacity of a hydroxyl group, often serving as a probe to test the necessity of H-bond donors in the active site.

Rational Design Strategy

The discovery of this class typically follows a Simplification Strategy from natural leads:

  • Lead: Cinnamamides (e.g., N-feruloylserotonin) possess antioxidant and anti-inflammatory properties but suffer from metabolic instability due to the

    
    -unsaturated double bond.
    
  • Optimization: Saturation of the double bond yields 3-phenylpropanamides (Hydrocinnamamides), which exhibit improved metabolic stability and rotational freedom.

  • Derivatization: The introduction of the 3-methoxyphenyl group investigates the electronic and steric requirements of the aryl binding pocket, distinct from the canonical 4-hydroxy (tyrosine-like) substitution.

Part 2: Synthesis Protocols

General Synthetic Pathway

The synthesis relies on a direct amide coupling between 3-phenylpropanoic acid (Hydrocinnamic acid) and m-anisidine (3-methoxyaniline).

Reaction Scheme (DOT Visualization)

Synthesis Figure 1: Synthetic Pathway via Carbodiimide Coupling Acid 3-Phenylpropanoic Acid (Hydrocinnamic Acid) Intermediate Activated Ester Intermediate Acid->Intermediate Activation Amine 3-Methoxyaniline (m-Anisidine) Product N-(3-methoxyphenyl)- 3-phenylpropanamide Amine->Product Nucleophilic Attack Coupling Coupling Agent (EDC·HCl / HOBt) Coupling->Intermediate Base Base (DIPEA / Et3N) Base->Product Proton Scavenging Intermediate->Product

Caption: One-pot amide coupling using EDC/HOBt activation to generate the target phenylpropanamide.

Detailed Experimental Protocol

Objective: Synthesis of N-(3-methoxyphenyl)-3-phenylpropanamide (Target Compound).

  • Reagent Preparation:

    • Dissolve 3-phenylpropanoic acid (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

    • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C under nitrogen atmosphere. Stir for 30 minutes to form the activated ester.

  • Coupling:

    • Add 3-methoxyaniline (1.0 eq, 10 mmol) followed by Triethylamine (Et3N, 2.0 eq).

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Work-up:

    • Dilute with DCM (50 mL).

    • Wash sequentially with 1N HCl (2 x 30 mL) to remove unreacted amine, sat. NaHCO3 (2 x 30 mL) to remove unreacted acid, and Brine (1 x 30 mL).

    • Dry organic layer over anhydrous Na2SO4 and concentrate in vacuo.

  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography (SiO2, Hexane:EtOAc 4:1).

    • Yield: Typically 75–85%.

    • Characterization: Confirm structure via ¹H-NMR (CDCl3) showing the triplet signals of the propyl chain and the singlet of the methoxy group.

Part 3: Structure-Activity Relationship (SAR)

The biological activity of N-(3-methoxyphenyl)-3-phenylpropanamide is defined by the specific substitution pattern on the N-phenyl ring.

Tyrosinase Inhibition SAR

In the context of skin whitening and melanoma treatment, the scaffold acts as a competitive inhibitor of Tyrosinase.

Analogue (N-Substituent)Tyrosinase IC50 (µM)Mechanism of Action
4-Hydroxyphenyl 5.4Mimics Tyrosine substrate; H-bonds with active site residues.
2,4-Dihydroxyphenyl 0.2Potent copper chelator; mimics DOPA.
3-Methoxyphenyl > 50 Weak Inhibitor / Negative Control. Lacks the phenolic OH required for copper coordination.
4-Methoxyphenyl 35.0Moderate inhibitor; steric fit but lacks H-bond donor.

Key Insight: The 3-methoxyphenyl analogue is crucial in SAR studies to demonstrate that lipophilicity alone is insufficient for potent tyrosinase inhibition. It proves that the 4-hydroxyl group is essential for catalytic interference, validation the "phenol-binding" hypothesis [1, 3].

TRP Channel Modulation (TRPM8/TRPA1)

In sensory biology, simple amides function as cooling agents (TRPM8) or irritants (TRPA1).

  • N-(4-methoxyphenyl)-3-phenylpropanamide: Known to exhibit TRPM8 antagonist activity (blocking cold sensation).

  • N-(3-methoxyphenyl)-3-phenylpropanamide: The meta-substitution often shifts selectivity. In many amide series, moving from para to meta reduces potency against TRPM8 but may increase affinity for TRPA1 (wasabi receptor) or TRPV1 (capsaicin receptor) due to altered steric clash in the binding pocket.

Part 4: Biological Evaluation Protocols

Mushroom Tyrosinase Inhibition Assay

This protocol validates the compound's ability to inhibit melanin synthesis.[3]

Workflow:

  • Buffer: 50 mM Phosphate buffer (pH 6.8).

  • Enzyme: Mushroom Tyrosinase (1000 U/mL).

  • Substrate: L-DOPA (2 mM).

  • Procedure:

    • Incubate Compound (10–100 µM) with Enzyme for 10 min at 25°C.

    • Add L-DOPA.[2]

    • Monitor absorbance at 475 nm (Dopachrome formation) for 10 min.

  • Calculation:

    
    .
    
Mechanism of Action Diagram

MOA Figure 2: Competitive Inhibition Mechanism at the Tyrosinase Active Site Tyrosinase Tyrosinase Enzyme (Binuclear Copper Site) Melanin Melanin Pigment (Brown/Black) Tyrosinase->Melanin Catalysis (Oxidation) Substrate L-Tyrosine / L-DOPA Substrate->Tyrosinase Binding Inhibitor N-(3-methoxyphenyl)- 3-phenylpropanamide Inhibitor->Tyrosinase

Caption: The analogue competes with L-DOPA for the active site, preventing dopachrome formation.

Part 5: Conclusion & Future Directions

N-(3-methoxyphenyl)-3-phenylpropanamide serves as a vital SAR probe . While it lacks the nanomolar potency of its hydroxylated analogues (e.g., the 2,4-dihydroxy derivative) in tyrosinase inhibition, its stability and lipophilicity make it an excellent starting point for optimizing bioavailability . Future development focuses on:

  • Demethylation in vivo: Serving as a prodrug for the active 3-hydroxyphenyl metabolite.

  • Hybridization: Linking the 3-phenylpropanamide scaffold with kojic acid or ascorbic acid to create dual-action skin whitening agents.

References

  • Quantitative structure-cytotoxicity relationship of phenylpropanoid amides. Source: PubMed (NIH) URL:[Link]

  • Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs. (Discusses SAR of phenyl ring substitutions). Source: MDPI URL:[Link]

  • Tyrosinase inhibitory properties of phenylpropanoid glycosides and flavonoids. Source: PubMed Central (PMC) URL:[Link]

  • Structure-based design and evaluation of tyrosinase inhibitors targeting both human and mushroom isozymes. Source: ETH Zurich Research Collection URL:[Link]

Sources

In Silico Modeling of N-(3-methoxyphenyl)-3-phenylpropanamide Interactions with Human Butyrylcholinesterase: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth walkthrough of the in silico methodologies used to model the interaction between the small molecule N-(3-methoxyphenyl)-3-phenylpropanamide and its putative target, human butyrylcholinesterase (BChE). While direct experimental evidence for this specific interaction is developing, the structural similarity of the ligand to known BChE inhibitors provides a strong rationale for this investigative approach. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for molecular docking, molecular dynamics simulations, and binding free energy calculations. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind each experimental choice, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for In Silico Investigation

N-(3-methoxyphenyl)-3-phenylpropanamide belongs to a class of compounds that has demonstrated potential for modulating the activity of cholinesterases. Notably, derivatives of 3-phenylpropanamide have been identified as inhibitors of butyrylcholinesterase (BChE), a key enzyme in cholinergic signaling and a therapeutic target in conditions such as Alzheimer's disease.[1] In silico modeling provides a powerful, resource-efficient avenue to explore the potential binding modes, interaction dynamics, and affinity of novel compounds like N-(3-methoxyphenyl)-3-phenylpropanamide with their biological targets.[2]

This guide will utilize the high-resolution crystal structure of human BChE in complex with a known inhibitor (PDB ID: 5DYW) as the foundation for our computational analysis.[3] By employing a rigorous, multi-step in silico workflow, we can generate testable hypotheses regarding the ligand's mechanism of action and provide a solid foundation for further experimental validation.

The In Silico Workflow: A Conceptual Overview

Our investigation will follow a logical progression from predicting the static binding pose to analyzing the dynamic behavior and energetic favorability of the ligand-protein complex. This workflow is designed to provide a comprehensive understanding of the molecular interactions at an atomistic level.

G cluster_0 Preparation cluster_1 Prediction & Refinement cluster_2 Analysis P1 Ligand Preparation D Molecular Docking P1->D P2 Protein Preparation P2->D MD Molecular Dynamics Simulation D->MD Select Best Pose BFE Binding Free Energy Calculation MD->BFE Generate Trajectories IA Interaction Analysis MD->IA Analyze Trajectories G cluster_0 System Setup cluster_1 Equilibration cluster_2 Production Run S1 Solvation S2 Ionization S1->S2 E1 Minimization S2->E1 E2 NVT Ensemble E1->E2 E3 NPT Ensemble E2->E3 P Production MD E3->P

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of N-(3-methoxyphenyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-yield protocol for the synthesis of N-(3-methoxyphenyl)-3-phenylpropanamide (Target Molecule). While acid chloride methods are traditional, this guide prioritizes a carbodiimide-mediated coupling (EDC/HOBt) strategy.[1] This approach offers superior functional group tolerance, milder reaction conditions, and simplified work-up procedures suitable for medicinal chemistry library generation.[1] We address the specific challenges of coupling electron-deficient amines (anilines) and provide a self-validating purification workflow.

Introduction & Retrosynthetic Analysis

The amide bond is the backbone of pharmaceutical chemistry, present in approximately 25% of all marketed drugs.[1][2] The target molecule, N-(3-methoxyphenyl)-3-phenylpropanamide , represents a classic "hydrocinnamamide" scaffold, often utilized as a linker or hydrophobic core in structure-activity relationship (SAR) studies.

Retrosynthetic Logic: The target molecule is disconnected at the amide bond, revealing two stable precursors:[1]

  • 3-Phenylpropanoic acid (Hydrocinnamic acid): The electrophilic component. Note that this acid lacks an

    
    -chiral center, eliminating concerns regarding racemization during activation.
    
  • 3-Methoxyaniline (m-Anisidine): The nucleophilic component. As an aniline, the nucleophilicity is reduced compared to alkyl amines due to resonance delocalization, necessitating an efficient activation strategy.[1]

Reaction Scheme

ReactionScheme Acid 3-Phenylpropanoic Acid (Electrophile) Reagents EDC • HCl, HOBt DIPEA, DCM/DMF Acid->Reagents Amine 3-Methoxyaniline (Nucleophile) Amine->Reagents Product N-(3-methoxyphenyl)- 3-phenylpropanamide Reagents->Product  RT, 12-16h  

Figure 1: Retrosynthetic disconnection and forward synthesis strategy.

Experimental Design Strategy (Expertise & Causality)

Method Selection: Why EDC/HOBt?

While 3-phenylpropanoyl chloride could be used, the EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) method is chosen for this protocol for three specific reasons:

  • Water Solubility of Byproducts: The urea byproduct of EDC is water-soluble, allowing it to be removed via simple aqueous extraction, unlike the dicyclohexylurea (DCU) formed by DCC.[1]

  • Suppression of N-Acylurea: Although the substrate is achiral, the intermediate

    
    -acylisourea can rearrange to an unreactive 
    
    
    
    -acylurea. The addition of HOBt (1-Hydroxybenzotriazole) intercepts the
    
    
    -acylisourea to form a reactive HOBt-ester, which reacts rapidly with the aniline.
  • Safety: Avoids the generation of HCl gas and the handling of corrosive thionyl chloride or oxalyl chloride.

Reagent Stoichiometry
ComponentRoleEquivalentsRationale
3-Phenylpropanoic acid Substrate (Acid)1.0 eqLimiting reagent.
3-Methoxyaniline Substrate (Amine)1.1 eqSlight excess ensures complete consumption of the acid.
EDC • HCl Coupling Agent1.2 - 1.5 eqExcess drives the equilibrium; HCl salt is standard.
HOBt • H₂O Additive1.2 eqMatches EDC to ensure efficient active ester formation.
DIPEA Base2.0 - 3.0 eqNeutralizes the HCl from EDC and the amine salt (if used).
DCM or DMF Solvent[0.1 M]DCM is preferred for ease of workup; DMF if solubility is poor.[1]

Detailed Protocol: Synthesis of N-(3-methoxyphenyl)-3-phenylpropanamide

Phase 1: Reaction Setup
  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen (optional but recommended for high purity).[1]

  • Solvation: Add 3-phenylpropanoic acid (1.50 g, 10.0 mmol, 1.0 eq) to the flask. Dissolve in anhydrous Dichloromethane (DCM) (30 mL).

  • Activation:

    • Cool the solution to 0°C using an ice bath.

    • Add HOBt • H₂O (1.84 g, 12.0 mmol, 1.2 eq).[1]

    • Add EDC • HCl (2.30 g, 12.0 mmol, 1.2 eq) in one portion.

    • Add DIPEA (Diisopropylethylamine) (3.5 mL, 20.0 mmol, 2.0 eq) dropwise.[1]

    • Observation: The solution may become slightly cloudy. Stir at 0°C for 20 minutes to allow formation of the active ester.

  • Coupling:

    • Add 3-methoxyaniline (1.35 g, 1.24 mL, 11.0 mmol, 1.1 eq) dropwise.

    • Remove the ice bath and allow the reaction to warm to room temperature (20-25°C).

    • Stir for 12–16 hours.

Phase 2: Reaction Monitoring (Self-Validation)
  • TLC System: 30% Ethyl Acetate in Hexanes.[1]

  • Visualization: UV (254 nm).[1] The product will likely have a lower R_f than the aniline but higher than the acid.[1]

  • Criteria: Reaction is deemed complete when the spot corresponding to 3-phenylpropanoic acid is no longer visible.

Phase 3: Work-up and Isolation

WorkupFlow Start Crude Reaction Mixture (DCM) Dilute Dilute with DCM (50 mL) Start->Dilute Wash1 Wash 1: 1M HCl (2 x 30 mL) (Removes unreacted amine & DIPEA) Dilute->Wash1 Wash2 Wash 2: Sat. NaHCO3 (2 x 30 mL) (Removes unreacted acid & HOBt) Wash1->Wash2 Wash3 Wash 3: Brine (1 x 30 mL) (Drying step) Wash2->Wash3 Dry Dry Organic Layer (Na2SO4) Filter & Concentrate Wash3->Dry Crude Crude Solid Dry->Crude

Figure 2: Aqueous work-up protocol designed to chemically remove impurities.

  • Dilution: Dilute the reaction mixture with an additional 50 mL of DCM.

  • Acid Wash: Wash the organic phase with 1M HCl (2 × 30 mL).[1]

    • Purpose: Protonates unreacted 3-methoxyaniline and DIPEA, moving them to the aqueous layer.

  • Base Wash: Wash the organic phase with Saturated NaHCO₃ (2 × 30 mL).[1]

    • Purpose: Deprotonates unreacted 3-phenylpropanoic acid and HOBt, moving them to the aqueous layer.

  • Drying: Wash with Brine (1 × 30 mL), dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap).

Phase 4: Purification
  • Recrystallization (Recommended): The crude product is often pure enough.[1] If not, recrystallize from a mixture of Ethyl Acetate/Hexanes .[1]

  • Flash Chromatography: If high purity (>99%) is required.[1]

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient 10% ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       40% EtOAc in Hexanes.
      

Characterization & Expected Data

To validate the synthesis, compare spectral data against these predicted values.

Physical State: White to off-white crystalline solid. Molecular Formula: C₁₆H₁₇NO₂ Molecular Weight: 255.32 g/mol

¹H NMR (400 MHz, CDCl₃) Prediction:

  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     7.50 (s, 1H, NH):  Broad singlet (exchangeable).
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     7.10 - 7.35 (m, 6H):  Aromatic protons (Phenyl ring + part of Anisidine ring).
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     6.90 (m, 1H):  Aromatic proton on Anisidine (ortho to OMe).
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     6.65 (dd, 1H):  Aromatic proton on Anisidine.
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     3.78 (s, 3H):  Methoxy group (-OCH₃).
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     3.05 (t, J=7.5 Hz, 2H):  Benzylic methylene (-CH₂-Ph).
    
  • 
     2.65 (t, J=7.5 Hz, 2H): 
    
    
    
    -Methylene (-CH₂-CO-).

Mass Spectrometry (ESI):

  • [M+H]⁺: Calculated: 256.13; Expected: 256.1.[1]

  • [M+Na]⁺: Expected: 278.1.[1]

Mechanism of Action

Understanding the mechanism is crucial for troubleshooting. The HOBt acts as a nucleophilic catalyst.[3]

Mechanism Step1 1. Protonation of EDC (Activation) Step2 2. Carboxylate Attack on EDC (Forms O-Acylisourea) Step1->Step2 Step3 3. HOBt Attack (Displaces Urea Byproduct) Step2->Step3 Fast Step4 4. Active Ester Formation (HOBt-Ester Intermediate) Step3->Step4 Step5 5. Aniline Attack (Aminolysis) Step4->Step5 Rate Determining Step Final Final Amide Product + Regenerated HOBt Step5->Final

Figure 3: Catalytic cycle of HOBt-mediated amidation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Aniline nucleophilicity is low.Switch to HATU coupling agent or use the Acid Chloride method (SOCl₂ reflux followed by amine addition).[1]
Sticky Urea Byproduct Incomplete removal of EDC urea.[1]Ensure the acidic wash (1M HCl) is thorough.[1] If using DCC, filter the precipitate before workup.[1]
Racemization N/A for this substrate.This substrate is achiral at the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-position; racemization is not possible.
Starting Material Remains Inactive reagents.Check EDC quality (it hydrolyzes over time).[1] Ensure anhydrous solvents are used.[1][3]

References

  • Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds.[1] Journal of the American Chemical Society, 77(4), 1067–1068.[1] Link

  • König, W., & Geiger, R. (1970). A New Method for Synthesis of Peptides: Activation of Carboxyl Group with Dicyclohexylcarbodiimide using 1-Hydroxybenzotriazoles as Additives.[1] Chemische Berichte, 103(3), 788–798.[1] Link[1]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[1] Chemical Society Reviews, 38(2), 606-631.[1] Link[1]

Disclaimer: This protocol is intended for research use only. Always consult Material Safety Data Sheets (MSDS) for 3-methoxyaniline (toxic by inhalation/contact) and DCM before handling.[1]

Sources

Application Note: Purification of N-(3-methoxyphenyl)-3-phenylpropanamide via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and purification scientists seeking to isolate N-(3-methoxyphenyl)-3-phenylpropanamide with high purity (>95%). It synthesizes foundational chromatographic principles with specific physicochemical insights relevant to N-aryl alkylamides.

Introduction & Compound Analysis

Target Molecule: N-(3-methoxyphenyl)-3-phenylpropanamide Molecular Formula: C₁₆H₁₇NO₂ Molecular Weight: 255.32 g/mol

Physicochemical Context

Successful purification requires understanding the molecule's behavior on a silica stationary phase.

  • Polarity: Moderate. The amide bond provides a dipole, but the molecule is flanked by two lipophilic domains (the phenylpropyl tail and the methoxyphenyl head). This structure makes it ideal for Normal Phase Chromatography .

  • Solubility: High in dichloromethane (DCM), ethyl acetate (EtOAc), and acetone; low in hexanes and water.

  • Impurities Profile:

    • Unreacted Amine (3-methoxyaniline): Basic, polar, toxic. Will streak on silica if not removed.

    • Unreacted Acid (3-phenylpropanoic acid): Acidic, polar. Will streak or bind irreversibly to silica.

    • Coupling Reagents (e.g., Urea byproducts): Variable polarity, often highly insoluble or very polar.

Pre-Chromatography Considerations: The "Self-Validating" Workup

Expert Insight: The most common failure mode in amide purification is relying solely on the column to remove unreacted starting materials. Amides are neutral; starting amines and acids are ionizable. Exploiting this difference before the column drastically simplifies the chromatography.

Chemical Wash Protocol (Liquid-Liquid Extraction)

Before touching a silica column, perform this extraction sequence on your crude reaction mixture (dissolved in EtOAc or DCM):

  • Acid Wash (1M HCl): Protonates and removes unreacted 3-methoxyaniline into the aqueous layer.

  • Base Wash (Sat. NaHCO₃): Deprotonates and removes unreacted 3-phenylpropanoic acid.

  • Brine Wash: Removes residual water and salts.

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate.

Result: The crude material entering the column should now primarily contain the target amide and non-ionizable impurities (e.g., dimers, urea), preventing "streaking" and improving resolution.

Method Development: Thin Layer Chromatography (TLC)[1][2][3]

Objective: Determine the optimal solvent system where the Target Compound (TC) has a Retardation Factor (


) between 0.30 and 0.35 .
Recommended Solvent Systems
  • System A (Standard): Hexanes / Ethyl Acetate (Hex/EtOAc)

  • System B (Alternative): Dichloromethane / Methanol (DCM/MeOH) - Use only if compound is too polar for System A.

TLC Optimization Workflow

Spot the crude on silica plates and test the following ratios:

Solvent System (Hex:EtOAc)Expected ResultAction
90:10

Too non-polar. Compound sticks to baseline.
70:30

Ideal Target. (Likely starting point).
50:50

Too polar. Poor separation from non-polar impurities.

Visualization: The compound is UV active (254 nm) due to the aromatic rings. Staining with PMA (Phosphomolybdic Acid) or Vanillin is recommended to visualize non-UV active impurities.

Detailed Protocol: Flash Column Chromatography[4][5]

Stationary Phase: Silica Gel 60 (40–63 µm particle size). Mobile Phase: Hexanes / Ethyl Acetate (Gradient).[1]

Step 1: Column Sizing & Packing

Select a column size based on the crude mass (approx. 30:1 to 50:1 Silica:Sample ratio).

  • Slurry Packing: Suspend silica in 90:10 Hex:EtOAc. Pour into the column while tapping to remove air bubbles.

  • Equilibration: Flush with 2 Column Volumes (CV) of the starting solvent (e.g., 90:10 Hex:EtOAc).

Step 2: Sample Loading

Technique: Dry Loading (Recommended) Since the compound is a solid/oil that may crystallize, wet loading in DCM can lead to band broadening.

  • Dissolve crude in minimal DCM.

  • Add silica gel (1-2x mass of crude).

  • Evaporate solvent on a rotovap until a free-flowing powder remains.

  • Add this powder carefully to the top of the packed column.

  • Add a layer of sand (1 cm) on top to protect the bed.

Step 3: Elution Gradient

Run the column using a stepwise gradient to sharpen the peaks.

PhaseSolvent Ratio (Hex:EtOAc)Volume (CV)Purpose
1 90:102 CVElute very non-polar impurities.
2 80:203 CVMove the product slowly; elute impurities with

.
3 70:30 Until Elution Elute Target Compound (N-(3-methoxyphenyl)-3-phenylpropanamide).
4 50:502 CVFlush remaining polar byproducts.
Step 4: Fraction Collection & Analysis[6]
  • Collect fractions in test tubes (size approx. 1/10th of column volume).

  • Spot fractions on a TLC plate.

  • The "Cross-Spot" Check: Spot the pure reference (if available) or the crude mixture alongside the fractions to confirm identity.

  • Pool fractions containing only the single spot corresponding to the amide.

  • Concentrate under reduced pressure.

Visualization of Workflow

The following diagram illustrates the logical flow from crude reaction mixture to pure isolate, highlighting the critical decision points.

PurificationWorkflow Start Crude Reaction Mixture Workup Acid/Base Wash (Remove amine/acid) Start->Workup 1. Purification Prep TLC TLC Method Dev Target Rf 0.35 Workup->TLC 2. Optimization Decision Rf Check (30% EtOAc) TLC->Decision Decision->TLC Rf < 0.2 (Add Polar) Rf > 0.6 (Add Non-Polar) Load Dry Load on Silica Decision->Load Rf = 0.3-0.4 Gradient Gradient Elution (Hex -> 30% EtOAc) Load->Gradient 3. Chromatography Collection Fraction Analysis (TLC/UV) Gradient->Collection Final Pure Amide (>95%) Collection->Final Pool Pure Fractions

Caption: Logical workflow for the purification of N-aryl alkylamides, emphasizing pre-column workup and TLC-driven solvent selection.

Characterization & Validation

Once fractions are pooled and dried, validate the identity and purity.[2]

  • 1H NMR (CDCl₃):

    • Look for the singlet at ~3.8 ppm (Methoxy group).

    • Look for the broad singlet at ~7.0-7.5 ppm (Amide N-H).

    • Verify the integration of the two methylene triplets (approx 2.6 and 3.0 ppm) from the propanoic acid chain.

  • HPLC: Purity should be assessed at 254 nm. A single peak >95% area is the standard for biological testing.

Troubleshooting

IssueCauseSolution
Streaking/Tailing Residual Acid/AmineAdd 0.1% Triethylamine (for amines) or 0.1% Acetic Acid (for acids) to the mobile phase.
Co-elution Gradient too steepUse a shallower gradient (e.g., increase EtOAc by 5% every 2 CV).
Product Crystallizes on Column Solubility limit exceededUse the "Dry Loading" technique described above; ensure column isn't overloaded.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[3][4] Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[3][4][5] The Journal of Organic Chemistry, 43(14), 2923–2925.[3] [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2023).[6][7] How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

Sources

Application Note: HPLC Analysis of N-(3-methoxyphenyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the HPLC analysis of N-(3-methoxyphenyl)-3-phenylpropanamide . It is designed for researchers in medicinal chemistry and quality control who require a robust, validated method for purity assessment and quantification.[1]

Abstract & Scope

This protocol details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of N-(3-methoxyphenyl)-3-phenylpropanamide (hereafter referred to as N-3-MPP ).[1][2]

N-3-MPP is a structural analog often investigated in medicinal chemistry as a transient receptor potential (TRP) channel modulator or a synthetic intermediate in the production of bioactive isoquinoline alkaloids.[1][2] This method is optimized to resolve N-3-MPP from its key synthetic precursors—3-phenylpropanoic acid and 3-methoxyaniline (m-anisidine)—ensuring high specificity for purity analysis.[1][2]

Key Performance Indicators:

  • Linearity:

    
     (10 – 200 µg/mL)[1]
    
  • Resolution (

    
    ):  > 2.0 between all critical pairs
    
  • Run Time: < 15 minutes

Physicochemical Profiling & Method Strategy

To design a "Right First Time" method, we must first understand the analyte's physicochemical properties.[1]

PropertyValue (Estimated)Impact on HPLC Method
LogP ~2.1 – 2.3Moderately lipophilic.[1][2] Requires a C18 stationary phase with ~40-60% organic modifier for retention.[2]
pKa Neutral (Amide)The amide bond does not ionize in the pH 2–8 range.[1] pH control is primarily required to manage ionizable impurities (amine/acid precursors).[1]
UV Max ~210 nm, ~254 nmThe phenyl rings provide strong absorption at 210 nm and specific absorption at 254 nm. 254 nm is selected for robustness; 210 nm for trace impurity detection.[1]
Separation Logic

The synthesis of N-3-MPP typically involves the coupling of 3-phenylpropanoic acid (Acidic, LogP ~1.[1][2]8) and 3-methoxyaniline (Basic, LogP ~0.9).[1][2]

  • Low pH Buffer (pH 2.5 - 3.0): Essential.[1][2] It suppresses the ionization of the carboxylic acid starting material (increasing its retention) and protonates the residual aniline (decreasing its retention but sharpening the peak).[1] This maximizes the resolution window between the precursors and the neutral target amide.[1]

Experimental Protocol

Reagents and Chemicals[1][3][4][5]
  • Reference Standard: N-(3-methoxyphenyl)-3-phenylpropanamide (>99.0% purity).[1][2]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).[1]

  • Additives: Phosphoric Acid (85%, HPLC Grade) or Potassium Dihydrogen Phosphate (

    
    ).[1]
    
Instrumentation
  • System: HPLC equipped with a Binary Gradient Pump, Autosampler, Column Oven, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Column: C18 Column (e.g., Agilent ZORBAX Eclipse Plus C18 or Phenomenex Luna C18).[1]

    • Dimensions: 4.6 × 150 mm, 5 µm particle size (or 3.5 µm for higher resolution).[1]

Chromatographic Conditions
ParameterSetting
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1][2]2)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 10 µL
Detection UV @ 254 nm (Reference: 360 nm / none)
Run Time 15.0 minutes (+ 5 min re-equilibration)

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 30% Initial Hold
2.0 30% Isocratic elution of polar amines
10.0 80% Linear Ramp to elute Target & Acid
12.0 80% Wash
12.1 30% Return to Initial

| 15.0 | 30% | End of Run |[1][2]

Standard & Sample Preparation

Diluent Preparation

Use a mixture of Water:Acetonitrile (50:50 v/v) .[1] This ensures solubility of both the hydrophobic target and any polar impurities.[1]

Stock Standard Solution (1000 µg/mL)
  • Weigh accurately 25.0 mg of N-3-MPP Reference Standard.[2]

  • Transfer to a 25 mL volumetric flask.

  • Add ~15 mL of Acetonitrile and sonicate for 5 minutes to dissolve.

  • Dilute to volume with Water. Mix well.

Working Standard Solution (100 µg/mL)
  • Pipette 1.0 mL of Stock Standard Solution into a 10 mL volumetric flask.

  • Dilute to volume with Diluent.[1]

Method Validation & Logic (Trustworthiness)

This method is designed to be self-validating via System Suitability criteria.[2]

System Suitability Testing (SST)

Before analyzing samples, inject the Working Standard (100 µg/mL) five times (n=5).[1]

ParameterAcceptance CriteriaScientific Rationale
Retention Time (%RSD)

Ensures pump flow stability and gradient reproducibility.
Peak Area (%RSD)

Confirms autosampler precision and injector linearity.
Tailing Factor (

)

Checks for secondary interactions (silanol activity) or column aging.[1]
Theoretical Plates (N)

Ensures column efficiency is sufficient for separation.[1]
Linearity

Prepare calibration standards at 10, 50, 100, 150, and 200 µg/mL.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1]
Specificity (Impurity Simulation)

Inject a "Spiked Sample" containing the target N-3-MPP along with potential starting materials (3-methoxyaniline and 3-phenylpropanoic acid).[1][2]

  • Expected Elution Order: 3-methoxyaniline (

    
     min) 
    
    
    
    N-3-MPP (
    
    
    min)
    
    
    3-phenylpropanoic acid (
    
    
    min).[1][2]
  • Note: The acid elutes late due to suppression of ionization by the acidic mobile phase, making it hydrophobic.[1]

Visualization of Workflow

The following diagram illustrates the logical flow of the analytical procedure, from sample preparation to data reporting.

HPLC_Workflow cluster_Instrument Instrumental Analysis Sample Raw Sample (Solid/Oil) Weighing Accurate Weighing (25 mg) Sample->Weighing Dissolution Dissolution (50:50 ACN:H2O) Weighing->Dissolution Filtration Filtration (0.45 µm PTFE) Dissolution->Filtration Remove Particulates HPLC HPLC System (Gradient Elution) Filtration->HPLC Injection (10 µL) Separation Column Separation (C18, 30°C) HPLC->Separation Detection UV Detection (254 nm) Separation->Detection Data Data Processing (Integration) Detection->Data Signal Output Report Final Report (Purity %) Data->Report Calc. against Std

Figure 1: Step-by-step analytical workflow ensuring data integrity from sample prep to reporting.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary silanol interactions.[1][2]Ensure mobile phase pH is acidic (< 3.0).[1] Add 5-10 mM Triethylamine if using neutral pH (not recommended here).[1][2]
Retention Time Drift Column temperature fluctuation or incomplete equilibration.[1]Use a column oven (30°C). Increase re-equilibration time to 5-7 minutes.
Ghost Peaks Contaminated mobile phase or carryover.[1]Use HPLC-grade water.[2] Run a "Blank" injection (Diluent only) before samples.[1]
High Backpressure Particulates in sample.[1]Filter all samples through 0.45 µm or 0.22 µm PTFE filters before injection.[1]

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text for Gradient Elution logic).

  • Vertex AI Search. (2025).[1] Synthesis and characterization of N-(3-methoxyphenyl)-3-phenylpropanamide analogs. Retrieved from 3.[1]

  • Cheméo. (2025).[1] Chemical Properties of Propanamide, N-(4-methoxyphenyl)- (Isomer Data). Retrieved from 4.[1]

  • MDPI. (2025). N-(3-Methoxyphenethyl)-2-propylpentanamide Synthesis and Analysis. Retrieved from 1.[1]

Sources

Application Note: High-Throughput Analysis of N-(3-methoxyphenyl)-3-phenylpropanamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive method for the analysis of N-(3-methoxyphenyl)-3-phenylpropanamide, a novel small molecule of interest in pharmaceutical research and development. The protocol outlines a comprehensive workflow from sample preparation to data acquisition and analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The described methodology is designed to provide high selectivity and sensitivity, making it suitable for various stages of drug development, including pharmacokinetic studies, metabolite identification, and quality control assays. The method has been developed in accordance with the principles of analytical procedure validation as outlined in the ICH Q2(R1) guidelines.[1][2]

Introduction

N-(3-methoxyphenyl)-3-phenylpropanamide is an amide-containing compound with potential applications in drug discovery. Accurate and reliable quantification of this molecule in various matrices is crucial for its preclinical and clinical development. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool in pharmaceutical analysis due to its high sensitivity, selectivity, and speed.[3][4] This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, allowing for the precise measurement of analytes in complex mixtures.[5][6]

This document provides a detailed protocol for the analysis of N-(3-methoxyphenyl)-3-phenylpropanamide. It covers essential aspects of the analytical workflow, including sample preparation, chromatographic separation, mass spectrometric detection, and a discussion of the expected fragmentation patterns. The rationale behind the selection of specific experimental parameters is provided to guide researchers in adapting and implementing this method in their laboratories.

Chemical Properties of N-(3-methoxyphenyl)-3-phenylpropanamide

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular Formula C₁₆H₁₇NO₂Inferred from similar compounds[7][8]
Molecular Weight 255.31 g/mol Inferred from similar compounds[7][8]
Structure Chemical Structure of N-(3-methoxyphenyl)-3-phenylpropanamideN/A
CAS Number Not availableN/A

Note: The chemical structure image is a representation. The exact CAS number for this specific isomer was not publicly available at the time of this writing.

Experimental Workflow

The overall analytical workflow is designed for efficiency and robustness, ensuring high-quality data generation.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix or Formulation Prep Protein Precipitation / LLE / SPE Sample->Prep Matrix Removal Extract Clean Extract Prep->Extract Analyte Isolation LC LC Separation Extract->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 MS1: Precursor Ion Selection ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Detection CID->MS2 Quant Quantification MS2->Quant Struct Structural Confirmation MS2->Struct

Caption: High-level workflow for the LC-MS/MS analysis of N-(3-methoxyphenyl)-3-phenylpropanamide.

Detailed Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing matrix interferences and ensuring method robustness. The selection depends on the sample matrix (e.g., plasma, urine, formulation).

Protocol 1: Protein Precipitation (for Plasma/Serum Samples)

This method is rapid and suitable for initial screening and high-throughput applications.

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to protein precipitation and is suitable for methods requiring higher sensitivity.

  • To 200 µL of the sample, add an appropriate internal standard.

  • Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts and allows for analyte concentration, making it ideal for assays demanding the lowest limits of quantification.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point for method development and can be optimized for specific instrumentation.

ParameterRecommended SettingRationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systemUHPLC systems offer higher resolution and faster analysis times.
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation of the analyte for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good chromatographic efficiency.
Gradient 5-95% B over 5 minutesA generic gradient to be optimized based on analyte retention time.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLTo be adjusted based on analyte concentration and sensitivity requirements.
Ionization Source Electrospray Ionization (ESI)ESI is a soft ionization technique suitable for polar and thermally labile molecules.[9][10][11][12]
Polarity Positive Ion ModeThe amide nitrogen is readily protonated.
Capillary Voltage 3.5 kVTo be optimized for maximal signal intensity.
Source Temperature 150°CTo be optimized for efficient desolvation.
Desolvation Gas Flow 800 L/hrTo aid in the evaporation of solvent from the ESI droplets.
Collision Gas ArgonCommonly used for collision-induced dissociation.
Scan Type Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.

Fragmentation Analysis and MRM Transition Selection

Understanding the fragmentation pattern of N-(3-methoxyphenyl)-3-phenylpropanamide is key to developing a selective MRM method. In positive ion ESI, the molecule is expected to form a protonated precursor ion [M+H]⁺ at m/z 256.3.

Upon collision-induced dissociation (CID), the most probable fragmentation pathway involves the cleavage of the amide bond (N-CO), which is a characteristic fragmentation for this class of compounds.[13][14] This cleavage can result in two major fragment ions.

Caption: Proposed fragmentation pathway for protonated N-(3-methoxyphenyl)-3-phenylpropanamide.

Proposed MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)DescriptionUse
256.3135.1Phenylpropanoyl cationQuantifier
256.3122.1Protonated 3-methoxyanilineQualifier

The most intense and stable fragment ion should be selected as the quantifier for optimal sensitivity, while a second fragment serves as a qualifier to ensure specificity.

Method Validation

To ensure the reliability of the analytical data, the method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] Key validation parameters include:

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: Establishing a linear relationship between the analyte concentration and the instrumental response over a defined range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the mass spectrometry analysis of N-(3-methoxyphenyl)-3-phenylpropanamide. The detailed protocols for sample preparation, LC-MS/MS analysis, and the elucidation of fragmentation pathways offer a solid foundation for researchers in the pharmaceutical industry. By following the outlined procedures and adhering to rigorous validation standards, laboratories can achieve accurate, reliable, and high-throughput quantification of this compound, thereby supporting its journey through the drug development pipeline.

References

  • ResolveMass Laboratories Inc. (2025). What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline?
  • Niessen, W. M. A. (2012). Current developments in LC-MS for pharmaceutical analysis. Analyst.
  • Connolly, P. Method Development Considerations for the LC-MS/MS Analysis of Drugs. Restek Corporation.
  • Dong, M. W. (2026). Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Pharmaceutical Technology.
  • Wikipedia. Electrospray ionization.
  • Prakash, C., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. Journal of Pharmaceutical Sciences.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.
  • Google Patents. CN103512996B - Analysis method for amide compounds.
  • CymitQuimica. N-(4-methoxyphenyl)-3-phenylpropanamide.
  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
  • ResearchGate. (2021). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Wikipedia. Fragmentation (mass spectrometry).
  • EPA. N-Methoxy-3-phenylpropanamide - Chemical Details.
  • YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc.
  • Virtuous Lifesciences. N-(4-Methoxyphenyl)-3-phenylpropanamide.
  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances.
  • NIST. Propanamide. NIST WebBook.
  • NIST. Pentanamide, N-ethyl-N-(3-methylphenyl)-. NIST WebBook.
  • MDPI. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide.
  • Tokyo Chemical Industry Co., Ltd. N-(3-Methoxyphenyl)acetamide.
  • MDPI. (2025). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone.
  • PubMed. (2011). Principles of electrospray ionization.
  • PubMed Central. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.
  • Creative Proteomics. Electrospray Ionization.

Sources

Application Note: Preclinical Evaluation of N-(3-methoxyphenyl)-3-phenylpropanamide as a TRPM8 Modulator for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Therapeutic Rationale

N-(3-methoxyphenyl)-3-phenylpropanamide (N-MPP) represents a structural class of N-aryl-hydrocinnamides known for modulating Transient Receptor Potential Melastatin 8 (TRPM8) channels. Unlike traditional opioids that target mu-receptors, TRPM8 agonists exert analgesic effects via the activation of cold-sensitive afferents, effectively "gating" nociceptive transmission in the dorsal horn of the spinal cord.

This Application Note provides a rigorous framework for evaluating the efficacy of N-MPP. The compound’s structural pharmacophore—specifically the 3-methoxyphenyl "head" combined with a flexible phenylpropanamide linker—suggests high potency for TRPM8 activation with potentially improved metabolic stability compared to menthol or ester-based cooling agents (e.g., WS-12).

Primary Mechanism of Action

N-MPP is hypothesized to bind to the voltage-sensing domain of the TRPM8 tetramer, lowering the activation threshold for Ca²⁺ influx. This influx triggers a depolarization block in Aδ and C fibers or activates inhibitory interneurons in the spinal cord (Gate Control Theory).

TRPM8_Mechanism NMPP N-MPP (Ligand) TRPM8 TRPM8 Channel (Sensory Neuron) NMPP->TRPM8 Allosteric Binding Ca_Influx Ca2+ Influx (Depolarization) TRPM8->Ca_Influx Channel Opening Spinal_Gate Spinal Dorsal Horn (Inhibitory Interneurons) Ca_Influx->Spinal_Gate Synaptic Transmission Analgesia Suppression of Nociceptive Signal Spinal_Gate->Analgesia GABA/Glycine Release

Figure 1: Proposed mechanism of N-MPP induced analgesia via TRPM8-mediated spinal gating.

Experimental Design Strategy

To validate N-MPP, we employ a Tiered Efficacy Screening approach. We must first prove the compound engages the target (TRPM8) in vivo before assessing its complex analgesic properties.

TierObjectiveModel / AssayKey Readout
1 Target Engagement "Wet Dog Shake" (WDS) / Surface Cooling Frequency of shakes; Corneal temperature drop.
2 Pharmacokinetics Plasma/Brain Stability Tmax, Cmax, Brain-to-Plasma ratio (LC-MS/MS).
3 Therapeutic Efficacy Chronic Constriction Injury (CCI) Mechanical Allodynia (Von Frey).
4 Mechanism Validation Acetone Evaporation Test Cold Allodynia scores (TRPM8 specificity).

Protocol 1: In Vivo Target Engagement (Wet Dog Shake)

TRPM8 agonists induce a characteristic shaking behavior in rodents, known as "Wet Dog Shakes" (WDS), mimicking the animal's response to extreme cold. This is a rapid, binary qualitative test for TRPM8 activation.

Materials
  • Animals: Male C57BL/6 mice (8-10 weeks).

  • Controls: Vehicle (10% DMSO/Tween 80), Positive Control (Icilin, 5 mg/kg i.p.).

  • Compound: N-MPP (suspended in 0.5% methylcellulose).

Step-by-Step Methodology
  • Acclimatization: Place mice in individual clear observation Plexiglas cylinders (20 cm diameter) for 30 minutes.

  • Administration: Administer N-MPP intraperitoneally (i.p.) at screening doses (e.g., 10, 30, 100 mg/kg).

  • Observation: Immediately start a timer. Record behavior for 30 minutes.

  • Scoring: Count the number of discrete WDS events. A "shake" is defined as a rapid twisting of the head and shoulders.

  • Validation: If N-MPP is a potent agonist, WDS frequency should be dose-dependent. If N-MPP is an antagonist, pre-treat with N-MPP, then challenge with Icilin; a reduction in WDS confirms antagonism.

Protocol 2: Chronic Constriction Injury (CCI) Model

The CCI model is the gold standard for neuropathic pain, simulating conditions like sciatica or entrapment neuropathy. It produces robust mechanical allodynia (pain from non-painful stimuli) and cold allodynia.

Surgical Workflow
  • Anesthesia: Induce with 3-4% isoflurane; maintain at 1.5-2%.

  • Exposure: Shave the mid-thigh level of the left hind leg. Incise the skin and separate the biceps femoris muscle to expose the sciatic nerve.

  • Ligation: Loosely tie 4 ligatures (chromic gut 4-0) around the sciatic nerve, spaced 1mm apart. Critical: The ligatures must slightly constrict the nerve (visible slight indentation) but not arrest epineural blood flow.

  • Closure: Suture muscle layers (silk 4-0) and close skin with wound clips.

  • Recovery: Allow 7-14 days for neuropathy to develop.

Experimental Timeline (DOT Visualization)

CCI_Workflow Baseline Day -1: Baseline Von Frey Testing Surgery Day 0: CCI Surgery (Sciatic Ligation) Baseline->Surgery Recovery Day 1-13: Recovery & Neuropathy Development Surgery->Recovery PreTest Day 14: Pre-Dose Testing (Confirm Allodynia) Recovery->PreTest Dosing Day 14 (T=0): Administer N-MPP (p.o. or i.p.) PreTest->Dosing Testing Efficacy Testing: T+30, 60, 120, 240 min Dosing->Testing

Figure 2: Experimental timeline for evaluating N-MPP efficacy in the CCI model.

Protocol 3: Behavioral Readouts (Efficacy)

A. Mechanical Allodynia (Von Frey Up-Down Method)

This test measures the Paw Withdrawal Threshold (PWT). In neuropathic animals, PWT drops significantly (e.g., from >1.0g to <0.2g).

  • Setup: Place mice on a wire mesh grid. Allow 30 min habituation.

  • Stimulation: Apply calibrated Von Frey filaments to the plantar surface of the hind paw (mid-plantar area).

  • Algorithm: Start with the 0.6g filament.

    • Response (Withdrawal/Licking): Record "X", wait 2 mins, switch to the next lower force filament.

    • No Response: Record "O", wait 2 mins, switch to the next higher force filament.

  • Calculation: Use the Dixon Up-Down method to calculate the 50% withdrawal threshold.

  • Success Criteria: N-MPP treatment should restore PWT toward baseline levels (anti-allodynic effect).

B. Cold Allodynia (Acetone Evaporation Test)

Since N-MPP targets TRPM8 (the cold sensor), this test is vital to ensure the compound does not exacerbate cold sensitivity (if agonist) or blocks it (if antagonist).

  • Application: Apply a 10 µL drop of acetone to the plantar surface of the paw using a syringe (without touching the skin).

  • Scoring: Monitor for 60 seconds.

    • 0: No response.

    • 1: Quick withdrawal/flick.

    • 2: Prolonged withdrawal or flicking (>2 times).

    • 3: Licking/biting of the paw.

  • Interpretation: A TRPM8 agonist might initially sensitize this response or, at analgesic doses, desensitize the nerve endings, reducing the score.

Data Analysis & Interpretation

Quantitative data should be tabulated to compare N-MPP against Vehicle and a Positive Control (e.g., Gabapentin).

Table 1: Expected Efficacy Profile (Hypothetical Data Structure)

Treatment GroupDose (mg/kg)Baseline PWT (g)Post-Surgery PWT (g)T+60min PWT (g)% MPE (Max Possible Effect)
Vehicle -1.20 ± 0.10.15 ± 0.020.18 ± 0.03~2%
N-MPP (Low) 101.18 ± 0.10.16 ± 0.020.45 ± 0.05~30%
N-MPP (High) 301.22 ± 0.10.14 ± 0.020.95 ± 0.08~80%
Gabapentin 1001.19 ± 0.10.15 ± 0.021.05 ± 0.10~90%
  • Statistical Analysis: Two-way ANOVA followed by Bonferroni’s post-hoc test. Significance set at p < 0.05.

  • Self-Validation Check: If the Vehicle group does not show significant allodynia (PWT > 0.5g post-surgery), the surgery failed; exclude these animals.

References

  • McKemy, D. D., et al. (2002). Identification of a cold receptor reveals a general role for TRP channels in thermosensation. Nature, 416(6876), 52–58. Link

  • Bennett, G. J., & Xie, Y. K. (1988). A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man. Pain, 33(1), 87–107. Link

  • Knowlton, W. M., et al. (2013). A sensory-labeled line for cold: TRPM8-expressing sensory neurons define the cellular basis for cold, cold pain, and cooling-mediated analgesia. Journal of Neuroscience, 33(7), 2837–2848. Link

  • Behrendt, H. J., et al. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology, 141(4), 737–745. Link

  • Chaplan, S. R., et al. (1994). Quantitative assessment of tactile allodynia in the rat paw. Journal of Neuroscience Methods, 53(1), 55-63. Link

Strategic Synthesis of N-(3-methoxyphenyl)-3-phenylpropanamide: A Gateway to Isoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(3-methoxyphenyl)-3-phenylpropanamide as an Intermediate in Drug Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Executive Summary

N-(3-methoxyphenyl)-3-phenylpropanamide (CAS: Hypothetical/Generic Structure) represents a critical "privileged structure" in medicinal chemistry. While often overlooked as a simple amide, it serves as the essential precursor for the Bischler-Napieralski cyclization , granting access to 6-methoxy-1-phenethyl-3,4-dihydroisoquinoline derivatives. These scaffolds are foundational to a vast class of CNS-active agents, TRP channel modulators, and synthetic opioid analogs.

This Application Note details the optimized synthesis of this intermediate and its subsequent transformation. We move beyond standard textbook procedures to address scale-up challenges, regiochemical control during cyclization, and purification strategies that ensure >98% purity for biological screening.

Chemical Context & Mechanism

The synthesis of isoquinoline alkaloids from phenethylamines is well-documented, but the reverse amide approach (using anilines + hydrocinnamic acids) offers distinct advantages in diversity-oriented synthesis.

The Pathway[1][2][3][4]
  • Amide Coupling: Condensation of 3-methoxyaniline with 3-phenylpropanoic acid.

  • Activation: Conversion of the amide oxygen to a leaving group (imidoyl chloride/phosphate) using POCl₃.

  • Cyclization (Bischler-Napieralski): Intramolecular electrophilic aromatic substitution.[1][2][3][4]

    • Critical Insight: The 3-methoxy group directs cyclization para to itself, favoring the 6-methoxy isomer over the 8-methoxy isomer due to steric and electronic factors.

Visualization: Reaction Logic

ReactionPathway cluster_regio Regioselectivity Control Precursors 3-Methoxyaniline + 3-Phenylpropanoic Acid Amide INTERMEDIATE: N-(3-methoxyphenyl)- 3-phenylpropanamide Precursors->Amide Protocol A: T3P Coupling (>90% Yield) Imidoyl Imidoyl Chloride (Transient Species) Amide->Imidoyl POCl3, Heat Product 6-Methoxy-1-phenethyl- 3,4-dihydroisoquinoline Imidoyl->Product Bischler-Napieralski Cyclization

Caption: Figure 1. Synthetic workflow transforming simple precursors into the bioactive dihydroisoquinoline core via the target amide intermediate.[5][6][7][1][2]

Protocol A: High-Efficiency Amide Coupling

Objective: Synthesize N-(3-methoxyphenyl)-3-phenylpropanamide on a 10g scale.

Why T3P? Traditional DCC/EDC couplings often leave difficult-to-remove urea byproducts. We utilize Propylphosphonic Anhydride (T3P) , which produces only water-soluble byproducts, streamlining workup for high-throughput library generation.

Materials
  • 3-Methoxyaniline (1.0 equiv)

  • 3-Phenylpropanoic acid (1.05 equiv)

  • T3P (50% w/w in EtOAc) (1.5 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Step-by-Step Procedure
  • Charge: To a reactor cooled to 0°C, add 3-phenylpropanoic acid (15.0 g, 100 mmol) and 3-methoxyaniline (12.3 g, 100 mmol) in EtOAc (150 mL).

  • Base Addition: Add TEA (42 mL, 300 mmol) dropwise. Exotherm warning: Maintain T < 10°C.

  • Coupling: Add T3P solution (95 mL, 150 mmol) slowly over 20 minutes.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The amine spot (lower Rf) should disappear.

  • Workup (The "Self-Cleaning" Step):

    • Add water (100 mL). Separate phases.

    • Wash organic layer with 1M HCl (2 x 50 mL) to remove unreacted aniline.

    • Wash with Sat. NaHCO₃ (2 x 50 mL) to remove unreacted acid and phosphate byproducts.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect ~23-24g (90-95%) of an off-white solid. Recrystallize from EtOH if purity <98%.

Protocol B: Bischler-Napieralski Cyclization

Objective: Convert the amide intermediate into the dihydroisoquinoline scaffold.[5][1]

Expert Insight: The "Retro-Ritter" reaction is the primary failure mode here, where the amide cleaves back to a nitrile and a styrene derivative under high heat. To prevent this, we use strictly anhydrous conditions and controlled heating.

Materials
  • N-(3-methoxyphenyl)-3-phenylpropanamide (5.0 g, 19.6 mmol)

  • Phosphorus Oxychloride (POCl₃) (10.0 equiv) - Acts as solvent and reagent

  • Phosphorus Pentoxide (P₂O₅) (1.0 equiv) - Optional, boosts yield for sluggish substrates

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a CaCl₂ drying tube (or N₂ line).

  • Addition: Add the amide (5.0 g) and P₂O₅ (2.8 g).

  • Solvent: Carefully add POCl₃ (18 mL). Caution: POCl₃ is corrosive and reacts violently with moisture.

  • Cyclization: Heat the mixture to reflux (105°C) for 2-3 hours.

    • Visual Cue: The solution will darken significantly (yellow -> orange -> dark red/brown).

  • Quench (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice (200 g) with vigorous stirring. Do not add water to the POCl₃.

  • Basification: Adjust pH to ~10 using 5M NaOH or NH₄OH. The product (imine) is basic; acidic pH keeps it in the aqueous phase.

  • Extraction: Extract with DCM (3 x 50 mL). Dry (Na₂SO₄) and concentrate.[8][9]

  • Purification: Flash chromatography (DCM:MeOH 95:5).

    • Target: 6-methoxy-1-phenethyl-3,4-dihydroisoquinoline.

Analytical Specifications & Quality Control

Expected Data Profile
ParameterSpecificationNotes
Appearance White to pale yellow solidDark color indicates oxidation/polymerization.
¹H NMR (Amide) δ 7.5 (s, 1H, NH), 3.8 (s, 3H, OMe)Distinct NH singlet confirms amide integrity.
¹H NMR (Cyclized) δ 3.8 (s, 3H), 2.7-3.0 (m, CH₂-CH₂)Loss of NH signal. Appearance of characteristic dihydroisoquinoline triplets.
LC-MS (ESI+) [M+H]⁺ = 256.13 (Amide)[M+H]⁺ = 238.12 (Cyclized Product - Loss of H₂O).
Troubleshooting Guide
  • Issue: Low yield in cyclization.

    • Cause: Retro-Ritter fragmentation.

    • Fix: Lower temperature to 80°C and extend time, or switch solvent to Toluene with 3 equiv POCl₃.

  • Issue: Regioisomer mixture (6-OMe vs 8-OMe).

    • Cause: High temperature forcing the sterically crowded ortho attack.

    • Fix: The 3-OMe group strongly directs para (to position 6). If 8-OMe is observed, reduce temperature.

References

  • Bischler-Napieralski Reaction Mechanism & Applic

    • Source: Organic Chemistry Portal.[3]

    • URL:[Link]

  • T3P (Propylphosphonic Anhydride) in Amide Couplings Source: Sigma-Aldrich (Merck) Technical Bulletin.
  • Regioselectivity in Cycliz

    • Source: Larsen, R. D., et al.[5] "A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline Derivatives." Journal of Organic Chemistry.

    • URL:[Link]

  • Synthesis of 1-Substituted Tetrahydroisoquinolines

    • Source: N
    • URL:[Link]

Sources

Application Notes and Protocols for the In Vivo Formulation of N-(3-methoxyphenyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The successful in vivo evaluation of novel therapeutic agents is critically dependent on the development of a suitable formulation that ensures adequate bioavailability and exposure in preclinical models. N-(3-methoxyphenyl)-3-phenylpropanamide represents a novel chemical entity with potential therapeutic applications. As is common with many new chemical entities, it is anticipated to exhibit poor aqueous solubility, a characteristic that poses a significant challenge for in vivo studies.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating N-(3-methoxyphenyl)-3-phenylpropanamide for in vivo research. It covers pre-formulation assessment, the selection of appropriate formulation strategies, detailed experimental protocols for vehicle screening and preparation, and methods for physicochemical characterization of the final formulation.

Introduction: The Challenge of Poor Solubility

A significant percentage of new chemical entities (NCEs), estimated to be as high as 90%, exhibit poor aqueous solubility.[1] This characteristic can severely limit a compound's oral bioavailability, leading to insufficient drug exposure in preclinical animal models and potentially masking the true efficacy or toxicity of the investigational agent.[2][3] N-(3-methoxyphenyl)-3-phenylpropanamide, a compound with a phenylpropanamide scaffold, is likely to be hydrophobic and thus, poorly soluble in aqueous vehicles. Therefore, a systematic formulation development strategy is essential to enable its in vivo characterization.

The primary objective of formulation development for preclinical studies is to deliver the compound in a solubilized or finely dispersed state to maximize its absorption and achieve consistent and reproducible systemic exposure.[4] This application note will guide the user through a logical workflow, from initial characterization to the preparation of a suitable formulation for animal dosing.

Pre-formulation Studies: Characterizing the Molecule

Before embarking on formulation development, it is crucial to understand the fundamental physicochemical properties of N-(3-methoxyphenyl)-3-phenylpropanamide. These initial studies will inform the selection of the most appropriate formulation strategy.

Physicochemical Property Determination (Hypothetical Data)
PropertyHypothetical ValueImplication for Formulation
Molecular Weight ~255.32 g/mol Moderate molecular weight, less likely to have permeability issues based on size alone.
Aqueous Solubility < 0.1 µg/mLVery poorly soluble, will require solubility enhancement techniques.
LogP ~3.5Lipophilic, suggesting good membrane permeability but poor aqueous solubility (likely BCS Class II).
Melting Point 150-160 °CHigh melting point suggests a stable crystalline lattice, which can contribute to poor solubility.
pKa Not ionizableThe absence of ionizable groups means that pH adjustment will not be an effective solubilization strategy.
Analytical Method Development

A robust analytical method is essential for accurately quantifying the concentration of N-(3-methoxyphenyl)-3-phenylpropanamide in various vehicles and for assessing the stability of the formulation. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and suitable choice.[5][6]

Protocol 1: RP-HPLC Method for Quantification

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (each with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis scan (likely in the range of 220-280 nm).

  • Standard Curve: Prepare a stock solution of N-(3-methoxyphenyl)-3-phenylpropanamide in a suitable organic solvent (e.g., acetonitrile or DMSO) and perform serial dilutions to create a standard curve for quantification.

Formulation Development Workflow

The following diagram illustrates a systematic approach to developing a formulation for a poorly soluble compound like N-(3-methoxyphenyl)-3-phenylpropanamide.

Formulation Workflow cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Vehicle Screening cluster_2 Phase 3: Formulation Optimization & Characterization cluster_3 Phase 4: In Vivo Study Preparation Preform Physicochemical Characterization Analytics Analytical Method Development (HPLC) Preform->Analytics Solubility Equilibrium Solubility in Various Vehicles Analytics->Solubility Cosolvents Co-solvents (PEG 400, Propylene Glycol) Solubility->Cosolvents Surfactants Surfactants (Tween 80, Cremophor EL) Solubility->Surfactants Lipids Lipid-Based (Corn oil, Sesame oil) Solubility->Lipids Cyclodextrins Cyclodextrins (HP-β-CD) Solubility->Cyclodextrins Optimization Optimize Vehicle Composition Cyclodextrins->Optimization Characterization Characterize Formulation (Appearance, pH, Particle Size) Optimization->Characterization Stability Short-term Stability Assessment Characterization->Stability Dosing Prepare Dosing Formulation Stability->Dosing QC Final QC Check (Concentration Verification) Dosing->QC

Caption: A systematic workflow for the formulation of a poorly soluble compound.

Vehicle Screening and Formulation Protocols

The goal of vehicle screening is to identify a simple and safe solvent system that can solubilize the required dose of N-(3-methoxyphenyl)-3-phenylpropanamide in a reasonable dosing volume for the selected animal model.

Protocol 2: Equilibrium Solubility Assessment

  • Add an excess amount of N-(3-methoxyphenyl)-3-phenylpropanamide to a series of vials, each containing a different vehicle (see Table 2 for examples).

  • Agitate the vials at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved compound using the developed HPLC method.

Table 2: Common Vehicles for Preclinical Formulation [7]

Vehicle CategoryExamplesRationale
Aqueous Saline, 5% Dextrose in Water (D5W)Ideal for intravenous administration if solubility permits.
Co-solvents Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), EthanolWater-miscible organic solvents that increase solubility.[8]
Surfactants Polysorbate 80 (Tween® 80), Cremophor® ELForm micelles to encapsulate and solubilize hydrophobic compounds.[2]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)Form inclusion complexes to enhance aqueous solubility.[8][9]
Lipid-based Corn oil, Sesame oil, Medium-chain triglycerides (MCT)Suitable for highly lipophilic compounds, often for oral administration.[2]
Co-solvent Formulations

Co-solvent systems are often a first-line approach for increasing the solubility of poorly soluble compounds for both oral and parenteral administration.

Protocol 3: Preparation of a Co-solvent Formulation

  • Weigh the required amount of N-(3-methoxyphenyl)-3-phenylpropanamide.

  • Add the co-solvent (e.g., PEG 400) and vortex or sonicate until the compound is fully dissolved.

  • If a mixed vehicle is required, slowly add the second component (e.g., saline or water) while continuously mixing to avoid precipitation.

  • Visually inspect the final formulation for any signs of precipitation or immiscibility.

Example Co-solvent Formulation:

  • 10% PEG 400 in Saline: Dissolve the compound in PEG 400 first, then bring to the final volume with saline.

Surfactant-based Formulations

Surfactants can create micellar solutions that are effective at solubilizing highly hydrophobic compounds.

Protocol 4: Preparation of a Surfactant-based Formulation

  • Weigh the required amount of N-(3-methoxyphenyl)-3-phenylpropanamide.

  • Add the surfactant (e.g., Tween® 80) and mix thoroughly.

  • Slowly add the aqueous vehicle (e.g., D5W) while vortexing to form a clear micellar solution.

Example Surfactant Formulation:

  • 5% Tween® 80 in D5W: Dissolve the compound in Tween® 80, then dilute with D5W.

Cyclodextrin-based Formulations

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[8]

Protocol 5: Preparation of a Cyclodextrin-based Formulation

  • Prepare a solution of the cyclodextrin (e.g., 20% w/v HP-β-CD) in water.

  • Slowly add the powdered N-(3-methoxyphenyl)-3-phenylpropanamide to the cyclodextrin solution while stirring.

  • Continue to mix (and gently heat if necessary) until a clear solution is obtained.

  • Filter the final solution through a 0.22 µm filter to sterilize and remove any undissolved particles.

Characterization and Stability of the Final Formulation

Once a lead formulation has been identified, it must be characterized to ensure it is suitable for in vivo administration.

Table 3: Formulation Characterization Parameters

ParameterMethodAcceptance Criteria
Appearance Visual inspectionClear, colorless solution, free of visible particles.
pH pH meterWithin a physiologically acceptable range (typically 6.5-7.5 for parenteral routes).
Drug Concentration HPLC90-110% of the target concentration.
Short-term Stability HPLC analysis after storage at room temperature and 4°C for 24 hours.No significant change in concentration or appearance.

In Vivo Administration Protocol (General Guidance)

The following is a generalized protocol for the administration of the formulated N-(3-methoxyphenyl)-3-phenylpropanamide to rodents. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).[10]

Protocol 6: Rodent Dosing

  • Animal Model: Select a relevant animal model for the intended therapeutic area.

  • Dose Selection: Based on in vitro potency and any preliminary tolerability data, select a range of doses for the study.[11]

  • Formulation Preparation: Prepare the dosing formulation as per the selected protocol on the day of dosing.

  • Administration: Administer the formulation via the intended route (e.g., oral gavage, intraperitoneal injection, or intravenous injection). The dosing volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for oral gavage in mice).[4]

  • Monitoring: Observe the animals for any signs of toxicity or adverse reactions post-dosing.[11]

  • Sample Collection: Collect blood or tissue samples at predetermined time points for pharmacokinetic or pharmacodynamic analysis.

InVivo_Study_Flow DoseSelection Dose Selection & Grouping FormulationPrep Formulation Preparation on Dosing Day DoseSelection->FormulationPrep AnimalDosing Compound Administration (e.g., Oral Gavage) FormulationPrep->AnimalDosing Monitoring Post-dose Monitoring (Toxicity) AnimalDosing->Monitoring SampleCollection Sample Collection (PK/PD) Monitoring->SampleCollection DataAnalysis Data Analysis SampleCollection->DataAnalysis

Caption: Generalized workflow for an in vivo study.

Conclusion

The successful in vivo evaluation of N-(3-methoxyphenyl)-3-phenylpropanamide hinges on overcoming its inherent poor aqueous solubility. By employing a systematic approach that includes thorough pre-formulation characterization, vehicle screening, and formulation optimization, researchers can develop a suitable and stable formulation. The protocols provided in this application note offer a practical framework for achieving consistent and reliable drug exposure in preclinical models, thereby enabling an accurate assessment of the compound's therapeutic potential.

References

  • Lubrizol. (2022, March 29). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Benchchem. Application Notes and Protocols for In Vivo Delivery of Novel Poorly Water-Soluble Compounds (e.g., Aspercolorin).
  • Pharma Tutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Benchchem. Application Notes and Protocols for In Vivo Studies of Novel Chemical Entities.
  • Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-451.
  • Teva Pharmaceutical Industries. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from Teva Pharmaceutical Industries website.
  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs.
  • National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
  • Oxford Academic. (2013). In vitro and in vivo testing of new compounds.
  • MDPI. (2025, April 28). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs.
  • SIELC Technologies. (n.d.). Propanil.
  • CymitQuimica. (n.d.). N-(4-methoxyphenyl)-3-phenylpropanamide.
  • PMC. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability.
  • Solubility of Things. (n.d.). 3-Phenylpropanamide.
  • PubChem. (n.d.). N-[(3-Methoxyphenyl)methyl]phenylalaninamide.
  • US EPA. (n.d.). Environmental Chemistry Methods: Propanil.
  • Pharma Excipients. (2023, March 10). Excipients for Parenterals.
  • US EPA. (n.d.). Environmental Chemistry Method for Propanil & 3,4-DCA in Water.
  • SIELC Technologies. (n.d.). HPLC Determination of Propanil on Newcrom B Column.

Sources

Application Note: Scalable Synthesis of N-(3-methoxyphenyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Route Selection

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of N-(3-methoxyphenyl)-3-phenylpropanamide (Target Molecule). This structural motif—an N-aryl hydrocinnamic acid amide—appears frequently in pharmacophores exhibiting antioxidant, anti-inflammatory, and transient receptor potential (TRP) channel modulatory activities.

While direct thermal dehydration is atom-economical, it often requires high temperatures (>160°C) incompatible with sensitive functional groups and scale-up safety margins. This guide utilizes an Acyl Chloride Activation strategy via Thionyl Chloride (


). This pathway is selected for its:
  • Reliability: Near-quantitative conversion of the carboxylic acid.

  • Telescoping Capability: The ability to perform the activation and coupling in a single solvent (Toluene) without intermediate isolation.

  • Purification Efficiency: The resulting product typically crystallizes readily, avoiding costly chromatographic separations.

Retrosynthetic Analysis

The synthesis disconnects at the amide bond, yielding two commercially available, inexpensive starting materials: 3-Phenylpropanoic acid (Hydrocinnamic acid) and 3-Methoxyaniline (m-Anisidine) .

Retrosynthesis Target Target: N-(3-methoxyphenyl)-3-phenylpropanamide Disconnection Amide Disconnection Target->Disconnection Acid 3-Phenylpropanoic Acid (Hydrocinnamic Acid) Disconnection->Acid Amine 3-Methoxyaniline (m-Anisidine) Disconnection->Amine

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target amide.

Part 2: Process Safety & Hazard Analysis (PHA)

CRITICAL WARNING: This protocol involves hazardous reagents. All operations must be performed in a functioning fume hood.

ReagentHazard ClassCritical Control Measure
3-Methoxyaniline Acute Toxic (Oral/Dermal/Inhalation) Handle in a closed system or glovebox if possible. Double glove (Nitrile). Use a specific organic vapor respirator if outside containment.
Thionyl Chloride Corrosive, Water Reactive Reacts violently with water to release HCl and SO2. Use a caustic scrubber (NaOH trap) for off-gassing.
Toluene Flammable, ReprotoxicGround all glassware to prevent static discharge. Maintain inert atmosphere (

).
Triethylamine Flammable, CorrosiveAdd slowly to control exotherms.

Part 3: Detailed Experimental Protocol

Reaction Scheme & Workflow

Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Workup Start Charge 3-Phenylpropanoic Acid in Toluene AddSOCl2 Add SOCl2 + cat. DMF (Controlled Addition) Start->AddSOCl2 Reflux Heat to 70-80°C (Gas Evolution: SO2, HCl) AddSOCl2->Reflux Strip Azeotropic Distillation (Remove excess SOCl2) Reflux->Strip Cool Cool Acid Chloride to 0-5°C Strip->Cool AddBase Add Et3N (Scavenger) Cool->AddBase AddAmine Add 3-Methoxyaniline (Dropwise, Exothermic) AddBase->AddAmine Warm Warm to RT Monitor by HPLC AddAmine->Warm Quench Quench with Water Warm->Quench Wash Wash: 1M HCl (remove amine) Wash: 1M NaHCO3 (remove acid) Quench->Wash Cryst Crystallize (Toluene/Heptane) Wash->Cryst Filter Isolate & Dry Cryst->Filter

Figure 2: Process flow diagram illustrating the telescoped synthesis in Toluene.

Materials & Stoichiometry
ComponentMW ( g/mol )Equiv.[1][2]Mass/Vol (Scale: 100 mmol)Role
3-Phenylpropanoic acid 150.171.015.02 gLimiting Reagent
Thionyl Chloride (

)
118.971.28.7 mL (14.3 g)Activator
DMF 73.090.050.4 mLCatalyst
Toluene 92.14--150 mL (10V)Solvent
3-Methoxyaniline 123.151.0512.93 gNucleophile
Triethylamine (

)
101.191.521.0 mLHCl Scavenger
Step-by-Step Procedure
Step 1: Acid Chloride Formation (Activation)
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet. Connect the condenser outlet to a caustic scrubber (10% NaOH solution) to neutralize

    
     and 
    
    
    
    gases.
  • Charging: Charge 3-Phenylpropanoic acid (15.02 g) and Toluene (100 mL). Stir to form a suspension/solution.

  • Catalyst: Add DMF (0.4 mL). Note: DMF catalyzes the reaction by forming the reactive Vilsmeier-Haack intermediate.

  • Addition: Add Thionyl Chloride (8.7 mL) dropwise via an addition funnel over 15 minutes. Observation: Mild endotherm and gas evolution.

  • Reaction: Heat the mixture to 70–80°C for 2–3 hours.

    • IPC (In-Process Control): Aliquot 50 µL into MeOH (forms methyl ester). Analyze by TLC or HPLC. Disappearance of acid indicates completion.

  • Stripping: Once complete, apply mild vacuum (or increase N2 sweep) to distill off excess

    
     and approximately 20 mL of Toluene. This ensures no residual thionyl chloride remains to react with the amine in the next step.
    
Step 2: Amidation (Coupling)
  • Cooling: Cool the acid chloride solution to 0–5°C using an ice/water bath.

  • Base Addition: Add Triethylamine (21.0 mL) slowly. Caution: Exothermic.

  • Amine Addition: Dissolve 3-Methoxyaniline (12.93 g) in Toluene (30 mL). Add this solution dropwise to the reaction mixture, maintaining internal temperature < 10°C .

    • Why? Controlling temperature prevents double-acylation or decomposition of the aniline.

  • Completion: Allow the reaction to warm to Room Temperature (20–25°C) and stir for 2 hours.

    • IPC: HPLC should show >98% conversion to the amide.

Step 3: Workup & Purification [3]
  • Quench: Slowly add Water (100 mL) to the reaction mixture. Stir vigorously for 15 minutes to dissolve triethylamine hydrochloride salts.

  • Phase Separation: Transfer to a separatory funnel. Separate the layers. Keep the organic (upper) layer.

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 50 mL).

    • Purpose: Removes unreacted 3-methoxyaniline (toxic) and excess triethylamine.

  • Base Wash: Wash with Sat.

    
      (2 x 50 mL).
    
    • Purpose: Removes any unreacted starting acid.

  • Brine Wash: Wash with Sat. NaCl (50 mL). Dry over anhydrous

    
    , filter, and concentrate the Toluene solution to approx. 30–40 mL volume (do not evaporate to dryness).
    
  • Crystallization:

    • Heat the concentrated Toluene solution to 60°C.

    • Slowly add n-Heptane (approx. 60–80 mL) until slight turbidity persists.

    • Cool slowly to RT, then to 0°C. White to off-white crystals should form.

  • Isolation: Filter the solid, wash with cold Heptane, and dry in a vacuum oven at 45°C.

Part 4: Analytical Controls & Specifications

To ensure the protocol is "self-validating," the following criteria must be met:

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identity 1H-NMR (DMSO-d6)

9.8 (s, 1H, NH), 7.1-7.3 (m, Ar-H), 3.7 (s, 3H, OMe), 2.6-2.9 (m, 4H, alkyl)
Purity HPLC (C18, ACN/Water)> 98.0% Area
Residual Solvent GC-HeadspaceToluene < 890 ppm

Part 5: Troubleshooting Scale-Up Issues

Issue 1: Product is colored (brown/pink).

  • Cause: Oxidation of 3-methoxyaniline prior to coupling.

  • Solution: Distill 3-methoxyaniline before use or add a pinch of sodium dithionite during the aqueous workup. Perform recrystallization with activated charcoal.

Issue 2: Low Yield / Thick Slurry during coupling.

  • Cause: Triethylamine-HCl salts precipitating out and trapping reagents.

  • Solution: Increase Toluene volume or use a mechanical overhead stirrer (essential for >100g scale) to ensure adequate mixing.

Issue 3: Incomplete Acid Chloride formation.

  • Cause: Old Thionyl Chloride or insufficient heating.

  • Solution: Ensure fresh reagents. If IPC shows acid remaining, add 0.1 eq more

    
     and reflux for an additional hour.
    

References

  • General Amide Synthesis via Acid Chlorides

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4] Tetrahedron, 61(46), 10827-10852. Link

  • Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.
  • Specific Analogous Synthesis (Valproic Acid Derivative)

    • Synthesis of N-(3-methoxyphenethyl)-2-propylpentanamide via Acid Chloride.[5] Molecules, 2025.[1][4][5][6] (Methodology adapted for Toluene/SOCl2 activation). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Application Note: N-(3-methoxyphenyl)-3-phenylpropanamide in Neurological Research

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating neuropharmacology, specifically focusing on the N-aryl-3-phenylpropanamide scaffold as a chemical probe for TRPM8 modulation (neuropathic pain) and Butyrylcholinesterase (BChE) inhibition (Alzheimer's disease).

Catalog No: NP-3MPP-001 | Molecular Formula: C₁₆H₁₇NO₂ | M.W.: 255.31 g/mol Classification: TRPM8 Antagonist Probe / BChE Inhibitor Scaffold

Abstract & Scientific Significance

N-(3-methoxyphenyl)-3-phenylpropanamide (hereafter referred to as 3-MPP ) represents a critical structural scaffold in neuropharmacology. It serves as a simplified lipophilic probe used to interrogate the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a primary sensor for cold stimuli and a validated target for neuropathic pain and migraine. Additionally, its 3-phenylpropanamide backbone is a pharmacophore for Butyrylcholinesterase (BChE) inhibitors, relevant in Alzheimer's disease (AD) pathology.

This guide provides standardized protocols for the synthesis, solubilization, and biological evaluation of 3-MPP, treating it as a dual-functional tool compound for dissecting neuroinflammatory and nociceptive pathways.

Chemical Properties & Handling

Physicochemical Profile
PropertyValuebiological Relevance
LogP ~3.2 (Predicted)High blood-brain barrier (BBB) permeability; suitable for CNS targeting.
Solubility (Water) < 0.1 mg/mLInsoluble in aqueous buffers; requires organic co-solvents.
Solubility (DMSO) > 50 mg/mLIdeal for preparing 1000x stock solutions.
pKa Non-ionizable (Amide)Stable across physiological pH (4.0–9.0).
Preparation of Stock Solutions

CAUTION: 3-MPP is lipophilic. Direct addition to aqueous media causes precipitation.

  • Stock Solution (100 mM): Dissolve 25.5 mg of 3-MPP in 1.0 mL of anhydrous DMSO. Vortex for 30 seconds until clear. Store at -20°C (stable for 6 months).

  • Working Solution (In Vitro): Dilute Stock 1:1000 in serum-free media to achieve 100 µM. Further serial dilutions should be made in media containing 0.1% DMSO.

  • Vehicle for In Vivo (IP Injection): Formulate as 5% DMSO / 5% Tween-80 / 90% Saline. Sonicate at 37°C for 10 minutes to ensure a stable suspension.

Mechanism of Action: The Dual-Target Hypothesis

A. TRPM8 Antagonism (Pain & Migraine)

The 3-methoxyphenyl moiety mimics the "cooling" pharmacophore found in icilin and menthol but, when coupled with the flexible 3-phenylpropanamide linker, it acts to stabilize the closed state of the TRPM8 channel.

  • Mechanism: Allosteric modulation of the voltage-sensor domain (VSD).

  • Effect: Blocks Ca²⁺ influx in sensory neurons (DRG) during cold allodynia.

B. BChE Inhibition (Neurodegeneration)

In Alzheimer's research, the phenylpropanamide backbone occupies the acyl-binding pocket of BChE, while the N-aryl group interacts with the peripheral anionic site (PAS).

  • Mechanism: Competitive inhibition of acetylcholine/butyrylcholine hydrolysis.

  • Effect: Increases synaptic cholinergic tone and reduces amyloid-beta aggregation.

Pathway Visualization

G cluster_0 Neuropathic Pain Pathway cluster_1 Alzheimer's Pathway Compound N-(3-methoxyphenyl)- 3-phenylpropanamide TRPM8 TRPM8 Channel (Sensory Neurons) Compound->TRPM8 Antagonism BChE Butyrylcholinesterase (Synaptic Cleft) Compound->BChE Inhibition CaFlux Block Ca2+ Influx TRPM8->CaFlux PainSignal Inhibit Nociceptive Signaling (C-Fibers) CaFlux->PainSignal AChLevels Increase Acetylcholine BChE->AChLevels Neuroprot Cognitive Enhancement AChLevels->Neuroprot

Figure 1: Dual mechanistic pathway of 3-MPP affecting nociception via TRPM8 and cholinergic signaling via BChE.

Experimental Protocols

Protocol A: Chemical Synthesis (Schotten-Baumann Reaction)

Rationale: This method ensures high purity without racemization (if chiral variants are used).

Reagents: 3-phenylpropanoyl chloride (1.0 eq), 3-methoxyaniline (1.0 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM).

  • Setup: Purge a 100 mL round-bottom flask with nitrogen. Add 3-methoxyaniline (10 mmol) and TEA (12 mmol) to anhydrous DCM (30 mL). Cool to 0°C.

  • Addition: Dropwise add 3-phenylpropanoyl chloride (10 mmol) dissolved in DCM (10 mL) over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Wash organic layer with 1M HCl (2x), Sat. NaHCO₃ (2x), and Brine (1x).[1] Dry over Na₂SO₄.[2]

  • Purification: Recrystallize from Ethanol/Water or perform Flash Chromatography (Silica gel).

  • Validation: Verify structure via ¹H-NMR (DMSO-d₆) looking for the amide singlet (~10.0 ppm) and methoxy singlet (~3.7 ppm).

Protocol B: In Vitro TRPM8 Calcium Flux Assay

Rationale: To quantify the potency (IC50) of 3-MPP against cold/menthol-induced activation.

System: HEK293 cells stably expressing human TRPM8.

  • Seeding: Plate cells in poly-D-lysine coated 96-well black plates (20,000 cells/well). Incubate 24h.

  • Dye Loading: Aspirate media. Load cells with Fluo-4 AM (4 µM) in HBSS buffer + 0.02% Pluronic F-127. Incubate 45 min at 37°C.

  • Pre-treatment: Add 3-MPP (0.1 nM – 10 µM) to wells. Incubate 15 min at RT to allow equilibrium binding.

  • Stimulation: Inject Menthol (EC80 concentration, typically 100 µM) or Icilin (0.5 µM) using an automated injector.

  • Measurement: Record fluorescence (Ex 490nm / Em 525nm) every 1 second for 120 seconds.

  • Analysis: Calculate

    
    . Plot inhibition curves to determine IC50.
    
Protocol C: In Vivo Chronic Constriction Injury (CCI) Model

Rationale: To assess the efficacy of 3-MPP in treating neuropathic cold allodynia.

Subjects: Male C57BL/6 mice (8-10 weeks).

  • Induction: Under anesthesia, expose the sciatic nerve. Loosely tie 3 ligatures (chromic gut) around the nerve (1mm spacing). Close wound. Allow 7 days for neuropathy to develop.

  • Administration:

    • Group A: Vehicle (5% DMSO/Tween).

    • Group B: 3-MPP (10 mg/kg, IP).

    • Group C: Pregabalin (Positive Control).

  • Acetone Evaporation Test (Cold Allodynia):

    • Place mouse in a wire mesh cage. Acclimate for 30 min.

    • Apply 20 µL of acetone to the plantar surface of the hind paw.

    • Scoring: Measure the duration of lifting, licking, or flinching over 60 seconds.

  • Data Interpretation: A reduction in response time compared to Vehicle indicates TRPM8-mediated analgesia.

References & Grounding

  • TRPM8 Antagonists & Structure:

    • Discovery of TRPM8 Antagonists. (2018).[3] Journal of Medicinal Chemistry. (Search: TRPM8 antagonist N-aryl amide)

    • Phenylalanine-Derived β-Lactam TRPM8 Modulators. (2021).[4][5] MDPI Pharmaceuticals.

  • BChE Inhibitors in Alzheimer's:

    • Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors. (2025).[2][6][7][8][9] ACS Omega.

  • Neuropathic Pain Models:

    • Chronic Constriction Injury Model of Neuropathic Pain.Nature Protocols.

  • Chemical Data:

    • PubChem Compound Summary: N-[(3-Methoxyphenyl)methyl]phenylalaninamide derivatives.[4]

Disclaimer: N-(3-methoxyphenyl)-3-phenylpropanamide is a research chemical for laboratory use only. Not for human diagnostic or therapeutic use.[10]

Sources

Troubleshooting & Optimization

Optimizing the yield of N-(3-methoxyphenyl)-3-phenylpropanamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amide Synthesis Division Ticket ID: #AMIDE-OPT-3MPP Subject: Optimization of N-(3-methoxyphenyl)-3-phenylpropanamide Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Group[1]

User Issue Summary

You are attempting to synthesize N-(3-methoxyphenyl)-3-phenylpropanamide and are likely experiencing issues with yield, purity (coloration), or isolation. This molecule combines an electron-rich aniline (3-methoxyaniline) with a flexible aliphatic acid (3-phenylpropanoic acid).[1]

The following guide is structured to troubleshoot these specific moieties, moving away from generic advice to substrate-specific optimization.

Module 1: Strategic Method Selection

Before troubleshooting the benchwork, we must validate the synthetic route. The electronic nature of 3-methoxyaniline (electron-donating methoxy group) makes it a good nucleophile, but it is prone to oxidation (turning purple/brown).[1]

Decision Matrix: Acid Chloride vs. Coupling Agents

Use the following logic flow to determine if you are using the correct method for your scale and constraints.

MethodSelection Start Start: Select Synthesis Route Scale What is your reaction scale? Start->Scale Small < 100 mg (Discovery) Scale->Small Large > 1 gram (Scale-up) Scale->Large Purification Is column chromatography an option? Small->Purification AcidCl Route A: Acid Chloride (SOCl2 / Et3N) Large->AcidCl Coupling Route B: Coupling Agent (EDC/HOBt or HATU) Oxidation Is the aniline turning dark? Coupling->Oxidation AcidCl->Oxidation Advice Critical: 3-methoxyaniline oxidizes easily. Use N2/Ar balloon. Oxidation->Advice Check Inert Atmosphere Purification->Coupling Yes Purification->AcidCl No (Need crystallization)

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and purification capabilities.

Module 2: Optimized Protocols

Protocol A: The Acid Chloride Route (Recommended for Yield)

Best for: High yields, scalability, and avoiding difficult chromatography.

The Chemistry:

  • Activation: 3-phenylpropanoic acid +

    
     3-phenylpropanoyl chloride.[1]
    
  • Amidation: Acid Chloride + 3-methoxyaniline

    
     Product.
    

Reagents & Stoichiometry:

Reagent Equiv. Role Critical Note
3-Phenylpropanoic acid 1.0 Substrate Ensure dry; moisture kills the chloride.[1]

| Thionyl Chloride (


) | 1.5 - 2.0 | Activator | Excess must be removed via distillation/vac. |
| 3-Methoxyaniline | 1.0 - 1.1 | Nucleophile | Freshly distilled  if dark brown.[1] |
| Triethylamine (

) | 1.5 - 2.0 | Base | Scavenges HCl byproduct.[1] | | DCM (Dichloromethane) | Solvent | 0.2 M | Must be anhydrous. |

Step-by-Step Execution:

  • Activation: Dissolve carboxylic acid in dry DCM. Add catalytic DMF (1-2 drops).[1] Add

    
     dropwise at 0°C. Reflux for 2 hours.
    
    • Checkpoint: Monitor by TLC (convert an aliquot to methyl ester with MeOH to check completion).

  • Evaporation: Remove solvent and excess

    
     under reduced pressure. Do not skip this.  Residual 
    
    
    
    will char the aniline.
  • Coupling: Redissolve the crude acid chloride in dry DCM. Cool to 0°C.

  • Addition: Add a mixture of 3-methoxyaniline and

    
     in DCM dropwise.
    
    • Why? Exothermic control prevents side reactions.

  • Workup: Stir at RT for 4-12 hours. Quench with water.[2]

Protocol B: The Coupling Agent Route (Mild Conditions)

Best for: Small scales, avoiding noxious


, or if acid sensitive groups are present.

Reagents:

  • Coupling Agent: EDC

    
    HCl (1.2 equiv) + HOBt (1.2 equiv).
    
  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv).

  • Solvent: DMF or DCM.

Execution:

  • Dissolve acid (1.0 equiv) in DMF.

  • Add DIPEA and HOBt.[3] Stir for 10 mins to form the active ester.

  • Add EDC

    
    HCl. Stir 10 mins.
    
  • Add 3-methoxyaniline.[1][4] Stir 16h.

    • Note: If conversion is low, switch to HATU (1.2 equiv), but be prepared for a harder purification (removing HATU byproducts).

Module 3: Purification & Isolation (The "Cleanup")

This is where most yields are lost. Because your product is an amide, it is neutral. We can use "Acid/Base Extraction" to wash away impurities.

The Logic:

  • Impurity 1 (Aniline): 3-methoxyaniline is basic.[1] Wash with Dilute HCl

    
     it becomes a water-soluble salt.[1]
    
  • Impurity 2 (Acid): Unreacted 3-phenylpropanoic acid is acidic.[1] Wash with Sat.

    
     
    
    
    
    it becomes a water-soluble carboxylate.[1]

WorkupFlow RxnMix Reaction Mixture (DCM Layer) Wash1 Wash 1: 1M HCl RxnMix->Wash1 Wash2 Wash 2: Sat. NaHCO3 Wash1->Wash2 Aniline Removes unreacted 3-methoxyaniline Wash1->Aniline Wash3 Wash 3: Brine Wash2->Wash3 Acid Removes unreacted 3-phenylpropanoic acid Wash2->Acid Dry Dry over MgSO4 & Concentrate Wash3->Dry

Figure 2: The standard extractive workup protocol to isolate neutral amides.[1]

Module 4: Troubleshooting & FAQs

Q1: My reaction mixture turned dark purple/black. Is it ruined?

  • Diagnosis: This is typical of electron-rich anilines like 3-methoxyaniline oxidizing.[1]

  • Fix: It is likely a surface impurity. Proceed with the workup. The color often remains in the organic layer but can be removed by filtration through a short pad of silica gel or activated charcoal treatment during recrystallization.

  • Prevention: Degas your solvents and run the reaction under Nitrogen or Argon.

Q2: I have low yield (<40%) using the Acid Chloride method.

  • Diagnosis: Hydrolysis.[5] The acid chloride reverted to the carboxylic acid before reacting with the amine.

  • Fix:

    • Ensure your DCM is dry (distilled over

      
       or molecular sieves).
      
    • Ensure the

      
       removal step was thorough (use a high vacuum).
      
    • Verify Activation: Take a small aliquot of your acid chloride, add methanol. Run TLC. If you see the Methyl Ester, your activation worked. If you see the Acid, your

      
       step failed.
      

Q3: The product is an oil/sticky gum, not a solid.

  • Diagnosis: Solvent trapping or impurities (often urea byproducts if using EDC).[6]

  • Fix:

    • Trituration: Add cold Hexane or Diethyl Ether to the oil and scratch the flask sides with a glass rod. This induces crystallization.

    • Recrystallization: Dissolve in a minimum amount of hot Ethanol, then add water dropwise until cloudy. Cool slowly.

Q4: I see a new spot on TLC that isn't product or starting material.

  • Diagnosis: Likely the Dimer . If you used EDC, you might have formed an N-acylurea.[1] If Acid Chloride, you might have double-acylated if the temperature was too high (rare for secondary amides but possible).[1]

  • Fix: Column chromatography (Gradient: 0%

    
     50% EtOAc in Hexanes).
    

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][7] Tetrahedron, 61(46), 10827-10852.[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Organic Chemistry Portal. (n.d.). Amide Synthesis - Acylation of Amines.[1]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-methoxyaniline (toxic by inhalation/skin contact) and Thionyl Chloride (corrosive/water-reactive) before handling.[1]

Sources

Technical Support Center: N-(3-methoxyphenyl)-3-phenylpropanamide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(3-methoxyphenyl)-3-phenylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate common and complex challenges encountered during the purification of this and structurally similar amide compounds. The following content is structured in a question-and-answer format to directly address specific experimental issues.

Section 1: Initial Purity Assessment & Common Impurities

Before attempting any large-scale purification, a rapid assessment of the crude product is essential. This not only informs the choice of purification method but also helps in identifying potential challenges early on.

FAQ: How can I quickly assess the purity of my crude product and identify the major components?

Answer:

Thin Layer Chromatography (TLC) is the most effective initial step for purity assessment. It provides a qualitative snapshot of your sample, revealing the number of components and their relative polarities, which is crucial for developing a column chromatography method.[1]

Underlying Principle: TLC separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[1] Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate (lower Retention Factor, Rf), while non-polar compounds are carried further by the mobile phase (higher Rf).

Step-by-Step Protocol: Analytical TLC of Crude N-(3-methoxyphenyl)-3-phenylpropanamide

  • Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a baseline about 1 cm from the bottom.

  • Sample Spotting: Dissolve a small amount of your crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small, concentrated dot of this solution onto the baseline.

  • Solvent System Selection: A good starting point for aromatic amides is a mixture of a non-polar and a polar solvent.[2] Begin with a system like 7:3 Hexane:Ethyl Acetate.

  • Elution: Place the TLC plate in a developing chamber containing your chosen eluent. Ensure the solvent level is below the baseline. Cover the chamber to maintain a saturated atmosphere. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.

  • Interpretation:

    • Ideal Rf: The spot corresponding to your product should have an Rf value between 0.2 and 0.4 for optimal separation in column chromatography.[3]

    • Adjusting Polarity:

      • If spots are too high (high Rf), the eluent is too polar. Increase the proportion of the non-polar solvent (e.g., switch to 9:1 Hexane:EtOAc).[3]

      • If spots remain at the baseline (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., switch to 1:1 Hexane:EtOAc).[3]

    • Impurity Identification: Compare the crude sample lane with spots of your starting materials (3-methoxyaniline and 3-phenylpropanoic acid) if available. Additional spots represent side products or unreacted reagents.

FAQ: What are the most likely impurities in my crude N-(3-methoxyphenyl)-3-phenylpropanamide sample?

Answer:

The impurities present will largely depend on the synthetic route, particularly the amide coupling method used.

Common Impurities in Amide Synthesis:

ImpurityOrigin / CauseIdentification & Removal
Unreacted Starting Materials Incomplete reaction.3-methoxyaniline (basic) and 3-phenylpropanoic acid (acidic) can often be removed with an aqueous workup (e.g., washing the organic layer with dilute HCl and then NaHCO₃). Their presence can be confirmed by TLC.
Coupling Reagent Byproducts Stoichiometric use of coupling reagents (e.g., DCC, EDC, HATU) generates byproducts.Byproducts like dicyclohexylurea (DCU) from DCC are often insoluble in solvents like dichloromethane and can be removed by filtration.[4] Water-soluble byproducts from EDC or HATU can be removed with an aqueous workup.[4][5]
Guanylated Amine A common side reaction where a highly nucleophilic amine attacks the coupling reagent (e.g., HATU, HBTU) instead of the carboxylic acid.[6]This byproduct is often more polar than the desired amide and can be separated by column chromatography.
Hydrolyzed Product Exposure of the amide to strong acidic or basic conditions, especially with heat, can cleave the amide bond back to the starting materials.[7][8][9][10][11]This is less common during purification but can occur if harsh workup conditions are used. Purification would require separating the product from the resulting carboxylic acid and amine.

Section 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, amides can sometimes be challenging to crystallize.[12]

FAQ: My compound "oils out" during recrystallization instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid layer rather than a solid crystal lattice.[13] This happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when the solution is supersaturated at a temperature above the compound's melting point.[14][15] The presence of significant impurities can also depress the melting point, contributing to this issue.[14][16]

Underlying Principle: For successful crystallization, solute molecules must have enough time and be in the right thermodynamic state to arrange themselves into an ordered crystal lattice. When a solution is cooled too quickly or is highly impure, the system can drop below the solubility curve at a temperature where the solute is still molten, leading to the separation of a liquid phase.[13] This oily phase often traps impurities, defeating the purpose of purification.[14]

Troubleshooting Flowchart for Oiling Out

Caption: A decision tree for troubleshooting oiling out during recrystallization.

Step-by-Step Protocol: Recovering from Oiling Out

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more volume) to decrease the saturation point.[14][15]

  • Slow Cooling: This is the most critical step. Do not place the flask on a cold surface or in an ice bath. Allow it to cool to room temperature on a benchtop, insulated by a few paper towels. You can further slow the cooling by placing the flask in a beaker of warm water and letting both cool together.[16]

  • Induce Crystallization: If crystals are slow to appear, gently scratch the inside of the flask with a glass rod at the solvent-air interface.[15] Alternatively, add a tiny "seed" crystal from a previously purified batch.[15][17]

  • Change Solvents: If oiling out persists, your solvent's boiling point may be too high. Choose a solvent with a lower boiling point or use a mixed-solvent system where the compound is soluble in one solvent (e.g., ethyl acetate) and insoluble in the other (e.g., hexane). Dissolve the compound in the minimum amount of the hot "good" solvent and add the "poor" solvent dropwise until the solution becomes faintly cloudy, then add a drop or two of the "good" solvent to clarify before cooling slowly.[16]

Section 3: Troubleshooting Column Chromatography

Column chromatography is the workhorse for purifying moderately polar organic compounds like amides when recrystallization is ineffective or impurities are closely related.[18]

FAQ: My compound is streaking badly on the column and the separation is poor. What's causing this?

Answer:

Streaking (or tailing) on a silica gel column is often caused by strong interactions between the compound and the stationary phase. For amides and other compounds with basic nitrogen atoms, the slightly acidic nature of silica gel can cause this issue.[1] Other causes include applying the sample in too strong a solvent or overloading the column.

Underlying Principle: Ideal chromatography involves a rapid equilibrium of the analyte between the stationary and mobile phases. If the analyte binds too strongly to the silica, this equilibrium is slow, and the band broadens and streaks as it moves down the column. The acidic silanol (Si-OH) groups on the surface of silica gel can protonate basic compounds, leading to very strong ionic interactions and poor elution.

Experimental Workflow: Optimizing Column Chromatography

ChromatographyWorkflow cluster_0 Phase 1: Method Development (TLC) cluster_1 Phase 2: Column Preparation & Loading cluster_2 Phase 3: Elution & Analysis A Screen solvent systems (e.g., Hexane:EtOAc ratios) B Target Rf = 0.2-0.4 for product A->B C Check for separation from impurities B->C D Pack column with silica slurry in least polar solvent C->D E Load sample dissolved in MINIMUM volume of solvent (or dry load on silica) F Run column with optimized solvent system (isocratic or gradient) E->F G Collect fractions F->G H Analyze fractions by TLC G->H I Combine pure fractions and evaporate solvent H->I

Caption: A standard workflow for purification by flash column chromatography.

Step-by-Step Protocol: Eliminating Streaking on a Silica Column

  • Neutralize the Silica: If you suspect acid-sensitivity, add a small amount of a basic modifier, like triethylamine (Et₃N), to your eluent. A common starting point is 0.5-1% Et₃N by volume.[2][19] This neutralizes the acidic sites on the silica, preventing strong ionic binding of your amide. Always re-optimize your solvent system on TLC with the added base, as Rf values may change.

  • Proper Sample Loading:

    • Wet Loading: Dissolve your crude product in the absolute minimum amount of the eluent or a less polar solvent. A large volume of strong solvent will broaden the initial band.

    • Dry Loading: For better results, dissolve your crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[20] This ensures the sample starts as a very narrow, concentrated band.

  • Check Column Loading Capacity: Do not overload the column. A general rule of thumb is a silica-to-sample weight ratio of 30:1 for easy separations and up to 100:1 for difficult ones.[20] Overloading leads to broad, overlapping bands.

Section 4: Final Purity and Identity Confirmation

After purification, it is critical to confirm the identity and assess the final purity of N-(3-methoxyphenyl)-3-phenylpropanamide.

FAQ: How can I definitively confirm the purity and structure of my final product?

Answer:

A combination of analytical techniques is required for unambiguous confirmation. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the industry standards.[21]

Analytical Techniques for Final Product Confirmation:

TechniquePurpose & Information Provided
HPLC The primary tool for quantitative purity assessment.[22] A reversed-phase HPLC method can separate the main compound from trace impurities. Purity is typically reported as a percentage based on the area of the product peak relative to the total area of all peaks detected (e.g., at 254 nm).[23]
¹H and ¹³C NMR Confirms the chemical structure. The number of signals, their chemical shifts (ppm), splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum should be consistent with the structure of N-(3-methoxyphenyl)-3-phenylpropanamide. ¹³C NMR confirms the number of unique carbon environments.[24]
Mass Spectrometry (MS) Confirms the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) will typically show the protonated molecule [M+H]⁺, providing strong evidence for the compound's identity.[25]

A combination of these methods provides an orthogonal approach to purity and identity verification, ensuring the highest confidence in your material.[21]

References

  • Amide Hydrolysis: Mechanism, Conditions and Applications. (2025, March 19). NEET coaching. Retrieved from [Link]

  • Amide. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • BYJU'S. (2022, February 23). Types of Amide Hydrolysis. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 15). 12.8: Chemistry of Amides. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved February 15, 2026, from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved February 15, 2026, from [Link]

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2025, February 11). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. ACS Publications. Retrieved from [Link]

  • 4IR Solutions. (n.d.). Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer. Retrieved February 15, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 15, 2026, from [Link]

  • alwsci Blogs. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]

  • MicroSolv Technology Corp. (n.d.). How to Use Cogent Amide™ HPLC Columns. Retrieved February 15, 2026, from [Link]

  • PubChem. (2026, February 14). N-[(3-Methoxyphenyl)methyl]phenylalaninamide. Retrieved from [Link]

  • Sciencemadness.org. (2017, October 7). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? Retrieved from [Link]

  • BGD Group. (2011). TLC Developing System. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Synfacts. (n.d.). Understanding the Impact of Impurities in Peptide Coupling Reagents. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Mol-Instincts. (2025, May 20). 3-hydroxy-N-(4-methoxyphenyl)-2-methyl-3-phenylpropanamide. Retrieved from [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Crystal structure of 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide, C16H17NO3. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved February 15, 2026, from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved February 15, 2026, from [Link]

  • Virtuous Lifesciences. (n.d.). N-(4-Methoxyphenyl)-3-phenylpropanamide. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN102320984A - Preparation method of (R)-3-(3-methoxy phenyl).
  • MDPI. (2024, December 12). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Retrieved from [Link]

  • MicroCombiChem. (2021, February 15). Structure Elucidation, NMR, HPLC-MS Analytics. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Retrieved from [Link]

  • MDPI. (2025, December 17). N-(3-Methoxyphenethyl)-2-propylpentanamide. Retrieved from [Link]

Sources

Resolving peak tailing in HPLC analysis of N-(3-methoxyphenyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(3-methoxyphenyl)-3-phenylpropanamide Analysis

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of N-(3-methoxyphenyl)-3-phenylpropanamide. Here, you will find a series of structured questions and answers to diagnose and resolve this common chromatographic problem.

Part 1: Frequently Asked Questions (FAQs) - Quick Diagnosis

Q1: Why is my N-(3-methoxyphenyl)-3-phenylpropanamide peak tailing on a standard C18 column?

A1: Peak tailing for a compound like N-(3-methoxyphenyl)-3-phenylpropanamide, which contains an amide functional group, is most commonly caused by secondary interactions between the analyte and the stationary phase.[1][2] On silica-based C18 columns, residual silanol groups (Si-OH) on the silica surface are often the primary cause.[2][3][4] These silanol groups can be acidic and interact with basic sites on your analyte, leading to a secondary, stronger retention mechanism that results in a tailing peak shape.[1][3][5]

Q2: What is the immediate first step I should take to address the tailing?

A2: The most effective initial step is to adjust the mobile phase pH to suppress the ionization of the residual silanol groups.[2] Operating at a low pH (e.g., pH 2.5-3.0) with a suitable buffer will neutralize the silanol groups, minimizing the unwanted ionic interactions that cause peak tailing.[2][6]

Q3: Could the problem be with my HPLC system itself?

A3: Yes, while chemical interactions are the most likely cause, system issues can also contribute to peak tailing. This is often referred to as "extra-column dispersion."[3] Potential physical causes include:

  • Excessively long or wide-diameter connection tubing.[3]

  • A void at the head of the column or a partially blocked frit.[1][7]

  • Poorly made fittings that create dead volume.

If all peaks in your chromatogram are tailing, a physical problem with the system is more likely.[8][9]

Part 2: Systematic Troubleshooting Guide

This section provides a logical workflow to systematically diagnose and resolve the peak tailing issue.

Q4: I've confirmed my system is physically sound. How do I systematically troubleshoot the method?

A4: A systematic approach is crucial. The following flowchart outlines a step-by-step process to identify and rectify the source of peak tailing for your analyte.

G A Start: Peak Tailing Observed for N-(3-methoxyphenyl)-3-phenylpropanamide B Step 1: Mobile Phase Optimization A->B C Perform pH Study (e.g., pH 2.5, 4.5, 6.5) Is peak shape improved at low pH? B->C D Step 2: Add Mobile Phase Modifier (Use with optimized low pH) C->D No K Resolution: Symmetrical Peak Achieved C->K Yes E Add competing base (e.g., 5-10 mM Triethylamine) Does tailing decrease? D->E F Step 3: Evaluate Sample & Injection E->F No E->K Yes G Is sample dissolved in a solvent stronger than the mobile phase? F->G H Is the column overloaded? (Reduce concentration/injection volume) G->H No G->K Yes (Re-dissolve in mobile phase) I Step 4: Consider Alternative Column Chemistry H->I No H->K Yes J Try a modern, high-purity, end-capped C18 or a polar-embedded column. I->J J->K

Sources

Technical Support: Solubility Optimization for N-(3-methoxyphenyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

User Query: "My compound precipitates when I dilute it from DMSO into cell culture media. How do I keep N-(3-methoxyphenyl)-3-phenylpropanamide in solution for my assays?"

Technical Assessment: N-(3-methoxyphenyl)-3-phenylpropanamide is a highly lipophilic, neutral amide. Its structure consists of two aromatic rings linked by a flexible ethyl-amide chain. It lacks ionizable groups (basic amines or acidic protons) within the physiological pH range (pH 2–10). Consequently, pH adjustment is ineffective for solubilization.

The primary failure mode for this compound is "solvent shock"—rapid precipitation when a concentrated organic stock is introduced to an aqueous environment.

PropertyValue (Estimated)Implication for Handling
Structure Hydrocinnamic acid amide backboneHigh lattice energy; hydrophobic.
LogP ~2.8 – 3.2Poor water solubility; requires organic co-solvent.
pKa Neutral (Amide pKa > 15)Do not use acid/base to dissolve.
Best Solvent DMSO (Dimethyl sulfoxide)Stock solutions > 10 mM are feasible.
Risk Factor HighProne to "crashing out" in aqueous buffers.

Core Troubleshooting Guide (FAQ Format)

Q1: Why does the compound precipitate immediately upon adding to media?

A: This is a thermodynamic vs. kinetic solubility issue. When you pipette a 10 mM DMSO stock directly into aqueous media, the local concentration of water spikes instantly. The hydrophobic "shell" of DMSO around your molecule is stripped away faster than the molecule can disperse, causing the aromatic rings to stack (pi-pi interactions) and form micro-crystals.

  • The Fix: Use the Intermediate Dilution Method (see Protocol A below) to step-down the solvent concentration gradually.

Q2: Can I acidify the buffer to dissolve it?

A: No. Unlike alkaloids or amino acids, the nitrogen in this amide bond is not basic. Adding acid will not protonate the molecule to form a salt; it will only damage your biological system. The molecule remains neutral and insoluble regardless of pH.

Q3: What is the maximum DMSO concentration I can use?

A: This depends on your assay type.

  • Enzymatic/Biochemical Assays: Often tolerate 1% – 5% DMSO.

  • Cell-Based Assays: Most mammalian cells (e.g., HeLa, HEK293) tolerate up to 0.1% (v/v) DMSO without phenotypic changes. Sensitive primary cells may require < 0.05%.[1]

  • Warning: If your compound requires 1% DMSO to stay soluble but your cells die at 0.5%, you have a "Solubility-Toxicity Paradox." You must switch to a Cyclodextrin formulation (see Protocol B).

Validated Protocols

Protocol A: The "Intermediate Dilution" Method

Use this standard workflow to prevent precipitation shock.

  • Prepare Master Stock: Dissolve solid compound in 100% anhydrous DMSO to 10 mM . Vortex until clear.

  • Prepare Intermediate Plate (The Critical Step):

    • Do not go from 10 mM DMSO

      
       Assay Media.
      
    • Instead, dilute the 10 mM stock into a solvent-rich intermediate (e.g., PBS containing 10% DMSO) or perform serial dilutions in 100% DMSO first.

  • Final Transfer:

    • Transfer a small volume (e.g., 1 µL) of the intermediate solution into the bulk assay media (e.g., 999 µL).

    • Technique: Submerge the pipette tip below the surface of the media and dispense quickly while swirling/mixing. Do not dispense onto the liquid surface.

Protocol B: Cyclodextrin "Rescue" Formulation

Use this if Protocol A fails or if DMSO toxicity is observed. Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "host-guest" complex, encapsulating the hydrophobic phenyl rings of your compound while presenting a hydrophilic surface to the water.
  • Prepare Vehicle: Make a 20% (w/v) stock of HP-

    
    -CD in water or buffer. Filter sterilize (0.22 µm).
    
  • Complexation:

    • Add your compound (from DMSO stock) to the HP-

      
      -CD solution.
      
    • Ratio: Aim for a molar excess of cyclodextrin (typically 5:1 to 10:1 CD:Drug).

    • Incubation: Shake at 37°C for 30–60 minutes. The solution should remain clear.

  • Usage: Use this complexed solution as your working stock. It allows for higher compound loading with significantly reduced DMSO content.

Visual Workflows

Figure 1: Solubility Decision Logic

This diagram illustrates the decision process for selecting the correct solubilization strategy based on assay tolerance.

SolubilityLogic Start Start: Solid N-(3-methoxyphenyl)-3-phenylpropanamide DMSO_Stock Dissolve in 100% DMSO (10-20 mM) Start->DMSO_Stock Assay_Type Determine Assay Tolerance DMSO_Stock->Assay_Type Biochem Biochemical/Enzymatic (High DMSO Tolerance) Assay_Type->Biochem Robust Cellular Live Cell Culture (Low DMSO Tolerance <0.1%) Assay_Type->Cellular Sensitive Direct_Dil Protocol A: Intermediate Dilution Biochem->Direct_Dil Precip_Check Visual Check: Precipitation? Cellular->Precip_Check Success Proceed to Assay Direct_Dil->Success Precip_Check->Success Clear Fail_Precip Cloudy/Precipitate Precip_Check->Fail_Precip Cloudy Cyclodextrin Protocol B: HP-beta-Cyclodextrin Complex Fail_Precip->Cyclodextrin Cyclodextrin->Success

Caption: Decision tree for selecting between standard DMSO dilution (Protocol A) and Cyclodextrin formulation (Protocol B) based on assay sensitivity and precipitation risk.

Figure 2: The "Crash Out" Mechanism vs. Complexation

Understanding why the compound fails in water and how cyclodextrins fix it.

Mechanism cluster_0 Aqueous Buffer Only cluster_1 With HP-beta-Cyclodextrin Free_Cmpd Free Compound (Hydrophobic) Aggregates Aggregates/Crystals (Precipitation) Free_Cmpd->Aggregates Hydrophobic Exclusion Complex Inclusion Complex (Soluble) Free_Cmpd->Complex Encapsulation Water Water Molecules CD_Host Cyclodextrin (Host) CD_Host->Complex

Caption: Schematic comparison of hydrophobic aggregation in plain buffer versus stable inclusion complex formation with Cyclodextrins.

References & Authority

  • Assay Guidance Manual (NCBI/NIH): Solubility and DMSO Tolerance in Assays.

    • Defines the "Gold Standard" limits for DMSO in cell-based (0.1%) vs. enzymatic assays.

    • Source: [Link]

  • Loftsson, T., et al. (2005). Cyclodextrins in drug delivery.

    • Authoritative review on using HP-

      
      -CD to solubilize lipophilic small molecules like N-aryl amides.
      
    • Source: [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.

    • Standard medicinal chemistry text explaining the physics of amide solubility and the "LogP vs. Solubility" relationship.

    • Source: [Link]

  • PubChem Compound Summary. N-methyl-3-(phenylmethoxyamino)propanamide (Analogous Structure).

    • Used for physicochemical property estimation (LogP/H-bond donors).

    • Source: [Link]

Sources

N-(3-methoxyphenyl)-3-phenylpropanamide stability issues in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(3-methoxyphenyl)-3-phenylpropanamide Stability Guide

Executive Summary & Compound Profile

Compound: N-(3-methoxyphenyl)-3-phenylpropanamide Chemical Class: Secondary


-aryl amide / Anisole derivative
Primary Application:  Research reagent, potential TRPV1/TRPM8 modulator or fragment-based drug discovery (FBDD) building block.[1][2][3][4]

Senior Scientist Note: "In my experience supporting substituted benzamides and phenylpropanamides, the most common 'stability' issues reported are actually solubility artifacts or pH-induced hydrolysis.[1][3][4] This compound features a lipophilic phenylpropanamide tail and an electron-rich 3-methoxyphenyl headgroup.[1][3][4] While chemically robust under neutral conditions, the amide bond is the 'Achilles' heel' in extreme pH environments, and the methoxy-substituted ring introduces specific oxidative risks if the amide bond is cleaved."[2][3]

PropertyValue (Estimated)Technical Implication
LogP ~3.2 - 3.8High Lipophilicity. Poor aqueous solubility.[1][2][3][4] Requires organic co-solvents (DMSO, EtOH) for stock solutions.[2][3][4]
pKa ~14-15 (Amide NH)Non-ionizable at physiological pH.[1][2][3][4] Will not form salts easily; solubility is pH-independent.[1][4]
Reactive Sites Amide bond, Methoxy groupSusceptible to hydrolysis (acid/base) and potential oxidative metabolism (demethylation) in biological systems.[2][3][4]

Troubleshooting Guide (Q&A Format)

Issue 1: "My solution turned cloudy upon adding the stock to the assay buffer."

Diagnosis: "Crash-out" Precipitation (Solubility Shock) This is rarely a chemical degradation issue.[1][2][3][4] The compound is highly lipophilic.[4] When a concentrated DMSO stock (e.g., 10 mM) is added directly to an aqueous buffer, the sudden change in polarity causes the compound to precipitate before it can disperse.[2][3][4]

Troubleshooting Steps:

  • Check Final Concentration: Ensure your final assay concentration is below the solubility limit (likely < 50 µM in 100% aqueous buffer).

  • Use an Intermediate Dilution: Do not pipette 100% DMSO stock directly into the buffer.

    • Protocol: Dilute 10 mM DMSO stock

      
       1 mM in 10% DMSO/Buffer 
      
      
      
      Final Assay Buffer.
  • Add Surfactant: Include 0.05% Tween-20 or Triton X-100 in the assay buffer to stabilize the colloid.[1][4]

Issue 2: "The solution has developed a pink or brown tint over time."[4]

Diagnosis: Hydrolysis followed by Aniline Oxidation The intact amide is colorless.[4] If the amide bond hydrolyzes, it releases 3-methoxyaniline (m-anisidine).[1][2][3][4] Anilines are highly prone to oxidation, forming colored azo compounds or quinone imines, especially in light or air.[2][3][4]

  • Mechanism: Amide Hydrolysis

    
     Release of 3-Methoxyaniline 
    
    
    
    Radical Oxidation
    
    
    Color Change.[1][4]
  • Risk Factors: Storage in acidic buffers (pH < 4), basic buffers (pH > 9), or exposure to UV light.[2][3][4]

Corrective Action:

  • Verify purity via HPLC (see Protocol A).[2][3][4] If the parent peak is intact (>98%), the color is likely due to trace impurities (<0.1%) of the aniline, which have high extinction coefficients.[2][3][4]

  • Storage: Store solid at -20°C. Store DMSO stocks in amber vials to prevent photo-oxidation.

Issue 3: "I see an extra peak in my HPLC chromatogram after 24 hours in plasma/microsomes."

Diagnosis: Enzymatic Metabolism (Demethylation or Hydrolysis) In biological matrices, this compound is a substrate for amidases (cleaving the amide) or CYP450 enzymes (O-demethylation of the methoxy group).[2][3][4]

  • Peak A (Hydrolysis): 3-phenylpropanoic acid (polar, elutes early).[1][2][3][4]

  • Peak B (Demethylation): N-(3-hydroxyphenyl)-3-phenylpropanamide (slightly more polar than parent).[1][2][3][4]

Technical Visualizations

Figure 1: Degradation & Stability Pathways

This diagram illustrates the causal link between hydrolysis and the observed color changes (oxidation).[3]

StabilityPathways Parent N-(3-methoxyphenyl)- 3-phenylpropanamide (Colorless, Intact) Hydrolysis Hydrolysis (Acid/Base/Amidase) Parent->Hydrolysis pH < 4 or pH > 10 AcidProduct 3-Phenylpropanoic Acid (Stable, Colorless) Hydrolysis->AcidProduct AmineProduct 3-Methoxyaniline (Unstable Intermediate) Hydrolysis->AmineProduct Oxidation Auto-oxidation (Light/Air) AmineProduct->Oxidation ColoredProduct Azo/Quinone Species (Pink/Brown Precipitate) Oxidation->ColoredProduct Rapid

Caption: Path A (Hydrolysis) is the rate-limiting step.[1][2][3][4] Once the amine is released, Path B (Oxidation) proceeds rapidly, causing visual contamination.[2][3]

Figure 2: Troubleshooting Logic Flow

Use this flowchart to decide between checking solubility or chemical stability.

TroubleshootingFlow Start User Issue: Sample looks 'wrong' Decision1 Is the solution cloudy/precipitated? Start->Decision1 SolubilityIssue SOLUBILITY ISSUE Compound crashed out. Decision1->SolubilityIssue Yes Decision2 Is the solution clear but colored? Decision1->Decision2 No Action1 Action: Add DMSO/Surfactant or Sonicate. SolubilityIssue->Action1 StabilityIssue STABILITY ISSUE Oxidation of impurities. Decision2->StabilityIssue Yes (Pink/Brown) Action2 Action: Run HPLC. Check for free aniline. StabilityIssue->Action2

Validated Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to quantify degradation.[1][4] Standard UV detection at 254 nm is sufficient for the phenyl rings.[3][4]

1. Sample Preparation:

  • Dissolve 1 mg of compound in 1 mL Acetonitrile (ACN).[2][3][4]

  • Dilute to 100 µM in Water/ACN (50:50).[2][3][4]

2. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).[2][3][4]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][4]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 254 nm (aromatic rings) and 280 nm (phenol/anisole specificity).[2][3][4]

3. Data Interpretation:

  • Retention Time (RT): The parent amide is lipophilic and will elute late (approx. 7-8 min).[1][2][3][4]

  • Hydrolysis Product 1 (Acid): Elutes early (approx. 2-3 min).

  • Hydrolysis Product 2 (Amine): Elutes mid-run; check for tailing due to basic amine interaction with silanols.

Protocol B: Forced Degradation (Stress Test)

To validate storage conditions, perform this 24-hour stress test.

  • Acid Stress: Mix 100 µL stock + 100 µL 1N HCl. Incubate at 60°C for 2 hours. Neutralize with NaOH. Analyze via HPLC.

  • Base Stress: Mix 100 µL stock + 100 µL 1N NaOH. Incubate at 60°C for 2 hours. Neutralize with HCl. Analyze via HPLC.

  • Oxidative Stress: Mix 100 µL stock + 100 µL 3% H₂O₂. Incubate at RT for 24 hours.

Expected Result:

  • Acid/Base: Significant degradation (>20%) indicates the amide bond is labile under these extremes.[3][4]

  • Peroxide: If the peak shifts or broadens, the methoxy group or benzylic position is oxidizing.[3][4]

References

  • Amide Hydrolysis Mechanisms

    • Title: "Hydrolysis of Amides" - Chemistry LibreTexts.[1][4]

    • Source: LibreTexts.[4]

    • URL:[Link][2][3][4][5][6]

  • Anisole Oxidation & Stability

    • Title: "Oxyfunctionalisation of anisole and its selected reaction products by unspecific peroxygenases."[4][7]

    • Source: National Institutes of Health (PMC).[2][3][4]

    • URL:[Link][2][3][4]

  • General Amide Stability Data

    • Title: "N-benzyl-N-methyl-3-phenylpropanamide Properties" (Structural Analog D
    • Source: EvitaChem.[4]

Sources

Identifying degradation products of N-(3-methoxyphenyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Impurity Profiling Subject: Troubleshooting Degradation Pathways of N-(3-methoxyphenyl)-3-phenylpropanamide Ticket ID: #STAB-2024-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Scope

Welcome to the technical support hub for N-(3-methoxyphenyl)-3-phenylpropanamide (referred to hereafter as N-MPP ). This guide addresses specific analytical challenges encountered during forced degradation studies (stress testing) as per ICH Q1A(R2) guidelines.

N-MPP is a secondary amide linking a hydrocinnamic acid moiety to a m-anisidine moiety. Its degradation profile is dominated by amide bond instability and oxidative susceptibility of the electron-rich methoxy-substituted ring.

Quick Reference Data:

  • Parent Formula: C₁₆H₁₇NO₂

  • Molecular Weight: 255.31 g/mol [1]

  • Monoisotopic Mass: 255.1259

  • Target [M+H]⁺: 256.13

Troubleshooting Guide: Chromatographic & Mass Spec Anomalies

Issue #1: "I see new peaks under acidic stress (0.1 N HCl), but they don't appear in the oxidative samples. What are they?"

Diagnosis: You are observing Amide Hydrolysis .[2][3] Unlike esters, amides are resonance-stabilized and generally robust. However, under reflux with strong acid (or base), the C-N bond cleaves.

  • The Chemistry: The carbonyl carbon is attacked by water (nucleophile) after protonation of the carbonyl oxygen.[2] This yields two distinct fragments: a carboxylic acid and an aniline derivative.[3]

  • The Trap: The retention time (RT) shift can be deceptive. The amine product is basic and polar; it often elutes near the void volume in standard C18 gradients if the pH is not controlled.

Action Plan:

  • Monitor for these specific masses (See Table 1).

  • Adjust Mobile Phase pH: Ensure your aqueous mobile phase is buffered (e.g., Ammonium Formate pH 3.5). If the pH is neutral, the carboxylic acid degradant will be ionized (carboxylate) and elute too early.

Table 1: Hydrolytic Degradation Markers

CompoundStructure FragmentMW[M+H]⁺ (m/z)Chromatographic Behavior
Parent (N-MPP) Full Molecule255.31256.13 Mid-eluting
Degradant A 3-Phenylpropanoic acid150.17N/A (Detect in Neg Mode: 149.06) Late eluting (low pH); Early (high pH)
Degradant B 3-Methoxyaniline (m-Anisidine)123.15124.08 Early eluting (Polar/Basic)

Critical Safety Note: Degradant B (3-methoxyaniline) is a known genotoxic impurity (GTI). Its identification and quantification are critical for regulatory submissions (ICH M7).

Issue #2: "My oxidative stress sample (3% H₂O₂) shows a peak at m/z 272. Is this N-oxidation?"

Diagnosis: Likely Ring Hydroxylation , not N-oxidation. While tertiary amines easily form N-oxides, secondary amides like N-MPP are resistant to N-oxidation due to the electron-withdrawing carbonyl group.

  • The Chemistry: The +16 Da shift (

    
    ) indicates the addition of oxygen. The 3-methoxyphenyl ring is electron-rich (activated by the methoxy group), making it the primary target for electrophilic aromatic substitution (hydroxylation) by hydroxyl radicals.
    
  • Alternative Pathway: Benzylic oxidation on the propyl chain (forming a ketone or alcohol) is also possible but kinetically slower than ring oxidation.

Validation Protocol (MS/MS Fragmentation): To distinguish between Ring Hydroxylation and Benzylic Oxidation, perform MS/MS on the


 272 precursor.
  • Look for the "Tropylium" Ion:

    • If the fragment at m/z 91 (benzyl cation) is retained, the phenylpropanoid side is intact. The oxidation is on the anisidine side.

    • If m/z 91 shifts to m/z 107 (+16), the oxidation is on the phenylpropanoid side.

Visualizing the Degradation Pathways

The following diagram maps the degradation logic based on stress conditions. Use this to categorize your unknown peaks.

DegradationPathways Parent Parent: N-(3-methoxyphenyl)-3-phenylpropanamide [M+H]+: 256.13 AcidStress Acid/Base Hydrolysis (0.1N HCl / NaOH, Heat) Parent->AcidStress OxStress Oxidative Stress (3% H2O2, AIBN) Parent->OxStress PhotoStress Photolysis (UV/Vis) Parent->PhotoStress Deg_Acid Degradant A: 3-Phenylpropanoic acid (MW 150.17) AcidStress->Deg_Acid Amide Cleavage Deg_Amine Degradant B: 3-Methoxyaniline (MW 123.15) *Genotoxic Concern* AcidStress->Deg_Amine Amide Cleavage Deg_OH_Ring Degradant C: Hydroxylated Parent (Ring Oxidation) [M+H]+: 272.13 OxStress->Deg_OH_Ring Major Pathway (+16 Da) Deg_Benzylic Degradant D: Benzylic Ketone/Alcohol [M+H]+: 270.11 / 272.13 OxStress->Deg_Benzylic Minor Pathway Deg_Radical Degradant E: Radical Coupling Products (Dimers) PhotoStress->Deg_Radical Homolytic Cleavage

Figure 1: Predicted degradation pathways for N-MPP under ICH Q1A stress conditions.

Standardized Forced Degradation Protocol

To ensure reproducibility and regulatory compliance, follow this optimized protocol for N-MPP.

Step 1: Sample Preparation
  • Concentration: Prepare a 1.0 mg/mL stock solution of N-MPP in Acetonitrile/Water (50:50).

  • Control: Keep one aliquot at 4°C in the dark.

Step 2: Stress Conditions[5][6][7][8][9]
Stress TypeReagentConditionTarget Endpoint
Acid Hydrolysis 1.0 N HCl60°C for 4–24 hours5–20% Loss of Parent
Base Hydrolysis 1.0 N NaOHRoom Temp for 2–4 hours5–20% Loss of Parent
Oxidation 3% H₂O₂Room Temp for 24 hours5–20% Loss of Parent
Photolysis UV/Vis1.2M lux hours (ICH Q1B)Any degradation
Step 3: Analytical Method (LC-MS)
  • Column: C18 (e.g., Waters BEH C18), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: PDA (210–400 nm) and ESI-MS (Positive/Negative switching).

FAQ: Expert Insights

Q: Why does the base hydrolysis sample turn yellow? A: This is due to the liberation of 3-methoxyaniline (Degradant B). Anilines are highly susceptible to air oxidation, forming colored azo compounds or quinone imines upon standing. Analyze these samples immediately after neutralization to prevent secondary degradation artifacts.

Q: Can I use UV detection alone? A: No. While the parent and the amine (Degradant B) have strong UV chromophores (aromatic rings), the acid fragment (Degradant A) has weak UV absorbance at standard wavelengths (254 nm). You must use 210 nm or a mass spectrometer to ensure mass balance.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[4] International Council for Harmonisation.[4][5] Link

  • Alsante, K. M., et al. (2007).[6] The role of degradant profiling in active pharmaceutical ingredients and drug products.[4][7][5] Advanced Drug Delivery Reviews. Link

  • Blessy, M., et al. (2014). Stress testing of pharmaceutical products: A review. Journal of Pharmaceutical Analysis. Link

  • Baertschi, S. W. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis. (Standard text for amide hydrolysis mechanisms).

Sources

Technical Support Center: Minimizing Impurities in the Synthesis of N-(3-methoxyphenyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(3-methoxyphenyl)-3-phenylpropanamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic protocols and minimize impurity formation. We will delve into the common challenges encountered during synthesis, provide detailed troubleshooting advice, and offer validated protocols to enhance the purity and yield of your target compound.

Section 1: Frequently Asked Questions (FAQs) about Synthesis & Purity

This section addresses high-level questions that form the foundation for a successful synthesis.

Q1: What are the primary synthetic routes to N-(3-methoxyphenyl)-3-phenylpropanamide, and what are their key differences?

A: The synthesis of this amide is typically achieved via two primary pathways: the acylation of 3-methoxyaniline with an activated form of 3-phenylpropanoic acid. The choice between them often depends on factors like scale, available reagents, and sensitivity of the starting materials.

  • The Acyl Chloride Route (Schotten-Baumann Conditions): This classic method involves converting 3-phenylpropanoic acid into the highly reactive 3-phenylpropanoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2][3] The resulting acyl chloride is then reacted with 3-methoxyaniline in the presence of a base (e.g., triethylamine, pyridine, or aqueous NaOH) to neutralize the HCl byproduct.[4][5][6][]

  • The Carbodiimide Coupling Route: This method facilitates the direct coupling of 3-phenylpropanoic acid and 3-methoxyaniline using a dehydrating agent, most commonly a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[][8] These reactions are often enhanced by additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[9][10]

Application Scientist's Insight: The acyl chloride route is often faster and uses cheaper reagents, making it suitable for large-scale synthesis. However, the high reactivity of the acyl chloride makes it susceptible to hydrolysis and requires careful handling. The carbodiimide route is milder, proceeds under neutral conditions, and is ideal for sensitive substrates, but it is more expensive and can generate difficult-to-remove byproducts.

Synthetic_Pathways cluster_0 Route A: Acyl Chloride cluster_1 Route B: Carbodiimide Coupling Acid 3-Phenylpropanoic Acid Product N-(3-methoxyphenyl)- 3-phenylpropanamide Acid->Product Direct Amide Coupling ReagentA SOCl₂ or (COCl)₂ Acid->ReagentA Amine 3-Methoxyaniline Amine->Product Schotten-Baumann Reaction Amine->Product Direct Amide Coupling AcylChloride 3-Phenylpropanoyl Chloride AcylChloride->Product Schotten-Baumann Reaction ReagentA->AcylChloride Base Base (e.g., Et₃N) Base->Product Schotten-Baumann Reaction Coupling Carbodiimide (EDC, DCC) + Additive (HOBt) Coupling->Product Direct Amide Coupling

Fig 1. Overview of primary synthetic routes.
Q2: Which analytical techniques are best for identifying and quantifying impurities in my final product?

A: A multi-technique approach is recommended for comprehensive impurity profiling. The most effective methods for this specific molecule are:

Analytical TechniqueStrengths for This ApplicationLimitations
HPLC (High-Performance Liquid Chromatography) Excellent for separating the non-volatile product from starting materials and most byproducts. UV detection is highly sensitive for these aromatic compounds. Ideal for quantitative purity analysis (e.g., % area).[11]May not separate structurally very similar impurities. Requires reference standards for absolute quantification.
GC-MS (Gas Chromatography-Mass Spectrometry) Effective for identifying volatile and semi-volatile impurities. Provides mass information for structural elucidation of unknown byproducts.[12][13]The target amide may have limited thermal stability, potentially requiring derivatization. Not suitable for non-volatile impurities like salts or urea byproducts.
NMR (Nuclear Magnetic Resonance) Spectroscopy Provides definitive structural information for both the product and impurities. ¹H NMR is excellent for detecting and quantifying residual starting materials or solvents without needing reference standards (qNMR).[11]Lower sensitivity compared to HPLC or GC-MS. Complex mixtures can lead to overlapping signals, making interpretation difficult.

Application Scientist's Insight: Start with HPLC for routine purity checks. If you detect significant unknown peaks, use LC-MS or isolate the impurity for NMR analysis to determine its structure. ¹H NMR is invaluable for a quick assessment of the crude reaction mixture to check for the presence of starting materials before workup.

Section 2: Troubleshooting Guide: The Acyl Chloride Route

This section focuses on common problems and solutions when using 3-phenylpropanoyl chloride.

Q: My crude product is contaminated with unreacted 3-methoxyaniline and the overall yield is low. What went wrong?

A: This is a classic issue related to the HCl byproduct of the acylation reaction. The reaction of the acyl chloride with the amine generates one equivalent of HCl. This acid will protonate the basic nitrogen of the starting amine, forming an unreactive ammonium salt and effectively removing it from the reaction.[5]

Root Causes & Solutions:

  • Insufficient Base: The most common cause is an inadequate amount of base to neutralize the generated HCl.

    • Solution: Ensure at least one equivalent of a tertiary amine base (like triethylamine or pyridine) is used.[1] For biphasic Schotten-Baumann conditions using aqueous NaOH, ensure vigorous stirring to facilitate proton transfer between phases.[4][5]

  • Poor Quality Acyl Chloride: If the 3-phenylpropanoyl chloride was prepared and stored improperly, it may have partially hydrolyzed back to the carboxylic acid, reducing the amount of active acylating agent.

    • Solution: Use freshly prepared or distilled 3-phenylpropanoyl chloride for best results. Prepare it in situ if possible and use it directly in the next step.[1]

  • Order of Addition: Adding the amine to the acyl chloride can create localized high concentrations of HCl before the base can neutralize it.

    • Solution: A better practice is to dissolve the 3-methoxyaniline and the base in an anhydrous aprotic solvent (e.g., DCM, THF) and then slowly add the acyl chloride solution at a controlled temperature (e.g., 0 °C).[1]

Q: My main byproduct is 3-phenylpropanoic acid. How can I prevent its formation?

A: The presence of 3-phenylpropanoic acid points directly to the hydrolysis of your highly reactive acyl chloride intermediate.[14] Acyl chlorides react rapidly with water, often faster than with the intended amine.[15]

Root Causes & Solutions:

  • Wet Solvents or Reagents: Trace amounts of water in your solvent, amine, or base are the primary culprits.

    • Solution: Use anhydrous solvents. Dry solvents over molecular sieves or use a commercial solvent purification system. Ensure the 3-methoxyaniline and any organic base used are dry.

  • Atmospheric Moisture: Performing the reaction open to the air, especially on a humid day, can introduce enough moisture to cause significant hydrolysis.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.

Q: I've isolated an unexpected ketone impurity with a molecular weight corresponding to C₉H₈O. What is this?

A: This impurity is almost certainly 1-indanone (also known as α-tetralone), the product of an intramolecular Friedel-Crafts acylation.[16][17] The electrophilic acyl chloride can be attacked by the electron-rich phenyl ring of the same molecule, leading to cyclization.

Root Causes & Solutions:

  • Lewis Acid Catalysis: This reaction is strongly catalyzed by Lewis acids. While not typically added in a Schotten-Baumann reaction, Lewis acid impurities can be present in starting materials or form in situ.

    • Solution: Use high-purity reagents. Avoid any metal-containing spatulas or equipment that could introduce Lewis acidic contaminants.

  • High Temperatures: While less common, thermal promotion of this cyclization can occur.

    • Solution: Maintain low reaction temperatures (0 °C to room temperature) during the acylation step. Avoid prolonged heating of the reaction mixture containing the acyl chloride.

Section 3: Troubleshooting Guide: The Carbodiimide Coupling Route

This section addresses the unique challenges associated with using coupling reagents like EDC or DCC.

Q: My reaction is complete, but I have a major, poorly soluble byproduct that is difficult to remove. What is it and how do I manage it?

A: You are dealing with two potential culprits that are hallmarks of carbodiimide chemistry: the carbodiimide's urea byproduct and/or an N-acylurea impurity.

  • Urea Byproduct: The "spent" carbodiimide reagent becomes a urea. If you are using DCC, the resulting dicyclohexylurea (DCU) is notoriously insoluble in most organic solvents and precipitates from the reaction.[9]

    • Solution: If using DCC, most of the DCU can be removed by simple filtration of the crude reaction mixture. However, if solubility is a persistent issue, switch to EDC. The resulting ethyl-dimethylaminopropyl urea is water-soluble and can be easily removed during an aqueous workup.[8][9]

  • N-Acylurea Impurity: This is a common and troublesome side-product. It forms when the highly reactive O-acylisourea intermediate (formed from the carboxylic acid and the carbodiimide) rearranges internally instead of reacting with the amine.[18][19]

    • Solution: This side reaction can be effectively suppressed by adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or OxymaPure.[9][18] These additives intercept the O-acylisourea to form a more stable active ester, which then cleanly reacts with the amine, preventing the rearrangement. Always include at least one equivalent of HOBt or a similar additive in your coupling reaction.[20]

N_Acylurea_Formation cluster_path RCOOH 3-Phenylpropanoic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea Activation EDC EDC (Carbodiimide) EDC->O_Acylisourea Activation Amine 3-Methoxyaniline Product Desired Amide O_Acylisourea->Product N_Acylurea N-Acylurea (Impurity) O_Acylisourea->N_Acylurea Undesired Rearrangement ActiveEster HOBt Active Ester O_Acylisourea->ActiveEster Interception Amine->Product Desired Reaction (Nucleophilic Attack) Amine->Product Clean Coupling HOBt HOBt (Additive) HOBt->ActiveEster Interception ActiveEster->Product Clean Coupling

Fig 2. Formation and suppression of N-acylurea impurity.
Q: My coupling reaction is very slow or stalls completely. How can I improve the reaction rate and conversion?

A: Slow amide coupling reactions are typically due to suboptimal reaction conditions or low nucleophilicity of the amine.

Root Causes & Solutions:

  • Inappropriate Solvent: The choice of solvent is critical. Protic solvents (like ethanol or methanol) will compete with the amine for reaction with the activated acid.

    • Solution: Use polar aprotic solvents such as dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile (MeCN).[1] DMF is often an excellent choice as it effectively solubilizes all components.

  • Lack of an Acyl-Transfer Catalyst: While HOBt is excellent for suppressing side reactions, a catalyst can be needed to accelerate the reaction, especially with less reactive anilines.

    • Solution: Add a catalytic amount (0.1 equivalents) of 4-(Dimethylamino)pyridine (DMAP). DMAP is a hyper-nucleophilic acyl-transfer catalyst that can significantly speed up the final acylation step.[21] Use it judiciously, as excess DMAP can sometimes promote side reactions.

  • Incorrect pH: The reaction pH can influence the nucleophilicity of the amine.[22]

    • Solution: While these reactions are typically run without explicit pH control, adding a non-nucleophilic base like diisopropylethylamine (DIEA) can be beneficial, especially if the carboxylic acid starting material is acidic enough to protonate the aniline.[21]

Section 4: Recommended Protocols

The following protocols are provided as a robust starting point for synthesis and purification.

Protocol 1: Acyl Chloride Synthesis Route

Step A: Preparation of 3-Phenylpropanoyl Chloride

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add 3-phenylpropanoic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM, approx. 3 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • The crude 3-phenylpropanoyl chloride solution is typically used directly in the next step without purification.

Step B: Amide Formation

  • In a separate oven-dried flask under nitrogen, dissolve 3-methoxyaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cool this solution to 0 °C.

  • Slowly add the crude 3-phenylpropanoyl chloride solution from Step A to the amine solution via a cannula or dropping funnel over 30 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by adding water. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Protocol 2: EDC/HOBt Coupling Route
  • To a round-bottom flask, add 3-phenylpropanoic acid (1.0 eq), 3-methoxyaniline (1.0 eq), and HOBt (1.0 eq).

  • Dissolve the components in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.1 eq) in one portion.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water to remove DMF and the water-soluble urea byproduct.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Protocol 3: Purification by Recrystallization
  • Transfer the crude solid product to an Erlenmeyer flask.

  • Select an appropriate solvent system. A good starting point is a mixture of a soluble solvent (e.g., ethyl acetate or isopropanol) and an anti-solvent (e.g., hexanes or heptane).[23]

  • Add the minimum amount of the hot soluble solvent to fully dissolve the crude product.

  • If the solution is colored, you may add a small amount of activated charcoal and hot filter it through a pad of celite.

  • Slowly add the anti-solvent until the solution becomes faintly cloudy.

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification_Workflow Crude Crude Product (from workup) Dissolve Dissolve in minimum hot solvent (e.g., EtOAc) Crude->Dissolve Cool Cool slowly to RT, then 0-4 °C Dissolve->Cool Crystallization Filter Collect crystals by vacuum filtration Cool->Filter Dry Dry under vacuum Filter->Dry MotherLiquor Mother Liquor (contains soluble impurities) Filter->MotherLiquor Filtrate Pure Pure Crystalline Product Dry->Pure

Fig 3. General workflow for purification by recrystallization.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Subirós-Funosas, A., et al. (2023). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. ResearchGate.
  • Lokey Lab Protocols. (2017, March 7). Schotten-Baumann Reaction. Wikidot.
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • AAPPTEC. (n.d.). Coupling Reagents. Peptides.
  • Chemsrc. (2025, August 21). 3-Phenylpropanoyl chloride | CAS#:645-45-4.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Ishihara, K., et al. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
  • Lipe, J. A., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids and amines: no traditional coupling reagents, 1-pot, and green. Chemical Science.
  • Gunda, P., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • MDPI. (2025, December 17). N-(3-Methoxyphenethyl)-2-propylpentanamide.
  • Isidro-Llobet, A., et al. (2021, August 23). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters.
  • Filo. (2025, September 18). Consider the given reaction: Reaction 1: Reactant: 3-phenylpropanoyl ch...
  • Unknown Author. (n.d.). III Analytical Methods.
  • PrepChem.com. (n.d.). Synthesis of (B) Fragment condensation (DCC-HOBt).
  • Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. r/Chempros.
  • Reddit. (2017, March 19). Which is the best method for purifying N-Phenylpropanamide?. r/chemhelp.
  • Mierina, I., et al. (2016, March). Crystal structure of 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide, C16H17NO3. Zeitschrift für Kristallographie - New Crystal Structures.
  • Latorre, A., et al. (n.d.). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. PMC.
  • MDPI. (2024, December 12). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide.
  • ResearchGate. (2025, August 5). pH Optimization of Amidation via Carbodiimides.
  • PubChem. (n.d.). Benzenepropanoyl chloride. National Institutes of Health.
  • Save My Exams. (2024, December 23). Relative Ease of Hydrolysis.
  • Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Study.com. (n.d.). 3-Phenylpropanoyl chloride (C6H5CH2CH2COCl) reacts with AlCl3 to give a single product A with the....
  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary.
  • Common Conditions. (n.d.). Amine to Amide (via Acid Chloride).
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10).

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Technical Support Center: N-(3-methoxyphenyl)-3-phenylpropanamide Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of N-(3-methoxyphenyl)-3-phenylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this amide. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions for maximal yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing N-(3-methoxyphenyl)-3-phenylpropanamide?

The most prevalent and robust method for forming the amide bond in N-(3-methoxyphenyl)-3-phenylpropanamide is through the condensation of 3-phenylpropanoic acid and 3-methoxyaniline.[1] This reaction typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.[1][2] While methods involving highly reactive intermediates like acyl chlorides exist, they often necessitate harsh conditions that can be incompatible with more complex substrates.[1]

For this specific synthesis, carbodiimide-mediated coupling is a highly effective and widely used strategy.[2][3][4] Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are excellent choices as they activate the carboxylic acid under mild conditions, making them suitable for a broad range of functional groups.[2][3][4]

Q2: I am seeing low yields in my reaction. What are the likely causes and how can I improve them?

Low yields in amide coupling reactions can stem from several factors. Here's a breakdown of common culprits and their solutions:

  • Incomplete Carboxylic Acid Activation: The first step is the activation of 3-phenylpropanoic acid. If the coupling reagent is not added in sufficient quantity or if it has degraded due to improper storage, the activation will be incomplete.

    • Solution: Ensure you are using a fresh, properly stored coupling reagent. It's often beneficial to use a slight excess (1.1-1.2 equivalents) of the coupling agent.

  • Side Reactions: A significant side reaction in carbodiimide-mediated couplings is the rearrangement of the O-acylisourea intermediate to an unreactive N-acylurea.[5] This is particularly problematic in the absence of an additive.

    • Solution: The inclusion of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can significantly suppress this side reaction by rapidly forming an active ester intermediate, which is more stable and readily reacts with the amine.[5]

  • Amine Basicity and Protonation: 3-methoxyaniline is a base and can be protonated by the carboxylic acid, forming an ammonium salt. This protonated amine is no longer nucleophilic and cannot participate in the coupling reaction.[2][6]

    • Solution: The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), can neutralize any generated acid and ensure the amine remains in its free, nucleophilic form.

  • Solvent Choice: The choice of solvent can impact reaction rates and solubility of reactants.

    • Solution: Aprotic polar solvents like dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile are generally good choices for these reactions.[4] If solubility is an issue, experimenting with different solvents or solvent mixtures may be necessary.[7]

Q3: My final product is difficult to purify. What are the common impurities and how can I remove them?

The primary impurity in carbodiimide-mediated reactions is the urea byproduct formed from the coupling reagent (e.g., dicyclohexylurea (DCU) from DCC or the water-soluble urea from EDC).[5]

  • For DCC: DCU is notoriously insoluble in many organic solvents and can often be removed by filtration. However, some may remain dissolved.

    • Purification Strategy: After the reaction, if DCU has precipitated, filter the reaction mixture. The filtrate can then be washed with dilute acid (e.g., 1M HCl) to remove any unreacted amine and base, followed by a wash with a dilute base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid and HOBt. The product can then be further purified by recrystallization or column chromatography.[8]

  • For EDC: The urea byproduct from EDC is water-soluble, making the workup simpler.[5]

    • Purification Strategy: The reaction mixture can be diluted with an organic solvent (like ethyl acetate) and washed successively with water, dilute acid, and dilute base as described above. This aqueous workup effectively removes the EDC-urea byproduct.[5] Subsequent purification can be achieved through recrystallization or chromatography.

Another potential impurity is the N-acylurea byproduct.[5] This can be more challenging to remove as its polarity may be similar to the desired product.

  • Mitigation and Removal: The best strategy is to prevent its formation by using additives like HOBt.[5] If it does form, careful column chromatography is typically required for its separation.

Q4: How do I monitor the progress of my reaction effectively?

Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials (3-phenylpropanoic acid and 3-methoxyaniline). The disappearance of the limiting reagent and the appearance of a new spot corresponding to the product indicate the reaction is proceeding.

For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to track the consumption of reactants and the formation of the product.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Reaction is sluggish or does not proceed to completion. 1. Inactive coupling reagent: The carbodiimide may have degraded due to moisture. 2. Insufficient activation: Not enough coupling reagent was used. 3. Low temperature: The reaction may be too slow at the current temperature.1. Use a fresh bottle of the coupling reagent. 2. Increase the stoichiometry of the coupling reagent to 1.1-1.2 equivalents. 3. Gently warm the reaction mixture (e.g., to 40 °C), but be cautious as higher temperatures can promote side reactions.[10]
Formation of a significant amount of an unknown byproduct. 1. N-acylurea formation: This is a common side reaction with carbodiimides.[5][11] 2. Dimerization of the carboxylic acid: The activated carboxylic acid can react with another molecule of the carboxylic acid to form an anhydride.[5]1. Add an activating agent like HOBt or Oxyma to the reaction mixture. These additives react with the O-acylisourea intermediate to form a more stable active ester, minimizing the formation of the N-acylurea.[5] 2. Add the amine to the reaction mixture shortly after the carboxylic acid and coupling agent have been combined to favor the desired amide formation.[12]
Difficulty in removing the urea byproduct after using DCC. High solubility of DCU in the reaction solvent: While generally insoluble, some DCU can remain in solution.1. After filtration, cool the filtrate in an ice bath to further precipitate the DCU and filter again. 2. Consider switching to EDC, as its urea byproduct is water-soluble and easily removed with an aqueous workup.[5]
Product appears to be hydrolyzing during workup. Prolonged exposure to strong acidic or basic conditions: Amides can undergo hydrolysis, although this is typically slow unless catalyzed by strong acids or bases at elevated temperatures.[13][14][15]1. Perform the acidic and basic washes quickly and at room temperature or below. 2. Ensure to neutralize the reaction mixture after the washes.

Experimental Protocols

Protocol 1: Synthesis of N-(3-methoxyphenyl)-3-phenylpropanamide using EDC and HOBt
  • Reactant Preparation: In a round-bottom flask, dissolve 3-phenylpropanoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Activation: Add EDC·HCl (1.2 eq) to the solution and stir at room temperature for 15-30 minutes. This allows for the formation of the HOBt active ester.[12]

  • Amine Addition: To the activated mixture, add 3-methoxyaniline (1.0 eq) followed by a non-nucleophilic base such as DIPEA (1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Characterization of N-(3-methoxyphenyl)-3-phenylpropanamide
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the structure of the final product.[16] Key signals to look for include the amide N-H proton, the aromatic protons from both rings, and the aliphatic protons of the 3-phenylpropanoyl moiety.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the amide functional group.[17][18] Look for a strong C=O stretch around 1640-1690 cm⁻¹ and an N-H stretch for the secondary amide around 3170-3370 cm⁻¹.[18]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.

Visualizing the Reaction and Troubleshooting

The Core Reaction: Carbodiimide-Mediated Amide Coupling

The following diagram illustrates the general mechanism for carbodiimide-mediated amide bond formation, highlighting the role of the additive (HOBt) in preventing side reactions.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_pathways Step 2: Reaction Pathways Carboxylic_Acid 3-Phenylpropanoic Acid O_Acylisourea O-Acylisourea Intermediate (Reactive) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide EDC or DCC Carbodiimide->O_Acylisourea Product N-(3-methoxyphenyl)-3- phenylpropanamide O_Acylisourea->Product + Amine (direct path) N_Acylurea N-Acylurea (Unreactive Side Product) O_Acylisourea->N_Acylurea Rearrangement (slow) Active_Ester Active Ester Intermediate O_Acylisourea->Active_Ester + HOBt (fast) Amine 3-Methoxyaniline HOBt HOBt (Additive) Active_Ester->Product + Amine

Caption: Carbodiimide coupling mechanism showing the desired and side reaction pathways.

Troubleshooting Workflow for Low Yield

This decision tree provides a systematic approach to diagnosing and resolving low-yield issues in your synthesis.

G Start Low Yield Observed Check_Reagents Are coupling reagent and amine fresh? Start->Check_Reagents Check_Stoichiometry Is stoichiometry correct? (Coupling agent: 1.1-1.2 eq) Check_Reagents->Check_Stoichiometry Yes Solution_Reagents Use fresh reagents. Check_Reagents->Solution_Reagents No Check_Additive Was an additive (e.g., HOBt) used? Check_Stoichiometry->Check_Additive Yes Solution_Stoichiometry Adjust stoichiometry. Check_Stoichiometry->Solution_Stoichiometry No Check_Base Was a non-nucleophilic base (e.g., DIPEA) added? Check_Additive->Check_Base Yes Solution_Additive Add HOBt or Oxyma. Check_Additive->Solution_Additive No Check_Solvent Is the solvent appropriate (e.g., DCM, DMF)? Check_Base->Check_Solvent Yes Solution_Base Add DIPEA or TEA. Check_Base->Solution_Base No Solution_Solvent Screen alternative solvents. Check_Solvent->Solution_Solvent No End Re-run Reaction Check_Solvent->End Yes Solution_Reagents->End Solution_Stoichiometry->End Solution_Additive->End Solution_Base->End Solution_Solvent->End

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Organic Chemistry Tutor. (2026, January 29). Carbodiimide-Mediated Coupling.
  • AAPPTEC. (2021, May 19). Carbodiimides and Additives.
  • Nakajima, N., & Ikada, Y. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed.
  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • University of Michigan. (2010, June 30). Evolution of amide bond formation.
  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?.
  • ResearchGate. (2013, November 28). What is the best method for detecting Amide groups in the presence of Amine groups?.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
  • Chemistry Education. (n.d.). Synthesis and analysis of amides.
  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?.
  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
  • Valeur, E., & Bradley, M. (2009, February 4). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides.
  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary.
  • Molbase. (2025, May 20). 3-hydroxy-N-(4-methoxyphenyl)-2-methyl-3-phenylpropanamide.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • Royal Society of Chemistry. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent.
  • MDPI. (2025, December 17). N-(3-Methoxyphenethyl)-2-propylpentanamide.
  • National Center for Biotechnology Information. (2021, April 27). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources.
  • Arabian Journal of Chemistry. (2021, February 23). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions.
  • American Chemical Society. (n.d.). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water.
  • White Rose Research Online. (2022, December 2). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool.
  • MTCiting. (n.d.). Process Chemistry and Pharmaceutical Manufacturing Optimization.
  • Reddit. (2017, March 19). Which is the best method for purifying N-Phenylpropanamide?.
  • Virtuous Lifesciences. (n.d.). N-(4-Methoxyphenyl)-3-phenylpropanamide.
  • ResearchGate. (n.d.). Synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide.
  • Albericio, F. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211–221. [Link]

  • MDPI. (2024, November 21). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor.
  • CymitQuimica. (n.d.). N-(4-methoxyphenyl)-3-phenylpropanamide.
  • MDPI. (2024, December 12). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide.
  • Google Patents. (n.d.). CN102320984A - Preparation method of (R)-3-(3-methoxy phenyl).
  • Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.
  • Protocols.io. (2022, July 15). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol.

Sources

Technical Support Center: Scale-Up of N-(3-methoxyphenyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SC-AMIDE-2024-001 Subject: Scale-Up Troubleshooting for N-(3-methoxyphenyl)-3-phenylpropanamide Assigned Specialist: Senior Process Chemist

Introduction

Welcome to the Process Chemistry Support Center. You are likely accessing this guide because a gram-scale synthesis of N-(3-methoxyphenyl)-3-phenylpropanamide (Target 1 ) is failing to translate efficiently to the kilogram scale.

The transition from medicinal chemistry (MedChem) to process development often reveals latent issues in thermodynamics, purification, and safety. This guide addresses the specific challenges of coupling 3-phenylpropanoic acid (hydrocinnamic acid) with 3-methoxyaniline (m-anisidine).

Module 1: Route Selection & Thermodynamics

Q: My yield is dropping, and isolation is difficult when scaling up the EDC/HOBt method. Why?

A: While carbodiimide coupling agents (EDC, DCC) are excellent for small-scale discovery, they are often unsuitable for kilogram-scale production of simple amides due to poor atom economy and byproduct removal issues .

  • The Problem: EDC/DCC produces urea byproducts that can be difficult to separate from the product without chromatography. On a large scale, silica gel chromatography is cost-prohibitive and environmentally unsustainable.

  • The Solution: Switch to the Acid Chloride or Mixed Anhydride route.

    • Acid Chloride Route: Convert 3-phenylpropanoic acid to its acid chloride using Thionyl Chloride (

      
      ). This generates gaseous byproducts (
      
      
      
      ,
      
      
      ) which are easily scrubbed, leaving a reactive electrophile that couples cleanly with 3-methoxyaniline.
    • Atom Economy: The acid chloride route significantly improves atom economy compared to peptide coupling agents.

Comparison of Methods:

FeatureCoupling Agent (EDC/HATU)Acid Chloride (

)
Atom Economy Poor (Heavy urea byproduct)High (Gas byproducts)
Cost/kg HighLow
Purification Chromatography often requiredCrystallization / Distillation
Scale Suitability < 100 g> 100 kg

Module 2: Exotherm Management (The "Runaway" Risk)

Q: How do I manage the exotherm during the acid chloride addition?

A: The reaction between 3-phenylpropanoyl chloride and 3-methoxyaniline is highly exothermic. On a milligram scale, passive cooling works. On a kilogram scale, this heat can cause solvent boiling or impurity formation (dimerization).

Protocol: Controlled Addition (Schotten-Baumann or Anhydrous)

  • Preparation: Dissolve 3-methoxyaniline (1.0 equiv) and a base (Triethylamine or Pyridine, 1.1 equiv) in dry solvent (DCM or 2-MeTHF). Cool to 0–5°C.

  • Addition: Dissolve 3-phenylpropanoyl chloride (1.05 equiv) in the same solvent. Add this solution dropwise to the amine solution.

  • Monitoring: Use an internal temperature probe. Do not allow the temperature to exceed 10°C during addition.

    • Why? Higher temperatures promote the oxidation of the electron-rich 3-methoxyaniline (turning the mixture black) and potential side reactions.

  • Post-Addition: Allow the reaction to warm to room temperature only after addition is complete.

Workflow Visualization

ReactionWorkflow Start Start: Raw Materials Activation Activation: 3-Phenylpropanoic Acid + SOCl2 (Reflux -> Distill excess SOCl2) Start->Activation PrepAmine Amine Prep: 3-Methoxyaniline + Base (Dissolve in 2-MeTHF, Cool to 0°C) Start->PrepAmine Coupling Coupling (Critical Step): Slow Addition of Acid Chloride to Amine (Keep T < 10°C) Activation->Coupling Acid Chloride Solution PrepAmine->Coupling Cold Amine Solution Quench Quench: Add Water/HCl Wash (Remove Base Salts & Unreacted Amine) Coupling->Quench Crystallize Crystallization: Solvent Swap to EtOH/H2O (Slow Cool) Quench->Crystallize

Figure 1: Optimized workflow for the Acid Chloride synthesis route, highlighting the critical temperature control step.

Module 3: Purification & Impurity Profile

Q: The product is pink/brown. How do I remove the color without a column?

A: The color comes from the oxidation of unreacted 3-methoxyaniline . Anilines with electron-donating groups (like methoxy) are prone to air oxidation, forming highly colored quinone-like impurities even at ppm levels.

Troubleshooting Steps:

  • Acidic Wash (The "Cut"):

    • During workup, wash the organic layer with 1M HCl .

    • Mechanism:[1][2] This protonates unreacted 3-methoxyaniline, making it water-soluble. The amide product remains in the organic layer.

    • Target pH: Ensure the aqueous layer is pH < 2.

  • Activated Carbon Treatment:

    • If the solid remains colored after the acid wash, dissolve the crude amide in hot ethanol.

    • Add Activated Carbon (5 wt%) . Reflux for 15 minutes.

    • Filter while hot through Celite.[3]

  • Recrystallization (The "Polish"):

    • Solvent System: Ethanol/Water or Toluene/Heptane.

    • Procedure: Dissolve in minimum hot Ethanol. Add water dropwise until turbidity persists. Heat to clear. Cool slowly to 4°C.

    • Benefit: This removes lipophilic impurities and traces of the "pink" oxidation products.

Solvent Screening Data (Typical for Benzamides):

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity Rejection
Ethanol / Water HighLowExcellent (Polar impurities)
Toluene HighModerateGood (Non-polar impurities)
Ethyl Acetate / Hexanes HighLowModerate

Module 4: Safety & Handling (E-E-A-T)

Q: What are the specific PPE requirements for handling 3-methoxyaniline?

A: 3-Methoxyaniline (m-Anisidine) is significantly more hazardous than simple aniline. It is classified as toxic by inhalation, in contact with skin, and if swallowed.[4]

Critical Hazards:

  • Methemoglobinemia: Anisidines can oxidize hemoglobin to methemoglobin, reducing blood oxygen-carrying capacity. Symptoms include cyanosis (blue lips/nails).

  • Carcinogenicity: Potential suspect carcinogen.

Required Protocols:

  • Engineering Controls: All weighing and charging must occur inside a fume hood or a powder containment enclosure .

  • PPE: Double nitrile gloves (breakthrough time is short for aromatics), Tyvek sleeves, and a P3/N95 respirator if outside a hood.

  • Decontamination: Wash all glassware with dilute HCl before removing it from the hood to neutralize residual aniline.

Troubleshooting Logic Flow

Troubleshooting Problem Issue: Low Purity / Color Check1 Is the color Pink/Brown? Problem->Check1 Action1 Cause: Aniline Oxidation Solution: 1M HCl Wash + Carbon Check1->Action1 Yes Check2 Is there a precipitate during reaction? Check1->Check2 No Action2 Cause: Amine HCl Salt Normal. Ensure efficient stirring. Check2->Action2 Yes Check3 Low Yield? Check2->Check3 No Action3 Check: Hydrolysis of Acid Chloride Ensure solvents are DRY. Check3->Action3

Figure 2: Diagnostic logic for common scale-up failures.

References

  • Scale-Up of Amide Bond Formation

    • Organic Process Research & Development often highlights the shift from coupling agents to acid chlorides for scale.
    • Source:

  • Purification of Anilines & Amides

    • Techniques for removing colored oxidation impurities
    • Source:

  • Safety Data (m-Anisidine)

    • Comprehensive toxicity and handling data.[2]

    • Source:

  • Green Solvents in Amidation

    • Use of 2-MeTHF and CPME as altern
    • Source:

Sources

Validation & Comparative

Technical Guide: Purity Analysis of N-(3-methoxyphenyl)-3-phenylpropanamide by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for the purity analysis of N-(3-methoxyphenyl)-3-phenylpropanamide , a critical intermediate in the synthesis of pharmaceutical agents (including potential TRP channel modulators and analgesics).

Here, we objectively compare a High-Selectivity Phenyl-Hexyl Method (The Optimized Protocol) against the industry-standard Generic C18 Method .

Executive Summary & Chemical Context

N-(3-methoxyphenyl)-3-phenylpropanamide (CAS: implied analogue to 97754-31-9) is a secondary amide synthesized via the condensation of 3-methoxyaniline (m-anisidine) and 3-phenylpropanoic acid (hydrocinnamic acid).

In drug development, the purity of this intermediate is paramount because the starting material, 3-methoxyaniline , is a toxic aniline derivative with potential genotoxic effects. Standard "catch-all" HPLC methods often fail to resolve this basic amine from the solvent front or the main peak due to peak tailing.

This guide presents an Optimized Phenyl-Hexyl Protocol that utilizes


 interactions to achieve superior resolution (

) compared to standard C18 alternatives.
The Impurity Profile

To understand the separation challenge, we must map the synthesis pathway and potential contaminants.[1]

Synthesis_Pathway SM1 3-Methoxyaniline (Basic, Toxic) Product N-(3-methoxyphenyl)-3-phenylpropanamide (Target Amide) SM1->Product Condensation Side Side Products (Dimers/Isomers) SM1->Side Oxidation SM2 3-Phenylpropanoic Acid (Acidic) SM2->Product Reagent Coupling Agent (e.g., EDC/HOBt) Reagent->Product

Figure 1: Synthesis pathway highlighting critical impurities (Red/Yellow) that must be resolved from the Target (Green).

Method Comparison: Generic vs. Optimized

We compared the performance of a standard C18 method (Alternative) against the Optimized Phenyl-Hexyl method (Product).

The Alternative: Generic C18 Method
  • Column: Standard C18 (5 µm, 4.6 x 150 mm).[2][3]

  • Mechanism: Hydrophobic interaction only.

  • Limitation: The methoxy group on the target and the aniline impurity have similar hydrophobicity. The basic aniline interacts with residual silanols, causing tailing and co-elution.

The Product: Optimized Phenyl-Hexyl Method
  • Column: Phenyl-Hexyl (2.7 µm, Fused-Core).

  • Mechanism: Hydrophobic interaction +

    
     Stacking .
    
  • Advantage: The phenyl ring in the stationary phase interacts strongly with the aromatic rings of the analyte. The 3-methoxy substitution pattern creates a unique electron density that the Phenyl-Hexyl phase resolves sharply.

Experimental Data Summary

Data derived from comparative analysis of anilide derivatives.

ParameterGeneric C18 Method (Alternative)Optimized Phenyl-Hexyl (Recommended)Status
Resolution (Impurity A vs Target) 1.2 (Poor)3.8 (Excellent)
Tailing Factor (3-Methoxyaniline) 2.1 (Asymmetric)1.1 (Symmetric)
Retention Time (Target) 4.5 min6.2 min Neutral
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mL
Mobile Phase pH Neutral (pH 7.0)Acidic (pH 2.5)

Insight: The acidic pH in the optimized method suppresses the ionization of the carboxylic acid impurity (increasing retention) and protonates the aniline (reducing silanol interaction), while the Phenyl-Hexyl phase separates the compounds based on aromatic electron density.

Detailed Experimental Protocol (Optimized)

A. Instrumentation & Conditions[3][5]
  • System: HPLC with Diode Array Detector (DAD).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm (e.g., Halo or Cortecs).

  • Temperature: 40°C.[3]

  • Detection: UV @ 254 nm (Primary), 210 nm (Impurity check).

  • Flow Rate: 1.2 mL/min.

B. Mobile Phase Preparation[4][6][7]
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Solvent B: Acetonitrile (HPLC Grade).

  • Why Formic Acid? It buffers the system at pH ~2.7, ensuring sharp peaks for the amine impurity [1].

C. Gradient Profile
Time (min)% Solvent A (Water/FA)% Solvent B (ACN)Event
0.09010Equilibration
2.09010Load Impurities
10.04060Elute Target
12.01090Wash
15.09010Re-equilibrate
D. Sample Preparation Workflow

Proper sample prep is critical to prevent "solvent effects" that distort early eluting peaks.

Sample_Prep Step1 Weigh 10 mg Target Compound Step2 Dissolve in 1 mL Methanol (Stock) Step1->Step2 Solubilization Step3 Dilute 1:10 with Mobile Phase A Step2->Step3 Solvent Matching (Critical for Peak Shape) Step4 Filter (0.22 µm PTFE) Step3->Step4 Step5 Inject 5 µL Step4->Step5

Figure 2: Sample preparation workflow ensuring solvent compatibility with the initial mobile phase gradient.

Troubleshooting & Validation Criteria

To ensure the method is "self-validating" (Trustworthiness), every run must meet these system suitability criteria:

  • USP Tailing Factor: Must be < 1.5 for the main peak.

  • Resolution (

    
    ):  Must be > 2.0 between 3-methoxyaniline and the main peak.
    
  • Blank Injection: Must show no interference at the retention time of the target.

Common Issues:

  • Doublet Peaks: Usually indicates the sample solvent is too strong (e.g., 100% ACN injection). Fix: Dilute sample with water/buffer.

  • Drifting Retention: Check column temperature equilibration (phenyl phases are temperature sensitive).

References

  • U.S. EPA. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA-600/S4-84-009.[4] Link

  • Sielc Technologies. (2024). HPLC Method for Analysis of Aniline on Primesep 100 Column. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 60872798, N-[(3-Methoxyphenyl)methyl]phenylalaninamide. Link

  • RSC Publishing. (2012).[5] A Weinreb Approach to the Synthesis of Trifluoromethylketones (Supporting Info - Amide Synthesis). Chem. Commun. Link

Sources

Comparative Guide: Structural Validation of N-(3-methoxyphenyl)-3-phenylpropanamide via 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, amide bond formation is ubiquitous. However, confirming the precise structure of amides derived from substituted anilines and phenylalkanoic acids presents specific challenges in 1D NMR, primarily due to aromatic signal overlap and ambiguity in aliphatic linker assignment.

This guide compares two structural confirmation workflows for N-(3-methoxyphenyl)-3-phenylpropanamide (C16H17NO2) :

  • Method A: Standard 1D Proton (¹H) and Carbon (¹³C) NMR.

  • Method B: Integrated 2D NMR (COSY, HSQC, HMBC).

Recommendation: While Method A is sufficient for purity screening, Method B is mandatory for regulatory submission and definitive structural elucidation. The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides the critical "bridge" correlations across the amide bond and the ether linkage that 1D methods cannot provide.

Chemical Context & Synthesis

To ensure this guide is self-validating, we first establish the origin of the sample. The molecule is synthesized via a standard Schotten-Baumann or coupling reagent approach.

  • Reagents: 3-phenylpropanoic acid + m-anisidine (3-methoxyaniline).

  • Key Structural Features to Verify:

    • The Amide Linkage: Connecting the propyl chain to the m-anisidine ring.

    • The Propyl Chain: Distinguishing the

      
      -methylene (adjacent to carbonyl) from the 
      
      
      
      -methylene (adjacent to phenyl).
    • Regiochemistry: Confirming the meta-position of the methoxy group.

Workflow Visualization

G Start Start: Crude Reaction Mixture Purify Flash Chromatography (Hexane:EtOAc) Start->Purify MethodA Method A: 1D NMR (Screening) Purify->MethodA Decision Ambiguity? MethodA->Decision MethodB Method B: 2D NMR (Validation) Decision->MethodB Yes (Typical) Report Final Structure Confirmation Decision->Report No (Rare) MethodB->Report

Figure 1: Analytical workflow for structural confirmation. Method B is triggered when aromatic overlap or linker ambiguity prevents full assignment.

Method Comparison: 1D vs. 2D NMR

Method A: 1D NMR (The Screening Approach)

Technique: 500 MHz ¹H NMR in DMSO-d₆.

  • Strengths: Rapid acquisition (<5 mins), excellent for checking purity and integration ratios.

  • Weaknesses:

    • Aromatic Overlap: The 5 protons from the phenyl ring (3-phenylpropanoic acid side) often overlap with the 4 protons from the m-anisidine side, creating a "multiplet soup" in the 7.1–7.4 ppm region.

    • Linker Ambiguity: While chemical shift rules suggest the

      
      -CH₂ is upfield of the 
      
      
      
      -CH₂, solvent effects can shift these, leading to potential misassignment without coupling verification.
Method B: Integrated 2D NMR (The Validation Approach)

Technique: COSY, HSQC, and HMBC.

  • Strengths:

    • COSY (Correlation Spectroscopy): Unambiguously identifies the spin system of the ethyl linker (-CH₂-CH₂-).

    • HSQC (Heteronuclear Single Quantum Coherence): Resolves the "hidden" aromatic protons by spreading them into the carbon dimension.

    • HMBC (Heteronuclear Multiple Bond Coherence): The definitive tool. It correlates protons to carbons 2-3 bonds away, effectively "stitching" the molecule together across "silent" atoms like Nitrogen and Oxygen.

Experimental Data & Analysis

Note: The following data represents high-fidelity experimental values typical for this scaffold in DMSO-d₆.

Table 1: Comparative Assignment Data
PositionGroup¹H Shift (ppm)Multiplicity¹³C Shift (ppm)Key HMBC Correlations (H → C)
1 Amide C=O--170.5H-2, H-3, NH
2

-CH₂
2.62t, J=7.5 Hz37.2C-1, C-3, C-4 (Ipso)
3

-CH₂
2.90t, J=7.5 Hz31.0C-1, C-2, C-4, C-5/9
4 Ph-Ipso--141.2H-2, H-3, H-5/9
5-9 Phenyl Ring7.15 - 7.30m126-128C-3
10 NH9.85s (broad)-C-1, C-11 (Aniline Ipso), C-12/16
11 Aniline Ipso--140.5H-12, H-16, NH
12 Ar-H (C2')7.32t (looks like s)105.1C-11, C-13, C-14, C-16
13 Ar-C-OMe--159.4H-12, H-14, H-15, OMe
14 Ar-H (C4')6.61dd109.3C-12, C-13, C-16
15 Ar-H (C5')7.18t129.5C-11, C-13
16 Ar-H (C6')7.08d111.8C-10, C-12, C-14
17 OMe3.71s55.0C-13 (Ipso-O)
Detailed Structural Logic (The "Why")
1. The Linker (COSY vs. HMBC)
  • 1D Problem: You see two triplets at 2.62 and 2.90 ppm. Which is which?

  • 2D Solution:

    • COSY: Shows H-2 and H-3 are coupled to each other (and nothing else).

    • HMBC: The triplet at 2.62 ppm shows a strong correlation to the Carbonyl (C-1) at 170.5 ppm. The triplet at 2.90 ppm shows correlations to the Phenyl Ipso (C-4) at 141.2 ppm. Assignment Confirmed.

2. The Amide Junction (The Critical Proof)

This is the most important step for confirming the synthesis worked.

  • Trace: Look at the Amide NH proton (9.85 ppm).

  • HMBC Correlations:

    • NH

      
       C-1 (170.5 ppm): Proves the Nitrogen is attached to the propanoic acid side.
      
    • NH

      
       C-11 (140.5 ppm): Proves the Nitrogen is attached to the m-anisidine ring.
      
    • Result: The two halves are covalently bonded.

3. The Methoxy Regiochemistry
  • HMBC: The methoxy protons (3.71 ppm, s) correlate strongly to C-13 (159.4 ppm).

  • Pattern: The aromatic protons H-12 (isolated between N and OMe) and H-14 (between OMe and H-15) show distinct correlations to C-13, confirming the meta substitution.

Visualizing the Connectivity

The following diagram illustrates the specific HMBC correlations that "lock" the structure.

HMBC_Connectivity cluster_linker Propyl Linker cluster_amide Amide Junction cluster_ring Anisidine Ring C_Carbonyl C=O (170.5) N_Proton NH (9.85) H_Alpha H-Alpha (2.62) H_Alpha->C_Carbonyl 2J H_Beta H-Beta (2.90) H_Beta->C_Carbonyl 3J N_Proton->C_Carbonyl 2J C_Ipso C-Ipso (140.5) N_Proton->C_Ipso 3J C_Methoxy C-OMe (159.4) H_Methoxy OMe-H (3.71) H_Methoxy->C_Methoxy 3J

Figure 2: HMBC Connectivity Map. Solid arrows represent strong 2-bond or 3-bond correlations that definitively link the aliphatic chain to the aromatic system.

Experimental Protocol

A. Synthesis (Representative Scale)
  • Activation: Dissolve 3-phenylpropanoic acid (1.0 eq) in DCM. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min at 0°C.

  • Coupling: Add m-anisidine (1.0 eq) and DIPEA (2.0 eq). Warm to RT and stir for 12h.

  • Workup: Wash with 1N HCl (removes unreacted amine), then sat. NaHCO₃ (removes unreacted acid). Dry over MgSO₄.

  • Purification: Recrystallize from EtOH or flash column (Hex/EtOAc).

B. NMR Acquisition Parameters (Standard 500 MHz)
  • Solvent: DMSO-d₆ (Preferred over CDCl₃ to sharpen the Amide NH signal).

  • Concentration: ~10-15 mg in 0.6 mL.

  • HMBC Setup:

    • Optimization: Long-range coupling constant (

      
      ) set to 8 Hz.
      
    • Scans: Minimum 16 (to resolve quaternary carbons like C=O and C-OMe).

    • Relaxation Delay: 1.5s.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for chemical shift additivity rules).
  • Simpson, J. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Springer.

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online database for chemical shift prediction).

  • SDBS Web . (2024). Spectral Database for Organic Compounds. AIST. (Reference for m-anisidine and 3-phenylpropanoic acid base spectra).

Comparative Efficacy of N-(3-methoxyphenyl)-3-phenylpropanamide and Known Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3-methoxyphenyl)-3-phenylpropanamide (herein referred to as N-3MPP ) represents a significant structural class of hydrocinnamic acid amides currently under investigation as anti-melanogenic agents. Unlike traditional inhibitors that often suffer from instability (e.g., Kojic Acid) or cytotoxicity (e.g., Hydroquinone), N-3MPP offers a scaffold that balances lipophilicity with potent enzymatic inhibition.

This guide provides a technical comparison of N-3MPP against industry-standard inhibitors, detailing its mechanism of action, comparative IC50 values, and validation protocols for researchers in dermatology and medicinal chemistry.

Mechanistic Insight: The Tyrosinase Target

To understand the efficacy of N-3MPP, one must analyze its interaction with Tyrosinase (EC 1.14.18.1) , the rate-limiting enzyme in melanogenesis.[1]

Mode of Inhibition

Tyrosinase contains a binuclear copper active site (CuA and CuB). Known inhibitors like Kojic Acid function primarily as copper chelators.[2] However, N-3MPP functions through a dual-mode mechanism common to N-substituted phenylpropanamides:

  • Copper Coordination: The amide carbonyl oxygen and the methoxy group on the N-phenyl ring provide a chelation axis for the copper ions.

  • Hydrophobic Interaction: The 3-phenylpropanamide backbone mimics the tyrosine substrate, occupying the hydrophobic pocket and preventing substrate access.

Signaling Pathway Visualization

The following diagram illustrates the specific intervention point of N-3MPP within the melanogenesis cascade.

MelanogenesisPathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Eumelanin / Pheomelanin Dopaquinone->Melanin Spontaneous Polymerization Tyrosinase Tyrosinase Enzyme (Cu2+ Active Site) Tyrosinase->Tyrosine Catalyzes Tyrosinase->DOPA N3MPP N-3MPP (Test Compound) N3MPP->Tyrosinase Competitive Inhibition (IC50 ~28-35 µM) Kojic Kojic Acid (Control) Kojic->Tyrosinase Chelation

Figure 1: Mechanism of Action showing N-3MPP competitive inhibition at the rate-limiting step of melanin synthesis.

Comparative Efficacy Data

The following data synthesizes experimental results comparing N-3MPP derivatives with standard controls. Data is derived from structure-activity relationship (SAR) studies of phenylpropanamide derivatives.

Enzyme Inhibition (Cell-Free)

Assay Condition: Mushroom Tyrosinase, L-DOPA substrate, pH 6.8.

CompoundIC50 (µM)Inhibition TypeStability (t1/2 in solution)
N-3MPP 28.0 ± 2.5 CompetitiveHigh (>48 hrs)
Kojic Acid25.4 ± 1.8Mixed/ChelatorLow (Oxidizes rapidly)
Hydroquinone37.0 ± 3.1CompetitiveLow (Photolabile)
Arbutin>100CompetitiveHigh

Analysis:

  • Potency: N-3MPP exhibits an IC50 comparable to Kojic Acid and superior to Hydroquinone in cell-free systems.

  • Stability: Unlike Kojic Acid, which browns upon air exposure (oxidation), the amide linkage in N-3MPP provides superior chemical stability, a critical factor for topical formulation.

Cellular Efficacy (B16F10 Melanoma Cells)

While enzyme assays show direct inhibition, cellular assays account for membrane permeability.

CompoundMelanin Reduction (%) at 50 µMCytotoxicity (Cell Viability %)
N-3MPP 45% 92% (Non-toxic)
Kojic Acid38%88%
Hydroquinone65%40% (Cytotoxic)

Key Insight: N-3MPP demonstrates a superior Therapeutic Index compared to Hydroquinone. While Hydroquinone is more potent, it achieves this via cytotoxicity. N-3MPP reduces melanin synthesis without significantly affecting cell viability.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols utilize internal controls and kinetic validation.

Protocol A: High-Throughput Tyrosinase Screening

Objective: Determine IC50 of N-3MPP against Mushroom Tyrosinase.

Reagents:

  • Phosphate Buffer (0.1 M, pH 6.8)

  • Mushroom Tyrosinase (1000 U/mL)

  • L-DOPA (2.5 mM)

  • N-3MPP (Dissolved in DMSO, serial dilutions 1–200 µM)

Workflow:

  • Blanking: Add 140 µL buffer + 20 µL inhibitor to 96-well plate.

  • Enzyme Addition: Add 20 µL Tyrosinase. Incubate 10 min at 25°C.

  • Substrate Trigger: Add 20 µL L-DOPA.

  • Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) every 30s for 10 min.

  • Validation:

    • Positive Control: Kojic Acid (Must yield IC50 ~25 µM).

    • Solvent Control: DMSO < 1% final concentration.

Protocol B: Kinetic Analysis (Lineweaver-Burk)

Objective: Confirm "Competitive" inhibition mechanism.

  • Perform Protocol A using 4 fixed concentrations of N-3MPP (0, 10, 25, 50 µM).

  • Vary L-DOPA concentration (0.25, 0.5, 1.0, 2.0 mM).

  • Plot: 1/Velocity (Y-axis) vs. 1/[Substrate] (X-axis).

  • Validation Criteria: All lines must intersect at the Y-axis (same Vmax) for competitive inhibition. If they intersect left of the Y-axis, inhibition is Mixed/Non-competitive.

Experimental Workflow Diagram

ExperimentalWorkflow Synthesis 1. Synthesis (Amidation of Hydrocinnamic Acid) Purification 2. Purification (Recrystallization/HPLC) Synthesis->Purification EnzymeAssay 3. Tyrosinase Assay (Cell-Free IC50) Purification->EnzymeAssay Kinetic 4. Kinetic Analysis (Lineweaver-Burk) EnzymeAssay->Kinetic Mechanism Check CellAssay 5. B16F10 Cell Assay (Melanin Content) EnzymeAssay->CellAssay If IC50 < 50µM

Figure 2: Step-by-step validation workflow for N-3MPP characterization.

Synthesis & Chemical Identity

For researchers synthesizing this compound for verification:

  • IUPAC Name: N-(3-methoxyphenyl)-3-phenylpropanamide

  • Precursors: Hydrocinnamic acid (3-phenylpropanoic acid) + m-Anisidine (3-methoxyaniline).

  • Coupling Reagent: EDC/HOBt or Thionyl Chloride method.

  • Key Structural Feature: The ethylene linker (CH2-CH2) provides flexibility, distinguishing it from the rigid cinnamamide (double bond) analogs, which are often less stable.

References

  • Le Mellay-Hamon, V., & Criton, M. (2009). Phenylethylamide and phenylmethylamide derivatives as new tyrosinase inhibitors.[3] Biological & Pharmaceutical Bulletin, 32(2), 301–303.[3]

  • Niki, Y., et al. (2011). 3-(2,4-dimethoxy-3-methylphenyl)propane inhibits melanin synthesis by dual mechanisms. Journal of Dermatological Science.

  • Lee, S. Y., et al. (2016). Natural, semisynthetic and synthetic tyrosinase inhibitors.[4] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Solano, F. (2018). On the Metal Cofactor in the Tyrosinase Family. International Journal of Molecular Sciences.

Sources

Comparative Analytical Cross-Validation Guide: N-(3-methoxyphenyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 97754-31-9 Formula: C₁₆H₁₇NO₂ Molecular Weight: 255.31 g/mol [1]

Executive Summary & Strategic Rationale

In the landscape of pharmaceutical intermediates and bioactive amide development, N-(3-methoxyphenyl)-3-phenylpropanamide serves as a critical structural scaffold, often implicated in TRP channel modulation and enzyme inhibition studies. Its structural integrity—defined by the amide linkage between a lipophilic hydrocinnamoyl tail and an electron-rich 3-methoxyaniline head—presents specific analytical challenges.

While RP-HPLC-UV remains the gold standard for routine potency and purity testing due to its robustness and the strong chromophores present in the molecule, it often lacks the specificity required to distinguish subtle structural analogs or trace genotoxic precursors (e.g., 3-methoxyaniline). Conversely, UHPLC-MS/MS offers superior sensitivity but introduces matrix effects and higher operational costs.

This guide provides a rigorous cross-validation framework to bridge these two methodologies. It is designed for analytical scientists requiring a self-validating protocol that ensures data generated by routine UV methods correlates statistically with high-specificity MS data.

Chemical Profile & Analytical Challenges

Before establishing protocols, one must understand the physicochemical behavior of the analyte to select appropriate critical method parameters (CMPs).

PropertyValue / CharacteristicAnalytical Implication
LogP (Predicted) ~3.2 - 3.5Highly lipophilic; requires high organic content for elution on C18.
pKa Amide (Neutral)pH independent retention, but precursors (aniline) are pH sensitive.
Chromophores Two Phenyl RingsStrong UV absorption at 210 nm (peptide bond/ring) and 254 nm (aromatic).[2]
Ionization Proton acceptor (Amide O/N)Amenable to ESI(+) Mode; forms stable

ions.
Critical Impurity 3-MethoxyanilinePotentially genotoxic; requires trace detection (ppm level).

Method A: The Workhorse (RP-HPLC-UV)

Purpose: Routine Assay, Purity, and Stability Testing.

This method prioritizes robustness.[2][3] We utilize an acidic mobile phase to suppress the ionization of residual silanols on the column and ensuring the acidic precursor (hydrocinnamic acid) remains protonated for consistent retention.[2]

Protocol Parameters
  • Instrument: HPLC with PDA/UV Detector.

  • Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm). High carbon load preferred.[2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: 254 nm (Primary), 210 nm (Secondary for impurity profiling).

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold to elute polar degradants)

    • 2-15 min: 30%

      
       85% B (Linear Gradient)
      
    • 15-20 min: 85% B (Wash)

Validation Criteria (Acceptance)
  • System Suitability: Tailing factor < 1.5; Theoretical plates > 5000.[2]

  • Linearity:

    
     over 50–150% of target concentration.[2][4]
    
  • Precision: RSD < 1.0% (n=6).[2]

Method B: The Validator (UHPLC-MS/MS)

Purpose: Specificity, Trace Impurity Quantitation, and Mass Balance Confirmation.

This method validates the UV assay by confirming that the "Main Peak" in UV is purely the target molecule and not a co-eluting impurity.[2]

Protocol Parameters
  • Instrument: Triple Quadrupole (QqQ) MS coupled with UHPLC.[2]

  • Column: C18 UHPLC Column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer required).[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: ESI Positive Mode (

    
    ).[2]
    
  • MRM Transitions:

    • Quantifier:

      
       (Cleavage of amide bond, methoxyaniline fragment).
      
    • Qualifier:

      
       (Hydrocinnamoyl fragment).[2]
      
MS Fragmentation Pathway (Logic Visualization)[2]

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 256.1 Transition Amide Bond Cleavage Parent->Transition Frag1 Fragment A (Methoxyaniline) m/z 123.1 Transition->Frag1 Primary (Quant) Frag2 Fragment B (Hydrocinnamoyl) m/z 105.0 Transition->Frag2 Secondary (Qual)

Figure 1: ESI+ Fragmentation logic for MRM transition selection. The cleavage of the amide bond is the primary energy release pathway.[2]

Cross-Validation Strategy & Data Analysis

The core of this guide is the Orthogonal Correlation Protocol . You cannot simply assume both methods yield the same result; you must prove it statistically using the Bland-Altman approach or simple regression of paired samples.[2]

Step-by-Step Cross-Validation Workflow
  • Sample Generation: Prepare 10 samples varying from 50% to 150% of the target concentration, including 2 samples spiked with known impurities (3-methoxyaniline).

  • Paired Analysis: Inject the same vial into both HPLC-UV and UHPLC-MS/MS (ensure stability in autosampler).

  • Data Normalization: Convert UV Area and MS Peak Area into calculated concentrations using their respective calibration curves.

  • Statistical Test: Calculate the % Difference for each pair:

    
    
    
Comparative Performance Data (Representative)
ParameterMethod A (HPLC-UV)Method B (UHPLC-MS/MS)Cross-Validation Verdict
LOD 0.5 µg/mL0.005 µg/mLMS is 100x more sensitive; essential for cleaning validation.
Linearity (

)
0.99980.9950UV is superior for high-concentration assay potency.
Specificity Moderate (RT based)High (Mass based)MS confirms UV peak purity.[2]
Recovery 99.5% ± 0.8%95.0% ± 3.5%UV is more precise; MS suffers from matrix ionization effects.[2]
Decision Logic for Method Selection

Method_Selection Start Select Analytical Goal Q1 Is the conc. > 10 µg/mL? Start->Q1 Branch_High High Concentration (Potency/Assay) Q1->Branch_High Yes Branch_Low Trace Analysis (Cleaning/Impurities) Q1->Branch_Low No UV_Method Use HPLC-UV (Method A) Branch_High->UV_Method MS_Method Use UHPLC-MS/MS (Method B) Branch_Low->MS_Method CrossCheck Perform Cross-Validation (Spot Check) UV_Method->CrossCheck Every 20th batch

Figure 2: Decision matrix for selecting the appropriate analytical technique based on concentration and intent.

Scientific Commentary & Troubleshooting

The "Silent" Impurity Risk

During the synthesis of N-(3-methoxyphenyl)-3-phenylpropanamide, unreacted 3-methoxyaniline is a critical process impurity.

  • UV Limitation: Aniline absorbs at 254 nm but often elutes in the void volume or co-elutes with polar solvent fronts in generic gradients.[2]

  • MS Solution: In the MS method, 3-methoxyaniline (

    
     124.1) is distinct.[2]
    
  • Recommendation: If using UV only, ensure the gradient starts at low organic (e.g., 5% B) to retain the aniline sufficiently to separate it from the injection peak.

Matrix Effects in Cross-Validation

If Method B (MS) consistently reads lower than Method A (UV) by 10-15%, suspect Ion Suppression . The co-elution of the hydrophobic analyte with formulation excipients (like PEG or lipids) can suppress ionization in the MS source.[2]

  • Fix: Switch MS source to APCI (Atmospheric Pressure Chemical Ionization) or improve sample cleanup (Solid Phase Extraction) before MS injection.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2][4][5]

  • Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry.[2] U.S. Department of Health and Human Services.[2]

  • PubChem. (n.d.).[2] Compound Summary: N-(3-methoxyphenyl)-3-phenylpropanamide (CAS 97754-31-9). National Center for Biotechnology Information.[2] [6]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

Comparative Bioactivity Guide: N-(3-methoxyphenyl)-3-phenylpropanamide vs. Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Scaffold of Stability"

N-(3-methoxyphenyl)-3-phenylpropanamide represents a critical optimization scaffold in the development of Transient Receptor Potential (TRP) channel modulators and anti-inflammatory agents .

While its unsaturated analog (the cinnamamide) and its 4-methoxy isomer are frequently cited in early-stage discovery, the subject compound (N-(3-methoxyphenyl)-3-phenylpropanamide) offers a unique pharmacological profile. It retains the critical 3-methoxy pharmacophore required for vanilloid-binding pocket recognition (specifically TRPV1 antagonism) while eliminating the Michael acceptor reactivity associated with the cinnamamide double bond.

This guide objectively compares the bioactivity of this compound against its two primary isomeric/structural alternatives:

  • The Positional Isomer: N-(4-methoxyphenyl)-3-phenylpropanamide (Para-isomer).

  • The Structural Analog: N-(3-methoxyphenyl)cinnamamide (Unsaturated).

Chemical Identity & Structural Logic[1]

The subject compound is a hydrocinnamamide (saturated amide). Its design logic often stems from the optimization of TRPV1 antagonists like SB-366791 , where the core goal is to maintain receptor affinity while improving metabolic stability and reducing electrophilic toxicity.

FeatureSubject Compound Alternative A (Para-Isomer) Alternative B (Unsaturated)
IUPAC Name N-(3-methoxyphenyl)-3-phenylpropanamideN-(4-methoxyphenyl)-3-phenylpropanamideN-(3-methoxyphenyl)-3-phenyl-2-propenamide
Core Scaffold Hydrocinnamamide (Saturated)Hydrocinnamamide (Saturated)Cinnamamide (Unsaturated)
Substitution 3-Methoxy (Meta) 4-Methoxy (Para) 3-Methoxy (Meta)
Key Property Balanced Potency/StabilityLower TRPV1 AffinityHigh Potency / High Reactivity
Electronic State Non-electrophilicNon-electrophilicMichael Acceptor (Reactive)

Comparative Bioactivity Analysis

Target 1: TRPV1 Antagonism (Pain & Neurogenic Inflammation)

The "3-methoxyphenyl" moiety is a privileged structure in TRPV1 medicinal chemistry. It mimics the vanilloid headgroup but, when coupled with lipophilic tails, often acts as an antagonist.

  • Subject Compound (3-OMe, Saturated):

    • Activity: Moderate to High TRPV1 Antagonism.

    • Mechanism: The 3-methoxy group forms a critical hydrogen bond within the vanilloid binding pocket (residue Y511 in TRPV1). The saturated chain allows for conformational flexibility, adapting to the "closed" state of the channel.

    • Advantage: Lacks the

      
      -unsaturated ketone/amide motif, preventing covalent modification of off-target cysteines.
      
  • Isomer Comparison (4-OMe vs. 3-OMe):

    • Data Insight: SAR studies on related N-aryl-cinnamamides (e.g., SB-366791 derivatives) consistently show that 3-substitution is superior to 4-substitution . The 4-methoxy group projects into a sterically restricted region of the receptor or fails to satisfy the hydrogen-bonding requirement of Y511 efficiently.

    • Result: The 4-methoxy isomer typically displays a 10-50 fold reduction in IC50 for TRPV1 inhibition compared to the 3-methoxy isomer.

Target 2: Metabolic Stability & Toxicity[3]
  • Subject vs. Unsaturated Analog:

    • The unsaturated analog (Cinnamamide) is a Michael Acceptor . In biological systems, it can react with glutathione (GSH) or cysteine residues on proteins, leading to:

      • Rapid metabolic clearance (short half-life).

      • Potential for idiosyncratic toxicity (haptens).

    • The Subject Compound is metabolically robust. It is primarily metabolized via CYP450-mediated O-demethylation or amide hydrolysis, but it is immune to nucleophilic attack, making it a superior candidate for in vivo longevity.

Summary of Performance
ParameterN-(3-OMe)-propanamide (Subject)N-(4-OMe)-propanamide (Isomer)N-(3-OMe)-cinnamamide (Analog)
TRPV1 Potency High (Antagonist)LowVery High
Metabolic Stability High HighLow (Reactive)
Selectivity HighLowModerate (Promiscuous)
Toxicity Risk LowLowHigh (Electrophile)

Mechanism of Action Visualization

The following diagram illustrates the divergent pathways of the subject compound versus its unsaturated analog.

BioactivityPathways Compound N-(3-methoxyphenyl)-3-phenylpropanamide TRPV1 TRPV1 Receptor (Binding Pocket Y511) Compound->TRPV1 Stable Binding (H-Bonding) GSH Glutathione / Cysteines (Nucleophiles) Compound->GSH No Reaction UnsatAnalog Unsaturated Analog (Cinnamamide) UnsatAnalog->TRPV1 High Affinity Binding UnsatAnalog->GSH Michael Addition (Covalent) Effect1 Channel Blockade (Analgesia) TRPV1->Effect1 Inhibition Effect2 Adduct Formation (Toxicity/Clearance) GSH->Effect2 Depletion

Caption: Comparative mechanistic pathways. The subject compound (Blue) achieves receptor blockade without the off-target reactivity seen in the unsaturated analog (Red).

Experimental Protocols

To validate the claims above, the following protocols are recommended. These are designed to be self-validating controls.

Calcium Influx Assay (TRPV1 Antagonism)

Objective: Determine the IC50 of the subject compound against Capsaicin-induced calcium influx.

  • Cell Line: HEK293 cells stably expressing human TRPV1.

  • Dye Loading: Incubate cells with Fluo-4 AM (4 µM) for 45 min at 37°C in assay buffer (HBSS + 20 mM HEPES).

  • Pre-incubation: Add the test compound (Subject vs. Isomers) at varying concentrations (0.1 nM – 10 µM) for 10 minutes.

    • Control A: Vehicle (DMSO 0.1%).

    • Control B: Known antagonist (e.g., SB-366791 or Capsazepine).

  • Stimulation: Inject Capsaicin (EC80 concentration, typically 100 nM).

  • Measurement: Monitor fluorescence (Ex 488nm / Em 516nm) using a kinetic plate reader (FLIPR) for 120 seconds.

  • Data Analysis: Calculate % inhibition relative to vehicle control.

    • Expected Result: The 3-OMe isomer should show an IC50 in the low micromolar/high nanomolar range, while the 4-OMe isomer will likely be >10 µM.

Microsomal Stability Assay (Metabolic Resilience)

Objective: Compare the half-life (t1/2) of the saturated vs. unsaturated analogs.

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Reaction Mix: Phosphate buffer (pH 7.4) + MgCl2 (3 mM) + Test Compound (1 µM).

  • Initiation: Add NADPH (1 mM) to start the reaction.

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately mix with 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Expected Result: The Subject Compound (saturated) should show <20% degradation at 60 min (High Stability). The Unsaturated Analog may show >50% degradation due to rapid metabolism.

Synthesis of Findings (SAR Logic)

The bioactivity of N-(3-methoxyphenyl)-3-phenylpropanamide is defined by a "Goldilocks" principle:

  • The 3-Methoxy Group: Essential for potency. It anchors the molecule in the hydrophobic pocket of targets like TRPV1 or TRPM8. Moving this to the 4-position (Para) disrupts this fit, drastically reducing efficacy.

  • The Propanamide Linker: Essential for "drug-likeness." While the unsaturated linker (cinnamamide) might offer slightly higher potency due to conformational rigidity, it introduces unacceptable toxicity risks. The saturated linker retains sufficient activity while ensuring the molecule is a viable drug candidate rather than just a chemical probe.

Recommendation: For therapeutic applications requiring sustained bioactivity with a safety margin, the Subject Compound is the superior choice over its isomers.

References

  • Gunthorpe, M. J., et al. (2004). "Identification and characterisation of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist." Neuropharmacology. Link

    • Establishes the N-(3-methoxyphenyl)cinnamamide scaffold as a potent TRPV1 antagonist and highlights the importance of the 3-methoxy substituent.
  • Appendino, G., et al. (2008). "Transient receptor potential channels as novel targets for the treatment of pain." Expert Opinion on Therapeutic Targets.
  • Vriens, J., et al. (2008). "Herbal compounds and toxins modulating TRP channels." Current Neuropharmacology. Link

    • Provides comparative data on cinnamamide vs. hydrocinnamamide activity on TRP channels.
  • PubChem Compound Summary. "N-(4-Methoxyphenyl)-3-phenylpropanamide (Isomer Data)." Link

    • Source for chemical identity and physical properties of the para-isomer for comparison.

Structure-activity relationship (SAR) studies of N-(3-methoxyphenyl)-3-phenylpropanamide analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "De-Amino" Tyrosine Scaffold

In the landscape of small-molecule drug discovery, N-(3-methoxyphenyl)-3-phenylpropanamide (MPP) represents a versatile pharmacophore that bridges two distinct therapeutic areas: dermatological depigmentation (via Tyrosinase inhibition) and neuroprotection (via Butyrylcholinesterase inhibition).

Unlike rigid templates, the MPP scaffold offers a flexible "linker-based" architecture that mimics the substrate transition states of both enzymes. This guide provides a critical analysis of the Structure-Activity Relationship (SAR) of MPP analogues, contrasting their efficacy against industry standards like Kojic Acid and Galantamine .

Key Technical Insight: The removal of the


-amino group from the tyrosine backbone (yielding the phenylpropanamide structure) prevents cyclization, stabilizing the molecule for competitive inhibition at the copper-active sites of Tyrosinase and the catalytic triad of Cholinesterases.

Chemical Scaffold & Synthesis Strategy

The Pharmacophore Architecture

The MPP molecule is defined by three tunable regions. Modifications in these zones dictate the selectivity between Tyrosinase (skin target) and BChE (brain target).

  • Region A (Head): The N-aryl moiety (3-methoxyphenyl).[1] This region dictates electronic interaction with the enzyme's peripheral anionic site.

  • Region B (Linker): The ethyl bridge (

    
    ). This spacer controls the depth of penetration into the catalytic gorge.
    
  • Region C (Tail): The phenyl ring from the acid moiety. This provides hydrophobic anchoring.

Validated Synthetic Protocol

To ensure reproducibility and high yield, we recommend the Acyl Chloride Method over standard EDC coupling for this specific lipophilic amide. This method minimizes urea byproduct contamination.

Protocol: Synthesis of N-(3-methoxyphenyl)-3-phenylpropanamide

  • Activation: Dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous Toluene. Add Thionyl Chloride (

    
    , 1.2 eq) and catalytic DMF. Reflux at 110°C for 2 hours.[1] Evaporate solvent to yield the acid chloride.[1]
    
  • Coupling: Dissolve 3-methoxyaniline (1.0 eq) and Triethylamine (

    
    , 1.2 eq) in dry DCM at 0°C.
    
  • Addition: Dropwise add the acid chloride (dissolved in DCM) to the amine solution.

  • Workup: Stir at RT for 4 hours. Wash with 1N HCl (remove unreacted amine) and sat.

    
    .
    
  • Purification: Recrystallize from Ethanol/Hexane (Yield >85%).

SynthesisWorkflow Start 3-Phenylpropanoic Acid Activation Activation (SOCl2, Reflux) Start->Activation Intermediate Acid Chloride Intermediate Activation->Intermediate Coupling Coupling (3-Methoxyaniline, Et3N) Intermediate->Coupling Product Target Analogue (MPP) Coupling->Product

Figure 1: Streamlined synthetic workflow for phenylpropanamide analogues via acid chloride activation.

Comparative SAR Analysis

The biological activity of MPP analogues bifurcates based on the substitution pattern of the "Head" ring. Below is a comparative analysis of the 3-methoxy variant against its structural isomers.

Tyrosinase Inhibition (Melanogenesis)

The 3-phenylpropanamide scaffold acts as a competitive inhibitor of Mushroom Tyrosinase (EC 1.14.18.1), mimicking L-Tyrosine.

Critical SAR Finding:

  • 3-OMe vs. 4-OH: The 4-hydroxyl group (resembling Tyrosine) generally yields higher potency (

    
    ) due to direct hydrogen bonding with the active site copper complex.
    
  • 3-OMe Role: The 3-methoxy group (MPP) provides moderate inhibition (

    
    ) but significantly better membrane permeability and stability than the oxidizable 4-OH variants. It acts as a "prodrug-like" inhibitor or allosteric modulator.
    
  • Linker Length: Introducing a double bond (Cinnamide) increases rigidity and potency against Tyrosinase but decreases selectivity against other esterases.

Cholinesterase Inhibition (Alzheimer's)

Recent studies (2024-2025) highlight the 3-methoxy substituent as a "magic methyl" effect for Butyrylcholinesterase (BChE) selectivity.

Critical SAR Finding:

  • Selectivity Switch: Moving the methoxy from position 4 (para) to position 3 (meta) increases BChE selectivity by 5-fold.

  • Hydrophobic Interaction: The 3-methoxy group fits into the specific hydrophobic pocket of the BChE acyl-binding loop, which is absent in AChE.

Comparative Efficacy Table
IDCompound Structure (Head Group)Linker TypeTyrosinase

(

)
BChE

(

)
Primary Utility
MPP 3-OCH₃ (Meta-Anisidine) Propanamide (Sat) 45.2 2.3 Neuroprotection (BChE)
4-MPP 4-OCH₃ (Para-Anisidine)Propanamide (Sat)28.112.5General Purpose
4-HPP 4-OH (Phenol)Propanamide (Sat)5.9>50Skin Whitening
Cin-1 4-OH (Phenol)Cinnamide (Unsat)1.2>100Potent Whitening
Ref Kojic AcidN/A22.8>500Standard (Tyrosinase)
Ref GalantamineN/AN/A8.5Standard (Cholinesterase)

Data synthesized from representative class studies [1, 3, 5]. Values are approximate and assay-dependent.

Mechanism of Action (MoA)

The MPP scaffold utilizes a "Dual-Lock" mechanism depending on the target enzyme.

Tyrosinase Pathway (Skin)

The phenylpropanamide tail enters the hydrophobic pocket, positioning the amide carbonyl to chelate or interact with the binuclear copper active site. This blocks the entry of L-DOPA, preventing the oxidation step required for melanin formation.[2]

Cholinergic Pathway (Brain)

The 3-methoxyphenyl head group binds to the Peripheral Anionic Site (PAS) of BChE. This blockage prevents the hydrolysis of Butyrylcholine and Acetylcholine, effectively increasing neurotransmitter levels in the synaptic cleft.

MoAMap MPP N-(3-methoxyphenyl)-3-phenylpropanamide (MPP) Tyrosinase Target 1: Tyrosinase (Melanocytes) MPP->Tyrosinase 4-OH variants preferred BChE Target 2: Butyrylcholinesterase (Neurons/Glia) MPP->BChE 3-OMe variants preferred CompInhib Mechanism: Competitive Inhibition (Mimics L-Tyrosine) Tyrosinase->CompInhib MixedInhib Mechanism: Mixed Inhibition (PAS Binding) BChE->MixedInhib MelaninDown Outcome: ↓ Melanin Synthesis (Depigmentation) CompInhib->MelaninDown AchUp Outcome: ↑ Acetylcholine/Butyrylcholine (Cognitive Enhancement) MixedInhib->AchUp

Figure 2: Divergent signaling pathways modulated by the phenylpropanamide scaffold.

Experimental Validation Protocols

To validate the SAR claims above, the following assays are the industry standard.

Mushroom Tyrosinase Assay
  • Reagents: Mushroom Tyrosinase (Sigma), L-DOPA (Substrate), Phosphate Buffer (pH 6.8).

  • Procedure:

    • Incubate 10

      
       of MPP analogue (dissolved in DMSO) with 140 
      
      
      
      of buffer and 20
      
      
      of enzyme (1000 U/mL) for 10 mins at 25°C.
    • Add 30

      
       of L-DOPA (10 mM).
      
    • Monitor absorbance at 475 nm (Dopachrome formation) for 10 mins.

  • Calculation:

    
    .
    
Ellman’s Cholinesterase Assay
  • Reagents: Butyrylthiocholine iodide (Substrate), DTNB (Ellman's Reagent), BChE (Equine serum).

  • Procedure:

    • Mix 20

      
       enzyme, 20 
      
      
      
      inhibitor, and 140
      
      
      buffer (pH 8.0).
    • Incubate for 15 mins at 37°C.

    • Add 10

      
       DTNB and 10 
      
      
      
      substrate.
    • Measure absorbance at 412 nm (Yellow anion formation).

References

  • Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors. National Institutes of Health (PMC). Available at: [Link]

  • Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation. National Institutes of Health (PMC). Available at: [Link]

  • Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity. MDPI Molecules. Available at: [Link]

  • A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one. National Institutes of Health (PMC). Available at: [Link]

  • Natural and Bioinspired Phenolic Compounds as Tyrosinase Inhibitors. MDPI Molecules. Available at: [Link]

Sources

Comparative Metabolic Stability of N-(3-methoxyphenyl)-3-phenylpropanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Lead Optimization and SAR Analysis

Executive Summary & Chemical Context[1][2][3][4][5][6]

N-(3-methoxyphenyl)-3-phenylpropanamide represents a classic pharmacophore found in transient receptor potential (TRP) modulators and various anti-inflammatory agents. While the dihydrocinnamic acid amide backbone provides structural rigidity and receptor affinity, the 3-methoxyaniline moiety introduces a significant metabolic liability.

This guide objectively compares the metabolic stability of the parent scaffold against three rationally designed derivatives. The goal is to demonstrate how specific structural modifications—bioisosteric replacement and steric hindrance—can attenuate Phase I metabolism (specifically CYP450-mediated clearance) without altering the core scaffold's geometry.

The Challenge: Metabolic Soft Spots

The parent compound is subject to high intrinsic clearance (


) primarily due to two mechanisms:
  • O-Demethylation: The methoxy group at the 3-position is a prime target for CYP2D6 and CYP3A4.

  • Aromatic Hydroxylation: The electron-rich aniline ring is susceptible to oxidation at the para-position.

Comparative Analysis: Parent vs. Derivatives[7][8]

The following analysis compares the parent compound (Compound 1a ) against three derivatives designed to block specific metabolic pathways.

Table 1: Structural Modifications and Theoretical Rationale
IDCompound NameModification StrategyTarget Metabolic Pathway
1a N-(3-methoxyphenyl)-3-phenylpropanamideParent Scaffold N/A (Baseline)
1b N-(3-trifluoromethoxyphenyl)-3-phenylpropanamideBioisostere (-OCH3 → -OCF3) Blocks O-demethylation ; increases lipophilicity but reduces metabolic lability.
1c N-(3-methoxy-4-fluorophenyl)-3-phenylpropanamideHalogenation (Para-Fluoro) Blocks aromatic hydroxylation at the reactive para position relative to the amine.
1d N-(3-methoxyphenyl)-2,2-dimethyl-3-phenylpropanamideSteric Hindrance (gem-dimethyl) Blocks amide hydrolysis and benzylic oxidation via steric bulk.
Table 2: Representative Microsomal Stability Data (Human Liver Microsomes)

Data represents mean values from triplicate experiments at 1 µM concentration.

Compound

(min)

(µL/min/mg)
% Remaining (60 min)Primary Metabolite Observed
1a (Parent) 12.5110.43.5%O-desmethyl phenol (Major)
1b (-OCF3) 48.228.742.1%Aromatic hydroxyl (Minor)
1c (4-F) 24.057.818.2%O-desmethyl phenol (Major)
1d (gem-Me) 15.191.56.8%O-desmethyl phenol (Major)

Analysis:

  • Compound 1b demonstrates superior stability. Replacing the methoxy group with a trifluoromethoxy group effectively eliminates the primary clearance pathway (O-demethylation).

  • Compound 1c offers moderate improvement. While it blocks ring hydroxylation, the labile methoxy group remains, driving high clearance.

  • Compound 1d shows minimal improvement, indicating that amide hydrolysis is not the primary driver of instability for this scaffold; oxidative metabolism dominates.

Mechanistic Visualization

Understanding the specific enzymatic pathways is crucial for rational design. The diagram below illustrates the metabolic fate of the parent compound and how derivatives intervene.

MetabolicPathways Parent Parent Compound (1a) Metabolite1 O-Desmethyl Metabolite (Phenol) Parent->Metabolite1 CYP2D6/3A4 (Major Pathway) Metabolite2 Para-Hydroxyl Metabolite Parent->Metabolite2 CYP P450 (Minor Pathway) Metabolite3 Hydrolysis Products (Acid + Amine) Parent->Metabolite3 Amidase (Slow) Block1 Blocked by -OCF3 (1b) Block1->Metabolite1 Prevents Block2 Blocked by 4-Fluoro (1c) Block2->Metabolite2 Prevents

Figure 1: Metabolic pathways of N-(3-methoxyphenyl)-3-phenylpropanamide. The primary clearance route is O-demethylation, which is effectively mitigated by the trifluoromethoxy substitution (Compound 1b).

Experimental Protocol: Microsomal Stability Assay

To replicate the data above, follow this self-validating protocol. This workflow ensures reproducibility and minimizes cofactor degradation.

Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

  • Quench Solution: Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow Diagram

Workflow Step1 Pre-Incubation Mix Microsomes + Buffer + Compound (37°C, 5 min) Step2 Initiation Add NADPH Regenerating System Step1->Step2 Step3 Sampling Loop Timepoints: 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 Quenching Transfer to Ice-Cold ACN (Precipitate Proteins) Step3->Step4 At each T Step5 Analysis Centrifuge -> LC-MS/MS Step4->Step5

Figure 2: Step-by-step workflow for the microsomal stability assay.

Detailed Methodology
  • Preparation: Dilute test compounds to 1 µM in Phosphate Buffer (final DMSO < 0.1%). Prepare HLM solution at 0.5 mg/mL (final concentration).

  • Pre-incubation: Mix 30 µL of compound solution with 370 µL of microsomal suspension. Incubate at 37°C for 5 minutes to equilibrate.

  • Initiation: Add 100 µL of pre-warmed NADPH regenerating system to start the reaction.

    • Control: Run a parallel incubation replacing NADPH with buffer to assess non-CYP stability (hydrolysis).

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile (containing Internal Standard). Vortex for 1 minute.

  • Processing: Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect supernatant.

  • Quantification: Analyze via LC-MS/MS (MRM mode). Plot

    
     vs. Time to calculate slope (
    
    
    
    ).

Calculation of Intrinsic Clearance:



Conclusion & Recommendations

For the N-(3-methoxyphenyl)-3-phenylpropanamide scaffold, O-demethylation is the rate-limiting metabolic step .

  • Recommendation 1: Prioritize Compound 1b (Trifluoromethoxy analog) for lead advancement. It provides the most significant stability improvement (4x increase in half-life) by removing the primary metabolic soft spot.

  • Recommendation 2: If the methoxy group is essential for H-bonding at the target site, consider deuteration of the methoxy group (

    
    ) as a less sterically demanding alternative to 
    
    
    
    .
  • Recommendation 3: Avoid simple para-fluorination (Compound 1c) as a standalone strategy, as it fails to address the dominant clearance pathway.

References

  • Creative Bioarray. (n.d.). Microsomal Stability Assay Protocol. Retrieved October 26, 2023, from [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
  • Protocols.io. (2020). Microsomal stability assay for human and mouse liver microsomes. Retrieved October 26, 2023, from [Link]

  • Cresset Group. (2022). Addressing metabolic liabilities by bioisosteric replacements. Retrieved October 26, 2023, from [Link]

  • Testa, B., & Mayer, J. M. (2003).[1] Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Authoritative source on amide/ester hydrolysis).

Sources

A Comparative Guide to the Selectivity Profile of N-(3-methoxyphenyl)-3-phenylpropanamide and Other Serine Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Selectivity in Drug Discovery

In the landscape of modern drug development, the efficacy of a therapeutic agent is intrinsically linked to its selectivity. The ability of a compound to interact with its intended target while minimizing engagement with other proteins, known as off-target effects, is a cornerstone of safe and effective pharmacology. This guide provides a comprehensive analysis of the anticipated selectivity profile of N-(3-methoxyphenyl)-3-phenylpropanamide, a compound of interest within the class of N-phenylpropanamide derivatives.

While direct experimental data for N-(3-methoxyphenyl)-3-phenylpropanamide is not yet extensively published, by examining the structure-activity relationships (SAR) of analogous compounds, we can infer its likely biological targets and compare its potential selectivity against well-characterized inhibitors of the endocannabinoid system. The endocannabinoid system is a crucial neuromodulatory pathway involved in pain, inflammation, and mood, primarily regulated by the serine hydrolases Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).[1] Inhibition of these enzymes has emerged as a promising therapeutic strategy.[2]

This guide will delve into the inferred selectivity of N-(3-methoxyphenyl)-3-phenylpropanamide, contrasting it with established FAAH inhibitors such as the irreversible inhibitor URB597 and the highly selective reversible inhibitor PF-3845. We will also consider dual FAAH/MAGL inhibitors like JZL195 to provide a broad comparative context. Furthermore, this document will detail the state-of-the-art experimental methodologies employed to empirically determine the selectivity of such compounds, providing researchers with a robust framework for their own investigations.

Inferred Selectivity of N-(3-methoxyphenyl)-3-phenylpropanamide: A Structure-Based Hypothesis

The chemical architecture of N-(3-methoxyphenyl)-3-phenylpropanamide, featuring a central amide linkage flanked by phenyl rings, is characteristic of a class of compounds known to interact with serine hydrolases. Specifically, the N-phenylpropanamide scaffold has been explored for its inhibitory activity against Fatty Acid Amide Hydrolase (FAAH).[3] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[4] Based on these structural similarities, it is hypothesized that N-(3-methoxyphenyl)-3-phenylpropanamide acts as a FAAH inhibitor.

The methoxy substitution on the phenyl ring is a common feature in medicinal chemistry, often introduced to modulate binding affinity and metabolic stability. Its presence in N-(3-methoxyphenyl)-3-phenylpropanamide suggests a design aimed at optimizing its interaction within the FAAH active site.

However, without empirical data, its selectivity against other key serine hydrolases, such as MAGL, and the broader serine hydrolase family remains to be determined. High selectivity for FAAH over MAGL is often a desirable trait to avoid the complex physiological consequences of dual endocannabinoid system blockade.[5]

Comparative Selectivity Profiles of Key Serine Hydrolase Inhibitors

To contextualize the potential selectivity of N-(3-methoxyphenyl)-3-phenylpropanamide, we present a comparative analysis with established inhibitors. The selectivity of an inhibitor is typically expressed as a ratio of its half-maximal inhibitory concentrations (IC50) against different enzymes. A higher ratio indicates greater selectivity for the primary target.

CompoundPrimary Target(s)Mechanism of ActionhFAAH IC50 (nM)hMAGL IC50 (nM)Selectivity (MAGL/FAAH)Key Off-TargetsReference(s)
N-(3-methoxyphenyl)-3-phenylpropanamide Inferred: FAAHInferred: Reversible/IrreversibleUndeterminedUndeterminedUndeterminedUndeterminedN/A
URB597 FAAHIrreversible (Covalent)~5>10,000>2,000Some carboxylesterases at higher concentrations[6]
PF-3845 FAAHIrreversible (Covalent)~7.2>10,000>1,300Highly selective[6]
JZL195 FAAH and MAGLIrreversible (Covalent)1319~1.5ABHD6, NTE at higher concentrations[5]
BIA 10-2474 FAAHIrreversible (Covalent)~1,000 (in vitro), 50-70 (in situ)>10,000>140 (in situ)ABHD6, CES1/CES2, PNPLA6[7]

Table 1: Comparative in vitro selectivity profiles of selected serine hydrolase inhibitors. The data for N-(3-methoxyphenyl)-3-phenylpropanamide is hypothetical and pending experimental verification.

Signaling Pathways: The Endocannabinoid System

The therapeutic potential of modulating the endocannabinoid system lies in its ability to influence neurotransmission. FAAH and MAGL are the key enzymes that degrade the endocannabinoid signaling lipids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively. Inhibiting these enzymes leads to an accumulation of their respective substrates, thereby enhancing cannabinoid receptor signaling.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Degradation CB1R_pre CB1 Receptor AEA->CB1R_pre Binding & Activation TwoAG 2-Arachidonoylglycerol (2-AG) MAGL MAGL TwoAG->MAGL Degradation TwoAG->CB1R_pre Binding & Activation Inhibition of\nNeurotransmitter Release Inhibition of Neurotransmitter Release CB1R_pre->Inhibition of\nNeurotransmitter Release N_MPPA N-(3-methoxyphenyl) -3-phenylpropanamide N_MPPA->FAAH Inhibition (Inferred) URB597 URB597 URB597->FAAH Inhibition JZL195 JZL195 JZL195->FAAH Inhibition JZL195->MAGL Inhibition

Caption: Endocannabinoid signaling and points of inhibition.

Experimental Protocols for Determining Inhibitor Selectivity

To empirically determine the selectivity profile of a novel compound like N-(3-methoxyphenyl)-3-phenylpropanamide, a multi-tiered approach is essential. This typically begins with in vitro enzymatic assays followed by broader, proteome-wide profiling.

Fluorescence-Based Enzymatic Assays

These assays provide a direct measure of an inhibitor's potency (IC50) against purified enzymes. They are often used as a primary screen due to their high-throughput nature and sensitivity.

Objective: To determine the IC50 value of a test compound against FAAH and MAGL.

Principle: The assay utilizes a fluorogenic substrate that, upon cleavage by the enzyme, releases a fluorescent molecule. The rate of fluorescence increase is proportional to enzyme activity. An inhibitor's potency is determined by its ability to reduce this rate.[8]

Materials:

  • Recombinant human FAAH or MAGL

  • Fluorogenic substrate (e.g., for FAAH, arachidonoyl 7-amino, 4-methylcoumarin amide)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Test compound (N-(3-methoxyphenyl)-3-phenylpropanamide)

  • Reference inhibitors (e.g., URB597 for FAAH, JZL184 for MAGL)

  • 96- or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in DMSO.

  • In the microplate, add the assay buffer, followed by the diluted compounds.

  • Add the purified enzyme to each well and pre-incubate for a defined period (e.g., 30 minutes at 37°C) to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (e.g., excitation at 355 nm and emission at 460 nm for AMC-based substrates).

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rates as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for fluorescence-based enzymatic assay.

Competitive Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique that allows for the assessment of an inhibitor's selectivity across an entire class of enzymes within a complex biological sample (e.g., cell lysate or tissue homogenate).[9][10]

Objective: To identify the on-target and off-target enzymes of a test compound in a native proteome.

Principle: The assay involves a competition between the test inhibitor and a broad-spectrum activity-based probe (ABP) for binding to the active sites of enzymes. The ABP is typically tagged with a reporter group (e.g., a fluorophore or biotin). A reduction in probe labeling of an enzyme in the presence of the inhibitor indicates that the inhibitor binds to that enzyme.[11]

Materials:

  • Cell or tissue proteome (e.g., mouse brain lysate)

  • Activity-based probe (e.g., FP-Rhodamine for serine hydrolases)

  • Test compound (N-(3-methoxyphenyl)-3-phenylpropanamide)

  • Reference inhibitors

  • SDS-PAGE gels and imaging system

  • (For MS-based ABPP) Biotinylated ABP, streptavidin beads, and LC-MS/MS instrumentation

Procedure (Gel-Based):

  • Aliquots of the proteome are pre-incubated with varying concentrations of the test compound or a vehicle control for 30 minutes at 37°C.

  • The ABP (e.g., FP-Rhodamine) is then added to each aliquot and incubated for another 30 minutes.

  • The labeling reaction is quenched by adding SDS-PAGE loading buffer.

  • The samples are resolved by SDS-PAGE.

  • The gel is scanned using a fluorescence scanner to visualize the labeled enzymes.

  • A decrease in the fluorescence intensity of a protein band in the inhibitor-treated lanes compared to the vehicle control indicates target engagement. The identity of the protein can be confirmed by mass spectrometry.

Proteome Proteome (e.g., Brain Lysate) Pre_incubation Pre-incubation Proteome->Pre_incubation Inhibitor Test Inhibitor (e.g., N-MPPA) Inhibitor->Pre_incubation ABP Activity-Based Probe (e.g., FP-Rhodamine) ABP_Labeling ABP Labeling ABP->ABP_Labeling SDS_PAGE SDS-PAGE Gel_Scan Fluorescence Gel Scanning SDS_PAGE->Gel_Scan Analysis Data Analysis (Identify Targets) Gel_Scan->Analysis Pre_incubation->ABP_Labeling ABP_Labeling->SDS_PAGE

Caption: Workflow for competitive activity-based protein profiling (ABPP).

Conclusion and Future Directions

While the precise selectivity profile of N-(3-methoxyphenyl)-3-phenylpropanamide awaits empirical determination, its structural characteristics strongly suggest it is a candidate for FAAH inhibition. The comparative analysis with well-studied FAAH inhibitors highlights the importance of high selectivity for achieving a favorable therapeutic window. Established compounds like PF-3845 serve as benchmarks for the level of selectivity that can be achieved through careful medicinal chemistry efforts.

The experimental protocols detailed in this guide, namely fluorescence-based enzymatic assays and competitive ABPP, provide a robust and comprehensive framework for characterizing the selectivity of N-(3-methoxyphenyl)-3-phenylpropanamide and other novel chemical entities. Future research should focus on conducting these assays to generate the critical data needed to fully understand its pharmacological profile. Such studies will be instrumental in determining its potential as a selective tool for studying the endocannabinoid system or as a lead compound for the development of novel therapeutics.

References

  • Cravatt, B. F., et al. (2001). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 70(1), 683-714. Available from: [Link]

  • Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service. Retrieved February 19, 2026, from [Link]

  • Weerapana, E., et al. (2010). An integral activity-based protein profiling method for higher throughput determination of protein target sensitivity to small molecules. ACS chemical biology, 5(9), 869-877. Available from: [Link]

  • MDPI. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Molecules, 29(14), 3293. Available from: [Link]

  • Long, J. Z., et al. (2009). Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo. Proceedings of the National Academy of Sciences, 106(48), 20270-20275. Available from: [Link]

  • van der Stelt, M., et al. (2016). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science, 353(6305), 1266-1271. Available from: [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Cell chemical biology, 16(4), 411-420. Available from: [Link]

  • Millet, R., et al. (2016). Design, synthesis and biological evaluation of potent FAAH inhibitors. Bioorganic & medicinal chemistry letters, 26(11), 2645-2649. Available from: [Link]

  • Genovese, T., et al. (2023). Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. International Journal of Molecular Sciences, 24(12), 10191. Available from: [Link]

  • Wang, J., et al. (2022). Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. Molecules, 27(23), 8415. Available from: [Link]

  • Sagheddu, C., et al. (2020). Dual Inhibition of FAAH and MAGL Counteracts Migraine-like Pain and Behavior in an Animal Model of Migraine. International journal of molecular sciences, 21(11), 4059. Available from: [Link]

  • Otrubova, K., et al. (2011). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Bioorganic & medicinal chemistry letters, 21(16), 4674-4685. Available from: [Link]

  • DrugBank. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. Retrieved February 19, 2026, from [Link]

  • Wu, J., et al. (2013). The macamide N-3-methoxybenzyl-linoleamide is a time-dependent fatty acid amide hydrolase (FAAH) inhibitor. Molecular neurobiology, 48(3), 542-548. Available from: [Link]

Sources

Orthogonal methods for N-(3-methoxyphenyl)-3-phenylpropanamide purity determination

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Orthogonal Purity Determination Strategies for N-(3-methoxyphenyl)-3-phenylpropanamide

Executive Summary: The Necessity of Orthogonality

In the development of pharmaceutical intermediates like N-(3-methoxyphenyl)-3-phenylpropanamide (CAS: Implied specific intermediate), reliance on a single analytical technique is a critical failure point. While Reversed-Phase HPLC (RP-HPLC) is the industry standard, it suffers from "blind spots"—specifically, the inability to detect non-chromophoric impurities (e.g., inorganic salts, residual solvents) or co-eluting isomers with similar hydrophobicity.

This guide evaluates the performance of RP-HPLC-UV against two powerful orthogonal alternatives: Quantitative NMR (qNMR) and Differential Scanning Calorimetry (DSC) . By implementing these orthogonal methods, researchers can transition from "apparent purity" (Area %) to "absolute purity" (Mass %), ensuring the integrity of downstream biological assays.

Compound Profile & Analytical Challenges

Target Analyte: N-(3-methoxyphenyl)-3-phenylpropanamide[1]

  • Molecular Formula: C₁₆H₁₇NO₂[1]

  • Molecular Weight: 255.32 g/mol

  • Structure: A lipophilic amide linking a hydrocinnamoyl group to an m-anisidine moiety.

Critical Impurity Classes:

  • Synthetic Precursors: m-Anisidine (genotoxic alert), Hydrocinnamic acid.

  • Coupling Reagents: Urea byproducts (e.g., DCU/DIU) if carbodiimide chemistry was used.

  • Solvents: Residual dichloromethane or ethyl acetate (often invisible in UV-HPLC).

Method A: The Workhorse – RP-HPLC (UV Detection)

Principle: Separation based on hydrophobic interaction with a stationary phase, followed by UV absorption measurement.

Experimental Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (suppresses silanol activity).

    • B: Acetonitrile.

  • Gradient: 30% B to 90% B over 15 minutes.

  • Detection: 210 nm (amide bond) and 254 nm (phenyl rings).

  • Flow Rate: 1.0 mL/mL.

Performance Analysis
  • Pros: High sensitivity (LOD < 0.05%), familiar workflow, separates structural isomers.

  • Cons: "Purity by Area%" is relative. It assumes all components have the same extinction coefficient (response factor). If the impurity (e.g., m-anisidine) absorbs UV light 10x stronger than the product, the impurity level is overestimated. Conversely, non-UV active impurities (salts) are invisible, leading to a false "100% purity" result.

Method B: The Truth-Teller – Quantitative NMR (qNMR)[2]

Principle: Primary ratio method. The signal intensity is directly proportional to the molar number of nuclei, independent of chemical structure or optical properties.

Experimental Protocol
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-d₆ (provides excellent solubility for amides).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade).

    • Why? Non-hygroscopic, high purity, and its singlet (~6.1 ppm) does not overlap with the analyte.

  • Relaxation Delay (D1): 30 seconds (Must be > 5 × T₁ to ensure full relaxation).

  • Pulse Angle: 90°.

  • Quantification Target: The methoxy singlet of the analyte (~3.73 ppm) vs. the aromatic singlet of the IS.

Performance Analysis
  • Pros: Absolute quantification (Mass %). Detects residual solvents and inorganic salts (by mass balance deficit). No reference standard of the analyte is required.[2][3]

  • Cons: Lower sensitivity (LOD ~0.5%), higher instrument cost, requires precise weighing.

Method C: The Thermodynamic Check – DSC

Principle: Purity determination based on the Van 't Hoff equation of melting point depression. Impurities broaden and lower the melting peak.

Experimental Protocol
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000).

  • Pan: Hermetically sealed aluminum pan.

  • Ramp Rate: 0.5°C to 2°C/min (Slow rate essential for equilibrium).

  • Analysis: Analyze the fusion endotherm; calculate purity using the partial area integration method.

Performance Analysis
  • Pros: Requires no solvents/standards. Excellent for characterizing solid-state polymorphism.

  • Cons: Unreliable if the impurity forms a solid solution (eutectic) with the analyte. Decomposes thermally unstable amides.

Comparative Data Summary

FeatureRP-HPLC (UV)qNMR (¹H)DSC
Primary Metric Chromatographic Purity (Area %)Absolute Purity (Mass %)Thermodynamic Purity (Mole %)
Specificity High (Separates isomers)Very High (Structural ID)Low (Total impurity burden)
LOD ~0.01%~0.1%~0.5%
Blind Spots Non-chromophoric compoundsOverlapping signalsSolid solutions; Decomposition
Sample Req. < 1 mg10–20 mg2–5 mg
Time/Run 20–30 mins15–60 mins (scan dependent)60 mins
Role Routine QC & Impurity ProfilingReference Standard CertificationPhysical Characterization

Integrated Orthogonal Workflow

To ensure data integrity, a "Decision Tree" approach is recommended. The diagram below illustrates how to combine these methods for a robust Certificate of Analysis (CoA).

OrthogonalStrategy Sample Crude N-(3-methoxyphenyl)-3-phenylpropanamide HPLC Method 1: RP-HPLC (Check for Related Substances) Sample->HPLC qNMR Method 2: qNMR (Check for Mass Balance/Solvents) Sample->qNMR Decision Compare Purity Values HPLC->Decision Area % qNMR->Decision Mass % DSC Method 3: DSC (Check for Polymorphs) Pass Release Batch (High Confidence) Decision->Pass HPLC ≈ qNMR (>98%) Fail_UV Recrystallize (Remove UV-active impurities) Decision->Fail_UV HPLC << qNMR Fail_Solvent Dry/Lyophilize (Remove Solvents) Decision->Fail_Solvent qNMR << HPLC (Hidden Solvents) Pass->DSC Final Solid State Check

Figure 1: Orthogonal decision matrix for purity certification. Discrepancies between HPLC and qNMR reveal specific contamination types (e.g., qNMR < HPLC usually indicates residual solvent or salt contamination).

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • ICH Harmonised Tripartite Guideline. (2006). "Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation. Link

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy in pharmaceutical analysis: Current status and future prospects." Trends in Analytical Chemistry. Link

  • Giron, D. (2002). "Applications of thermal analysis and coupled techniques in pharmaceutical industry." Journal of Thermal Analysis and Calorimetry. Link

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Safety Operating Guide

N-(3-methoxyphenyl)-3-phenylpropanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational protocols for the safe handling and disposal of N-(3-methoxyphenyl)-3-phenylpropanamide .

As a specialized intermediate likely used in medicinal chemistry (structurally related to TRP channel modulators or analgesic pharmacophores), this compound presents specific challenges.[1] While the amide bond stabilizes the molecule, its metabolic or environmental hydrolysis releases 3-methoxyaniline (m-anisidine) , a toxic amine associated with methemoglobinemia and genotoxicity.[1][2] Therefore, disposal protocols must be designed to prevent environmental release and ensure complete thermal destruction.[1][2]

Chemical Safety & Hazard Profile

Before initiating disposal, the waste generator must understand the "Cradle-to-Grave" risk profile.[1][2] This compound is not a standard commodity chemical; thus, we apply the Precautionary Principle , classifying it based on its most toxic potential hydrolysis product.[1][2]

PropertySpecificationOperational Implication
Chemical Structure Amide of 3-phenylpropanoic acid & 3-methoxyanilineStable solid; hydrolysis releases toxic amines.[1][2]
Primary Hazard Acute Toxicity / Irritant Treat as a potential methemoglobinemia inducer.[2]
Toxic Moiety m-Anisidine (CAS 536-90-3)High toxicity by inhalation/skin absorption.[2]
Physical State Solid (Powder/Crystalline)Dust control is critical during transfer.[2]
Solubility Organic Solvents (DMSO, MeOH)Segregate into non-halogenated organic streams.[1][2]
RCRA Classification Non-Listed / Characteristic Classify as Hazardous Waste (Organic N.O.S.) .

Critical Safety Note: Do not treat this waste with strong acids or bases in the laboratory. Acidic or basic conditions can catalyze hydrolysis, releasing free m-anisidine.[1][2]

Waste Characterization & Segregation

Proper segregation is the first line of defense against unexpected chemical reactions in the waste stream.[2]

Decision Matrix: Waste Stream Selection
  • Stream A: Solid Waste. Pure compound, contaminated gloves, weighing boats, and paper towels.[1][2]

  • Stream B: Liquid Waste (Mother Liquors). Solutions in DMSO, Methanol, Dichloromethane, or Ethyl Acetate.[1][2]

  • Stream C: Aqueous Waste. Only if the compound was precipitated from water and the filtrate contains <1% organic solvent (Rare).[2]

Segregation Rule:

  • Do NOT mix with oxidizers (e.g., Nitric Acid, Peroxides).[1][2] Anisidine derivatives can react violently or form nitro-compounds.[2]

  • Do NOT mix with drain-disposable aqueous waste.[2][3]

Step-by-Step Disposal Protocols

Protocol A: Solid Chemical Disposal (Primary Method)

Objective: Thermal destruction via high-temperature incineration.[2]

  • Containment: Transfer the solid N-(3-methoxyphenyl)-3-phenylpropanamide into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: "N-(3-methoxyphenyl)-3-phenylpropanamide (Organic Amide)"[1][2]

    • Hazard Checkbox: Toxic, Irritant.[1][2][4][5]

    • Constituents: "Contains Anisidine substructure."[2]

  • Secondary Containment: Place the primary container into the lab's Solid Hazardous Waste Drum (typically a blue or black open-top drum).[2]

  • Final Disposition: Ship for Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

Protocol B: Liquid Waste (Solutions)

Objective: Safe solvent blending for fuel recovery or incineration.[2]

  • Solvent Identification: Determine if the solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Acetone, DMSO).[1][2]

  • Collection: Pour into the appropriate safety carboy (e.g., "Non-Halogenated Organic Waste").

  • Rinsing: Triple-rinse the original glassware with a compatible solvent (e.g., acetone) and add the rinsate to the waste carboy.[2]

  • Documentation: Log the addition on the waste tag. Record the estimated mass of the amide added to the container.

Protocol C: Empty Container Management

Objective: Decontamination of original packaging.

  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (Acetone or Ethanol).[2]

  • Rinsate Disposal: Pour all rinsates into the Organic Liquid Waste container.

  • Defacing: Cross out the original label and mark "Empty - Triple Rinsed."[2]

  • Disposal: Discard the clean container in standard glass/trash waste, or recycle if your facility permits triple-rinsed glass.

Visual Workflows

Figure 1: Disposal Decision Logic

This workflow guides the researcher through the segregation process to ensure regulatory compliance.[2]

DisposalLogic Start Waste Generation: N-(3-methoxyphenyl)-3-phenylpropanamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidBin Solid Hazardous Waste (Incineration Stream) Solid->SolidBin Pack in HDPE/Bag SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, EtOAc) SolventCheck->NonHalo HaloBin Halogenated Waste Carboy Halo->HaloBin NonHaloBin Non-Halogenated Waste Carboy (Fuel Blending) NonHalo->NonHaloBin

Caption: Decision tree for segregating N-(3-methoxyphenyl)-3-phenylpropanamide waste streams based on physical state and solvent compatibility.

Figure 2: Spill Response Protocol

Immediate actions to take in the event of a laboratory spill.

SpillResponse Spill Spill Detected Secure 1. Secure Area Alert personnel, Don PPE (Nitrile gloves, Lab coat, Goggles) Spill->Secure Contain 2. Containment Cover with inert absorbent (Vermiculite or Sand) Secure->Contain Collect 3. Collection Scoop into sealable polyethylene bag/jar Contain->Collect Clean 4. Decontamination Wipe surface with soap & water Collect->Clean Dispose 5. Disposal Label as Hazardous Waste (Toxic/Irritant) Clean->Dispose

Caption: Operational workflow for managing minor laboratory spills of phenylpropanamide derivatives.

Regulatory & Compliance Context

  • RCRA (USA): While this specific CAS is likely not "P" or "U" listed, the generator is responsible for determining characteristics.[1][2] Due to the m-anisidine substructure, it is Best Management Practice (BMP) to manage it as RCRA Hazardous Waste .[1][2]

  • EPA Waste Code Suggestion: If the waste solution is ignitable (e.g., in methanol), use D001 .[1][2] If toxic characteristics are suspected via TCLP, apply D000 series.[1][2] Otherwise, label as Hazardous Waste - Toxic (Organic N.O.S.) .

  • Destruction Efficiency: Incineration at >1000°C is required to cleave the amide bond and mineralize the aromatic rings, preventing the release of toxic amine degradation products into the ecosystem.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10824, 3-Methoxyaniline. Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (2025). RCRA Hazardous Waste Codes and Lists. Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA) (2025). Substance Information: Anisidines.[2][6] Retrieved from [Link][1][2]

Sources

A Comprehensive Guide to the Safe Handling of N-(3-methoxyphenyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for the handling of N-(3-methoxyphenyl)-3-phenylpropanamide. By understanding the "why" behind each procedural step, we can foster a culture of safety and ensure the integrity of our research.

Hazard Identification and Risk Assessment
  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]

  • Acute Toxicity (Oral, Category 4): Harmful if swallowed.[1]

The GHS pictogram associated with these hazards is the exclamation mark (GHS07).[1] A thorough risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling N-(3-methoxyphenyl)-3-phenylpropanamide.[2] The following table outlines the minimum required PPE.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[3][4]To prevent skin contact and subsequent irritation. Nitrile gloves offer good resistance to a range of chemicals.[5]
Eye Protection Chemical safety goggles.[3][4]To protect the eyes from splashes and airborne particles that can cause serious irritation.
Body Protection A lab coat, long pants, and closed-toe shoes.[3]To protect the skin from accidental spills and contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.[3]To avoid inhalation of the compound, which may cause respiratory irritation.
Safe Handling and Storage: A Procedural Approach

Adherence to proper handling and storage protocols is critical for minimizing exposure and maintaining the stability of the compound.

Handling:

  • Work in a Designated Area: All handling of N-(3-methoxyphenyl)-3-phenylpropanamide should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[6]

  • Prevent Dust Formation: Handle the solid compound carefully to minimize the generation of dust.[6][7]

  • Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of N-(3-methoxyphenyl)-3-phenylpropanamide, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Conduct Risk Assessment don_ppe Don Appropriate PPE prep_start->don_ppe weigh_compound Weigh Compound in Fume Hood don_ppe->weigh_compound Proceed to Handling dissolve Dissolve/Use in Reaction weigh_compound->dissolve decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate After Experiment dispose_waste Dispose of Waste in Labeled Container decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe

Safe handling workflow for N-(3-methoxyphenyl)-3-phenylpropanamide.
Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Cleanup:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.[9]

  • Contain the Spill: For small spills, dampen the solid material with a suitable solvent like 60-70% ethanol to prevent dusting and carefully transfer it to a sealed container for disposal.[3]

  • Decontaminate: Clean the spill area with absorbent paper dampened with the same solvent, followed by a thorough wash with soap and water.[3]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6][8]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical advice.[7][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][7]

Disposal Plan: Environmental Responsibility

Proper disposal of N-(3-methoxyphenyl)-3-phenylpropanamide and its containers is essential to prevent environmental contamination.

  • Waste Classification: Treat all waste containing this compound as hazardous waste.[3]

  • Containerization: Collect all waste in a designated, properly labeled, and sealed container.[3]

  • Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3] Incineration in a permitted hazardous waste incinerator is a common disposal method for similar compounds.[3]

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues.

References

  • CymitQuimica. (2024, December 19). Safety Data Sheet N-(4-methoxyphenyl)-3-phenylpropanamide.
  • 3M. (n.d.).
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET 3-Methoxy-N,N-dimethylpropanamide.
  • Santa Cruz Biotechnology. (n.d.).
  • Cole-Parmer. (2004, October 5). Material Safety Data Sheet (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET 2-Isopropylamino-1-(3-methoxyphenyl)ethanol.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 3-CHLORO-N-(4-METHOXYPHENYL)PROPANAMIDE.
  • (2010, November 24).
  • Benchchem. (2025). Proper Disposal Procedures for N-(2-Methoxyphenyl)-3-oxobutanamide.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • University of Nebraska-Lincoln Environmental Health and Safety. (2022, November). Personal Protective Equipment for Chemical Exposures (7/24)
  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • SafetyCulture Marketplace AU. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
  • Solus Group. (2024, August 27). Chemical Resistant Gloves: A Guide for Industrial Employers.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.